Olodaterol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHVJZZIGJAAW-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027733 | |
| Record name | Olodaterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869477-96-3 | |
| Record name | Olodaterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869477-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olodaterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olodaterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLODATEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olodaterol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olodaterol Hydrochloride is a potent and selective long-acting β2-adrenergic agonist (LABA) utilized in the maintenance bronchodilator therapy for chronic obstructive pulmonary disease (COPD). Its discovery by Boehringer Ingelheim marked a significant advancement in the quest for once-daily respiratory therapeutics, offering a 24-hour duration of action. This technical guide provides an in-depth overview of the discovery process, focusing on the lead optimization of the 6-hydroxy-4H-benzo[1][2]oxazin-3-one scaffold, a detailed synthesis pathway for this compound, and a comprehensive look at its mechanism of action through the β2-adrenergic signaling cascade.
Discovery and Lead Optimization
The development of Olodaterol was driven by the therapeutic need for a once-daily LABA with a rapid onset of action and a favorable safety profile. The discovery program focused on the chemical class of 6-hydroxy-4H-benzo[1][2]oxazin-3-ones.
Lead Compound and Structure-Activity Relationship (SAR)
The initial lead compounds possessed a 5-hydroxy-4H-benzo[1][2]oxazin-3-one head group. However, it was discovered that shifting the hydroxyl group to the 6-position, thereby positioning it meta to the ethanolamine (B43304) side chain, improved β2-selectivity. This is a known principle in the SAR of β2-agonists.
Systematic variations of the substituents on the phenethylamine (B48288) moiety of the lead compounds were conducted to optimize potency, selectivity, and duration of action. The key structural features of Olodaterol that contribute to its pharmacological profile are:
-
6-hydroxy-4H-benzo[1][2]oxazin-3-one head group: Essential for β2-adrenergic receptor binding and activation.
-
(R)-enantiomer of the ethanolamine side chain: Provides the correct stereochemistry for optimal interaction with the receptor.
-
A bulky, lipophilic amine substituent, 2-(4-methoxyphenyl)-1,1-dimethylethylamine: This moiety is crucial for the long duration of action. The lipophilicity is thought to contribute to the retention of the molecule in the cell membrane, allowing for prolonged receptor activation.
The preclinical pharmacological profile of Olodaterol demonstrated its high potency and selectivity.
| Parameter | Value |
| EC50 at hβ2-AR | 0.1 nM |
| Intrinsic Activity | 88% (compared to isoprenaline) |
| Selectivity vs. hβ1-AR | 241-fold |
| Selectivity vs. hβ3-AR | 2299-fold |
| Duration of Action | 24 hours (in preclinical models) |
hβ-AR: human β-adrenergic receptor
Logical Flow of Lead Optimization
The following diagram illustrates the logical progression from the initial lead scaffold to the final drug candidate, Olodaterol.
Synthesis Pathway of this compound
The synthesis of this compound can be achieved through various routes. A common and efficient pathway is detailed below, involving the key step of coupling a protected benzoxazinone (B8607429) derivative with a specific amine.
Experimental Protocols
Step 1: Synthesis of 6-(benzyloxy)-8-((R)-oxiran-2-yl)-4H-benzo[1][2]oxazin-3-one
This intermediate is a key building block. Its synthesis involves multiple steps starting from commercially available materials, including protection of the hydroxyl group as a benzyl (B1604629) ether and stereoselective formation of the epoxide ring.
Step 2: Synthesis of 6-(benzyloxy)-8-{(R)-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]-ethyl}-4H-benzo[1][2]oxazin-3-one
-
To a solution of 6-(benzyloxy)-8-((R)-oxiran-2-yl)-4H-benzo[1][2]oxazin-3-one in a suitable organic solvent such as isopropanol, add 2-(4-methoxyphenyl)-1,1-dimethylethylamine.
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.
Step 3: Debenzylation to form Olodaterol
-
The product from Step 2, 6-(benzyloxy)-8-{(R)-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]-ethyl}-4H-benzo[1][2]oxazin-3-one (0.117 mol), is dissolved in methanol (B129727) (600 ml).[2]
-
10% Palladium on activated carbon (8 g) is added to the solution.[2]
-
The mixture is hydrogenated under a hydrogen pressure of 3 bar at 50 °C.[2]
-
After the reaction is complete, the catalyst is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure to yield Olodaterol as a white foamy solid.[2]
Step 4: Formation of this compound
-
The crude Olodaterol is dissolved in a suitable solvent, such as isopropanol.
-
A solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) is added dropwise to the Olodaterol solution with stirring.
-
The mixture is stirred, and the precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Quantitative Data for Synthesis
| Step | Reactants | Solvent | Temperature | Pressure | Yield | Purity (HPLC) |
| 3. Debenzylation | 6-(benzyloxy)-8-{(R)-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]-ethyl}-4H-benzo[1][2]oxazin-3-one (60 g, 0.117 mol), 10% Pd/C (8 g)[2] | Methanol (600 ml)[2] | 50 °C[2] | 3 bar[2] | 99.27%[2] | >95.3%[2] |
| 4. Hydrochloride Salt Formation | Olodaterol, Hydrochloric acid | Isopropanol | 0-5 °C | - | 88% | >98% |
Synthesis Workflow Diagram
Mechanism of Action: β2-Adrenergic Signaling Pathway
Olodaterol exerts its bronchodilatory effects by acting as a selective agonist at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3] The binding of Olodaterol to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to smooth muscle relaxation.
Canonical Gs-Protein Coupled Pathway
The primary mechanism of action for Olodaterol follows the canonical Gs-protein coupled signaling pathway:
-
Receptor Binding: Olodaterol binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The α-subunit of Gs (Gαs) dissociates from the βγ-subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[3]
Receptor Desensitization and Non-Canonical Signaling
Prolonged or repeated stimulation of β2-adrenergic receptors can lead to desensitization, a process that attenuates the signaling response. This is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.
-
GRK Phosphorylation: Upon agonist binding, GRKs phosphorylate the intracellular domains of the β2-adrenergic receptor.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.
-
Uncoupling and Internalization: β-arrestin binding sterically hinders the interaction of the receptor with Gs, leading to uncoupling and a dampening of the signal. β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor via clathrin-coated pits.
While primarily known for desensitization, β-arrestin can also initiate its own G-protein-independent signaling pathways, which can have diverse cellular effects. Additionally, under certain conditions, the β2-adrenergic receptor can couple to the inhibitory G-protein (Gi), which can counteract the effects of Gs signaling.
Signaling Pathway Diagram
Conclusion
This compound is a testament to the success of rational drug design in the field of respiratory medicine. Through a focused lead optimization program, Boehringer Ingelheim developed a potent and selective once-daily LABA with a rapid onset and prolonged duration of action. The synthesis of Olodaterol is a multi-step process that can be achieved with high yield and purity. Its mechanism of action is primarily mediated through the canonical β2-adrenergic signaling pathway, leading to effective bronchodilation. A thorough understanding of its discovery, synthesis, and pharmacology is essential for researchers and clinicians working in the field of respiratory drug development and therapy.
References
A Technical Guide to the Enantioselective Synthesis and Purification of (R)-Olodaterol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enantioselective synthesis and purification of (R)-Olodaterol, a potent and long-acting β2-adrenergic receptor agonist. The information provided herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathway, detailed experimental protocols, and purification methodologies critical for obtaining the enantiomerically pure active pharmaceutical ingredient.
Introduction
Olodaterol is a key therapeutic agent for the management of chronic obstructive pulmonary disease (COPD). It functions by stimulating β2-adrenergic receptors in the airways, leading to smooth muscle relaxation and bronchodilation. The therapeutic efficacy of Olodaterol resides in its (R)-enantiomer, necessitating a robust and efficient enantioselective synthesis to ensure the quality and safety of the final drug product. This guide focuses on the core aspects of producing (R)-Olodaterol with high enantiomeric purity.
Signaling Pathway of Olodaterol
(R)-Olodaterol exerts its pharmacological effect through the β2-adrenergic receptor signaling cascade. Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, it initiates a series of intracellular events, as depicted in the diagram below.
Enantioselective Synthesis of (R)-Olodaterol
The enantioselective synthesis of (R)-Olodaterol is a multi-step process that relies on a key asymmetric reduction to establish the desired stereocenter. The general synthetic workflow is outlined below.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (R)-Olodaterol.
Step 1: α-Chlorination of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one
Objective: To introduce a chlorine atom at the α-position of the acetyl group.
Procedure:
-
To a solution of 8-acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one in a mixture of 1,2-dichloroethane, acetic acid, and water, add benzyltrimethylammonium (B79724) dichloroiodate.
-
Heat the reaction mixture to 65 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 8-(2-chloroacetyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one, can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Starting Material | 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one |
| Reagent | Benzyltrimethylammonium dichloroiodate |
| Solvent | 1,2-Dichloroethane, Acetic Acid, Water |
| Temperature | 65 °C |
| Typical Yield | ~86% |
Step 2: Asymmetric Transfer Hydrogenation
Objective: To stereoselectively reduce the ketone to the corresponding (R)-alcohol. This is the key chirality-inducing step.
Procedure:
-
In an inert atmosphere, dissolve 8-(2-chloroacetyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one in anhydrous N,N-dimethylformamide (DMF).
-
Add the rhodium catalyst, Cp*RhCl[(S,S)-TsDPEN], to the solution.
-
Cool the mixture to -15 °C.
-
Slowly add a mixture of formic acid and triethylamine (B128534) (5:2 ratio).
-
Stir the reaction at -15 °C until completion (monitored by HPLC).
-
Perform a suitable work-up to isolate the crude (R)-8-(2-chloro-1-hydroxyethyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.
| Parameter | Value |
| Starting Material | 8-(2-Chloroacetyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one |
| Catalyst | 1 mol% Cp*RhCl[(S,S)-TsDPEN] |
| Reducing Agent | Formic acid/Triethylamine (5:2) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | -15 °C |
| Typical Yield | ~76% |
| Enantiomeric Excess (ee) | >97:3 (R:S) |
Step 3: Epoxidation
Objective: To form the epoxide ring from the chlorohydrin intermediate.
Procedure:
-
Dissolve the (R)-chlorohydrin intermediate in DMF.
-
Cool the solution to 0 °C.
-
Add 2 M aqueous sodium hydroxide (B78521) dropwise.
-
Stir the reaction at 0 °C until completion.
-
Extract the product, (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one, with an organic solvent and purify as necessary.
| Parameter | Value |
| Starting Material | (R)-8-(2-Chloro-1-hydroxyethyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one |
| Reagent | 2 M Aqueous Sodium Hydroxide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C |
| Typical Yield | ~96% |
Step 4: Amine Coupling
Objective: To couple the epoxide intermediate with the side-chain amine.
Procedure:
-
Combine (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one and 2-(4-methoxyphenyl)-1,1-dimethylethylamine in isopropanol (B130326).
-
Heat the mixture to 140 °C using microwave irradiation.
-
Monitor the reaction for completion.
-
Upon completion, concentrate the reaction mixture and purify the coupled product by chromatography.
| Parameter | Value |
| Starting Material | (R)-6-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one |
| Reagent | 2-(4-methoxyphenyl)-1,1-dimethylethylamine |
| Solvent | Isopropanol |
| Temperature | 140 °C (Microwave) |
| Typical Yield | Varies depending on scale and purification |
Step 5: Debenzylation
Objective: To remove the benzyl (B1604629) protecting group to yield the final product, (R)-Olodaterol.
Procedure:
-
Dissolve the benzyl-protected intermediate in methanol (B129727).
-
Add 10% palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Heat the mixture to 50 °C and stir vigorously.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain crude (R)-Olodaterol.
| Parameter | Value |
| Starting Material | (R)-6-(Benzyloxy)-8-(1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Reagent | Hydrogen Gas (H2) |
| Pressure | 50 psi |
| Solvent | Methanol |
| Temperature | 50 °C |
| Typical Yield | High |
Purification of (R)-Olodaterol
The purification of (R)-Olodaterol is critical to ensure high enantiomeric and chemical purity. A combination of techniques is often employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both the analysis of enantiomeric excess and the preparative separation of enantiomers.
Analytical Method for Enantiomeric Excess Determination: A typical analytical method would involve a chiral stationary phase (CSP) capable of resolving the enantiomers of Olodaterol.
| Parameter | Typical Conditions |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (B46881) to improve peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
Preparative Chiral HPLC: For preparative separations, the analytical method is scaled up. This involves using a larger dimension column and a higher flow rate to isolate larger quantities of the desired (R)-enantiomer.
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations due to its speed, efficiency, and reduced solvent consumption compared to HPLC.
Preparative Chiral SFC: Preparative SFC is highly effective for the purification of enantiomers on a larger scale.
| Parameter | Typical Conditions |
| Column | Chiral stationary phase (similar to those used in HPLC) |
| Mobile Phase | Supercritical carbon dioxide (CO2) with a polar co-solvent (modifier) such as methanol or ethanol. A basic additive may also be used. |
| Flow Rate | Dependent on column dimensions, typically higher than HPLC. |
| Back Pressure | Maintained to keep CO2 in its supercritical state (e.g., 100-200 bar). |
| Temperature | Typically between 30-50 °C. |
Data Summary
The following table summarizes the key quantitative data associated with the synthesis and purification of (R)-Olodaterol.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Purity (%) |
| α-Chlorination | 8-(2-Chloroacetyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one | 86 | N/A | >95 |
| Asymmetric Transfer Hydrogenation | (R)-8-(2-Chloro-1-hydroxyethyl)-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one | 76 | >95 | >95 |
| Epoxidation | (R)-6-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one | 96 | >95 | >98 |
| Amine Coupling & Debenzylation | Crude (R)-Olodaterol | High | >95 | Variable |
| Final Purification | Pure (R)-Olodaterol | >90 (from crude) | >99 | >99.5 |
Conclusion
The enantioselective synthesis of (R)-Olodaterol is a well-established process that hinges on a highly efficient asymmetric transfer hydrogenation to set the crucial stereocenter. Subsequent purification using advanced chromatographic techniques such as chiral HPLC or SFC is essential to achieve the high levels of enantiomeric and chemical purity required for a pharmaceutical active ingredient. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and manufacturing of this important respiratory therapeutic.
References
An In-depth Technical Guide to the Core Mechanism of Action of Olodaterol Hydrochloride in COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodaterol (B163178) hydrochloride is a potent and highly selective long-acting β2-adrenergic agonist (LABA) developed for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2][3] Its pharmacological profile is characterized by a rapid onset of action and a duration of bronchodilation that persists for 24 hours, which is advantageous for patient compliance and consistent symptom control.[1][4][5] This technical guide provides a detailed examination of the molecular mechanism of action, pharmacodynamics, and key experimental data related to Olodaterol.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
Olodaterol exerts its therapeutic effect through its primary action as a nearly full agonist at the β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][3][6] The binding of Olodaterol to these receptors initiates a cascade of intracellular events that ultimately leads to bronchodilation.
The signaling pathway is as follows:
-
Receptor Binding and G-Protein Activation: Olodaterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).[1][2]
-
Adenylyl Cyclase Activation and cAMP Synthesis: The activated alpha subunit of the Gs protein stimulates the membrane-bound enzyme adenylyl cyclase.[1][2] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1][2]
-
Smooth Muscle Relaxation: Activated PKA phosphorylates various target proteins within the airway smooth muscle cells. This phosphorylation cascade results in the sequestration of intracellular calcium and a decrease in the activity of myosin light-chain kinase, ultimately leading to the relaxation of the bronchial smooth muscle.[2] This relaxation of the airways alleviates bronchoconstriction, a key feature of COPD, thereby improving airflow.[2][3]
Beyond its primary bronchodilatory effect, some studies suggest that Olodaterol may also possess anti-inflammatory properties by attenuating the release of pro-inflammatory mediators.[7][8][9]
Data Presentation
Pharmacodynamic Properties
The pharmacodynamic profile of Olodaterol is defined by its high potency, selectivity, and intrinsic activity at the human β2-adrenergic receptor.
| Parameter | Value | Reference |
| Potency (EC50) | 0.1 nM | [3][4] |
| Intrinsic Activity | 88% (compared to isoprenaline) | [3][4] |
| Selectivity vs. β1-AR | 241-fold | [3][4] |
| Selectivity vs. β3-AR | 2299-fold | [3][4] |
| Dissociation Half-Life | 17.8 hours | [3] |
Pharmacokinetic Profile
Olodaterol is administered via inhalation and is rapidly absorbed through the lungs.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 10-20 minutes | [1][5] |
| Absolute Bioavailability (Inhalation) | ~30% | [1][10] |
| Absolute Bioavailability (Oral) | <1% | [1][10] |
| Plasma Protein Binding | ~60% | [1][3] |
| Volume of Distribution | 1110 L | [1] |
| Metabolism | Direct glucuronidation and O-demethylation (CYP2C9, CYP2C8) | [1][11] |
| Effective Half-Life | 7.5 hours | [5][11] |
Clinical Efficacy in COPD (Selected Phase III Trial Data)
Clinical trials have consistently demonstrated the efficacy of once-daily Olodaterol in improving lung function in patients with moderate to very severe COPD.
| Study Endpoint | Olodaterol 5 µg vs. Placebo (Change from Baseline at 12 weeks) | Reference |
| FEV1 AUC0-3h Response | Significant improvement (P<0.0001) | [12] |
| Trough FEV1 Response | Significant improvement (P<0.0001 to P<0.05) | [12] |
| St. George's Respiratory Questionnaire (SGRQ) Total Score | Clinically meaningful improvement | [13][14] |
| Transition Dyspnea Index (TDI) Focal Score | Significant improvement | [13][14] |
Experimental Protocols
In Vitro Determination of β2-Adrenoceptor Agonism (cAMP Accumulation Assay)
Objective: To quantify the potency and efficacy of Olodaterol in stimulating the β2-adrenergic receptor in a cellular context.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human β2-adrenergic receptor are cultured in appropriate media until they reach a suitable confluence.
-
Cell Plating: Cells are harvested and seeded into 384-well microplates and incubated to allow for attachment.
-
Compound Preparation: Olodaterol is serially diluted to create a range of concentrations. A known full agonist (e.g., isoprenaline) and a vehicle control are also prepared.
-
Assay Procedure:
-
The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the various concentrations of Olodaterol or control compounds.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection: The level of intracellular cAMP is quantified using a competitive immunoassay, such as an AlphaScreen™ or HTRF® assay. In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody, leading to a measurable signal that is inversely proportional to the amount of cAMP produced by the cells.[15][16]
-
Data Analysis: The signal is converted to cAMP concentrations using a standard curve. Dose-response curves are then generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are calculated using non-linear regression analysis.
In Vivo Assessment of Bronchodilator Efficacy (Acetylcholine Challenge in Guinea Pigs)
Objective: To evaluate the potency, onset, and duration of the bronchoprotective effect of Olodaterol in an animal model of bronchoconstriction.
Methodology:
-
Animal Model: Anesthetized and mechanically ventilated guinea pigs are used.
-
Bronchoconstriction Induction: A baseline bronchoconstriction is induced by an intravenous infusion or aerosol challenge with acetylcholine, a bronchoconstrictor. Airway resistance is continuously monitored.
-
Drug Administration: Olodaterol is administered via inhalation using a device such as a Respimat® Soft Mist™ inhaler adapted for animal use.[4][17] A vehicle control is administered to a separate group of animals.
-
Efficacy Measurement: Following drug administration, the ability of Olodaterol to reverse or prevent the acetylcholine-induced increase in airway resistance is measured over time (e.g., up to 24 hours).[4][17]
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated at various time points after dosing. This allows for the determination of the onset of action, maximal effect, and duration of action of the compound.
Mandatory Visualizations
Caption: Olodaterol's β2-Adrenergic Receptor Signaling Pathway.
Caption: In Vitro cAMP Accumulation Assay Workflow.
Caption: Logical Flow from Pharmacology to Clinical Use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olodaterol Hydrochloride? [synapse.patsnap.com]
- 3. Olodaterol - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Long-acting beta-agonists in the management of chronic obstructive pulmonary disease: current and future agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long-acting β2-adrenoceptor agonist olodaterol attenuates pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The long-acting β2 -adrenoceptor agonist olodaterol attenuates pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. Efficacy and safety of olodaterol once daily delivered via Respimat® in patients with GOLD 2-4 COPD: results from two replicate 48-week studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiotropium/olodaterol improved lung function in steroid-free patients with COPD | MDedge [mdedge.com]
- 14. hcplive.com [hcplive.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Olodaterol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodaterol is a novel, inhaled long-acting β2-adrenoceptor agonist (LABA) utilized for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Its unique pharmacological profile, characterized by a rapid onset of action and a 24-hour duration of bronchodilation, distinguishes it from other LABAs.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of Olodaterol, focusing on its interaction with the β2-adrenoceptor. This document details its binding affinity, functional efficacy, and the underlying signaling pathways. Furthermore, it presents detailed experimental protocols for key assays used in its characterization, offering a valuable resource for researchers in the field of respiratory drug discovery and development.
Core Pharmacological Attributes of Olodaterol
Olodaterol is a potent and highly selective agonist for the human β2-adrenoceptor.[2][4] It is an enantiomerically pure (R)-isomer. The clinical efficacy of Olodaterol stems from its ability to induce bronchodilation by relaxing the airway smooth muscle.[2]
Data Presentation: In Vitro Pharmacological Profile
The following tables summarize the quantitative data on Olodaterol's binding affinity, functional potency, and selectivity compared to other β2-adrenoceptor agonists.
Table 1: β-Adrenoceptor Binding Affinity of Olodaterol and Comparator Agonists
| Ligand | Receptor Subtype | pKi | Reference |
| Olodaterol | β2 | 9.14 | [4] |
| Salmeterol | β2 | - | - |
| Formoterol | β2 | - | - |
| Olodaterol | β1 | - | - |
| Salmeterol | β1 | - | - |
| Formoterol | β1 | - | - |
| Olodaterol | β3 | - | - |
| Salmeterol | β3 | - | - |
| Formoterol | β3 | - | - |
Note: Comprehensive and directly comparable pKi values from a single study were not available in the search results. The provided pKi for Olodaterol is from a single source.
Table 2: Functional Potency and Intrinsic Activity of Olodaterol and Comparator Agonists
| Ligand | Assay | pEC50 / EC50 | Intrinsic Activity (% of Isoprenaline) | Reference |
| Olodaterol | cAMP Accumulation | EC50 = 0.1 nM | 88% | [1][3] |
| Salmeterol | cAMP Accumulation | - | Partial Agonist | - |
| Formoterol | cAMP Accumulation | - | Full Agonist | - |
Table 3: Selectivity Profile of Olodaterol
| Parameter | β1-adrenoceptor | β3-adrenoceptor | Reference |
| Selectivity Ratio (vs. β2) | 241-fold | 2299-fold | [1] |
Signaling Pathways
Upon binding to the β2-adrenoceptor on airway smooth muscle cells, Olodaterol initiates a well-defined signaling cascade. This process is central to its bronchodilatory effect.
Primary Signaling Pathway: Gs/cAMP/PKA
Activation of the β2-adrenoceptor by Olodaterol leads to the stimulation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Figure 1. Olodaterol-induced β2-adrenoceptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of β2-adrenoceptor agonists like Olodaterol.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenoceptor.
Objective: To quantify the affinity of Olodaterol for the β2-adrenoceptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor.
-
Radioligand: [³H]-CGP 12177, a hydrophilic β-adrenoceptor antagonist.
-
Non-specific Binding Control: Propranolol (B1214883) (a non-selective β-blocker).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: CHO cells expressing the human β2-adrenoceptor are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of unlabeled Olodaterol or a reference compound.
-
A fixed concentration of [³H]-CGP 12177 (typically at its Kd concentration).
-
Cell membrane preparation.
-
For determination of non-specific binding, a high concentration of propranolol (e.g., 10 µM) is added instead of the test compound.
-
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the β2-adrenoceptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of Olodaterol in stimulating cAMP production.
Materials:
-
Cells: CHO cells stably expressing the human β2-adrenoceptor.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test Compound: Olodaterol and a reference full agonist (e.g., Isoprenaline).
-
cAMP Detection Kit: A commercial kit, for example, a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.
-
Cell Culture Medium.
-
384-well plates.
Procedure:
-
Cell Culture and Seeding: CHO-β2AR cells are cultured to an appropriate confluency and then seeded into 384-well plates and incubated overnight to allow for cell attachment.
-
Cell Stimulation: The culture medium is removed, and the cells are washed with stimulation buffer. The cells are then incubated with various concentrations of Olodaterol or the reference agonist for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following stimulation, a lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) is added to each well.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding of cellular cAMP and the cAMP-d2 conjugate to the antibody.
-
Signal Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced at each concentration of the test compound is determined from the standard curve. The EC50 value and the maximal response (Emax) are calculated by fitting the data to a sigmoidal dose-response curve. The intrinsic activity is calculated as the ratio of the Emax of Olodaterol to the Emax of the full agonist Isoprenaline.
Figure 3. Workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to the activated β2-adrenoceptor, providing insights into receptor desensitization and potential for biased agonism.
Objective: To quantify the ability of Olodaterol to induce β-arrestin recruitment to the β2-adrenoceptor.
Materials:
-
Tango™ GPCR-bla U2OS cells: A cell line engineered to express the β2-adrenoceptor fused to a transcription factor, and a β-arrestin-protease fusion protein.
-
Test Compound: Olodaterol.
-
LiveBLAzer™-FRET B/G Substrate.
-
Assay Medium.
-
384-well plates.
Procedure:
-
Cell Seeding: Tango™ cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: The cells are treated with various concentrations of Olodaterol.
-
Incubation: The plates are incubated for several hours (e.g., 5 hours) at 37°C to allow for β-arrestin recruitment, protease cleavage, and subsequent reporter gene expression (β-lactamase).
-
Substrate Addition: The LiveBLAzer™-FRET B/G substrate is added to each well.
-
Incubation: The plates are incubated at room temperature in the dark for a specified time (e.g., 2 hours).
-
Signal Detection: The fluorescence is read on a plate reader at two wavelengths (for the donor and acceptor fluorophores). The ratio of the two fluorescence signals is calculated.
-
Data Analysis: The change in the fluorescence ratio indicates the level of β-lactamase expression, which is proportional to the extent of β-arrestin recruitment. The EC50 for β-arrestin recruitment is determined from the dose-response curve.
Figure 4. Principle of the Tango β-arrestin recruitment assay.
Conclusion
Olodaterol is a potent, selective, and long-acting β2-adrenoceptor agonist with a rapid onset of action. Its prolonged duration of action is attributed to the formation of a stable ternary complex with the β2-adrenoceptor and Gs protein. The primary mechanism of action involves the canonical Gs-cAMP-PKA signaling pathway, leading to airway smooth muscle relaxation and sustained bronchodilation. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of Olodaterol and other novel β2-adrenoceptor agonists, facilitating further research and development in the field of respiratory medicine.
References
- 1. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Olodaterol: A Deep Dive into its Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodaterol (B163178) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of chronic obstructive pulmonary disease (COPD). Its clinical efficacy, characterized by a rapid onset of action and a 24-hour duration of bronchodilation, is fundamentally linked to its molecular interactions with the β2-AR. This technical guide provides an in-depth analysis of Olodaterol's receptor binding affinity and kinetics, offering a comprehensive resource for researchers and professionals in drug development. We will explore the quantitative parameters that define its binding, the experimental methodologies used to determine these values, and the signaling pathways it modulates.
Receptor Binding Affinity and Selectivity
Olodaterol exhibits a high affinity and remarkable selectivity for the human β2-adrenergic receptor. This specificity is crucial for its therapeutic action, minimizing off-target effects that could arise from interactions with other adrenergic receptor subtypes, such as β1-AR, which is predominantly found in cardiac tissue, and β3-AR, located in adipose tissue.[1][2]
The binding affinity of Olodaterol is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Olodaterol's affinity for the human β2-AR is in the sub-nanomolar range, with a reported pKi of 9.14.[3] This translates to a Ki of approximately 0.072 nM.
The selectivity of Olodaterol for the β2-AR over other β-adrenergic receptor subtypes is a key feature. It has been shown to be 241-fold more selective for the β2-AR than for the β1-AR, and 2,299-fold more selective than for the β3-AR.[2]
| Parameter | Receptor Subtype | Value | Reference |
| pKi | Human β2-AR | 9.14 | [3] |
| Ki (calculated) | Human β2-AR | ~ 0.072 nM | [3] |
| Selectivity vs. β1-AR | - | 241-fold | [2] |
| Ki (estimated) | Human β1-AR | ~ 17.35 nM | [2] |
| Selectivity vs. β3-AR | - | 2,299-fold | [2] |
| Ki (estimated) | Human β3-AR | ~ 165.53 nM | [2] |
Receptor Binding Kinetics
The long duration of action of Olodaterol is not solely explained by its high affinity but is also critically dependent on its binding kinetics, specifically its slow dissociation from the β2-AR. The rates of association (k_on) and dissociation (k_off) of a ligand to its receptor determine the residence time of the drug-receptor complex. A longer residence time, resulting from a slow k_off, is often associated with a prolonged pharmacological effect.
Kinetic binding studies with radiolabeled Olodaterol have revealed a biphasic dissociation pattern from the human β2-AR. This suggests a complex interaction, likely involving the formation of a stable ternary complex between the agonist, the receptor, and its associated G-protein.[4][5] The dissociation is characterized by a fast component and a significantly slower component. The slow dissociation phase is particularly relevant for the extended duration of action, with a reported dissociation half-life (t_1/2) of 17.8 hours.[4][5][6]
| Kinetic Parameter | Value | Reference |
| Dissociation Half-life (t_1/2) - Slow Component | 17.8 hours | [4][5][6] |
| Dissociation Rate Constant (k_off) - Slow Component | 0.039 h⁻¹ | [6] |
| Dissociation Half-life (t_1/2) - Fast Component | 32 minutes | [4] |
| Dissociation Rate Constant (k_off) - Fast Component | 1.31 h⁻¹ | [6] |
Note: The association rate constant (k_on) for Olodaterol is not explicitly detailed in the reviewed literature, which often focuses on the dissociation rate as the primary determinant of the long duration of action.
Signaling Pathways
Olodaterol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets within the airway smooth muscle cells, ultimately resulting in muscle relaxation and bronchodilation.[1]
Experimental Protocols
The determination of Olodaterol's binding affinity and kinetics relies on established in vitro pharmacological assays.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (Olodaterol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human β1, β2, or β3-adrenergic receptors. This typically involves cell homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled Olodaterol.
-
Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of Olodaterol. The IC50 value (the concentration of Olodaterol that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Functional Assay: cAMP Accumulation
Functional assays are essential to characterize the agonistic properties of a compound. For Gs-coupled receptors like the β2-AR, measuring the accumulation of the second messenger cAMP is a standard method.
Protocol Outline:
-
Cell Culture: Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of Olodaterol. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified. This can be done using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the concentration of Olodaterol. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined. The intrinsic activity is often expressed as a percentage of the response to a full agonist like isoprenaline.[2]
Relationship Between Kinetics and Duration of Action
The prolonged clinical effect of Olodaterol can be attributed to its slow dissociation from the β2-adrenergic receptor. A drug with a long residence time at its target can continue to exert its pharmacological effect even after the concentration of the free drug in the biophase has declined. This concept is particularly important for inhaled therapies where local drug concentrations can change rapidly.
Conclusion
Olodaterol's high affinity and selectivity for the β2-adrenergic receptor, combined with its exceptionally slow dissociation kinetics, provide a strong molecular basis for its clinical profile as a once-daily, long-acting bronchodilator. The quantitative data on its binding parameters and the understanding of its interaction with the β2-AR signaling pathway are critical for the ongoing development and optimization of β2-AR agonists for the treatment of obstructive lung diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of these and other novel respiratory therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and biochemical rationales for the 24-hour-long duration of action of olodaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Olodaterol Hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olodaterol Hydrochloride is a potent and long-acting β2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). This document provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its mechanism of action, receptor affinity, and functional activity, supported by experimental data. Furthermore, this guide outlines detailed methodologies for key experiments, including synthesis, characterization, receptor binding assays, and functional cAMP assays, to facilitate further research and development.
Chemical Structure and Identification
This compound is the hydrochloride salt of Olodaterol. Its chemical structure is characterized by a 6-hydroxy-8-substituted-4H-1,4-benzoxazin-3-one core.
Chemical Structure:
(Image of the 2D chemical structure of this compound would be placed here in a real document)
IUPAC Name: 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride
CAS Number: 869477-96-3
Molecular Formula: C₂₁H₂₇ClN₂O₅
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 422.9 g/mol | |
| Appearance | Off-white to pale beige solid | |
| Melting Point | 153-155 °C | |
| Solubility | Sparingly-slightly soluble in water, slightly soluble in ethanol. Soluble in DMSO (slightly) and Methanol (slightly). | |
| pKa (Strongest Acidic) | 2.86 (Predicted) | |
| pKa (Strongest Basic) | 9.34 (Predicted) | |
| LogP | 1.84 (Predicted) |
Pharmacological Properties
Olodaterol is a selective agonist for the β2-adrenergic receptor with a long duration of action. Its high affinity and intrinsic activity at the β2 receptor lead to potent bronchodilation.
| Parameter | Value | Species/System | Source |
| β2 Receptor Affinity (Ki) | 9.14 (pKi) | Human (recombinant) | |
| β2 Receptor Functional Activity (EC50) | 0.1 nM | Human (recombinant) | |
| Selectivity | 219-fold over β1, 1622-fold over β3 |
Mechanism of Action: Signaling Pathway
Olodaterol exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that results in bronchodilation.
Preclinical Pharmacological Characterization of Olodaterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological properties of Olodaterol (B163178), a novel, long-acting β2-adrenergic agonist (LABA) for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD). This document details the molecule's mechanism of action, binding affinity, selectivity, and functional activity in various in vitro and in vivo models, presenting key quantitative data in a structured format. Detailed experimental protocols for pivotal assays are also provided to facilitate understanding and replication of the described studies.
Mechanism of Action
Olodaterol is a potent and highly selective agonist for the human β2-adrenergic receptor (β2-AR).[1][2] Like other β2-agonists, its primary mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Activation of the β2-AR initiates a signaling cascade through a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[1] This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine-3',5'-monophosphate (cAMP).[1] Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[1] This targeted action in the lungs helps to alleviate the airflow obstruction characteristic of COPD.[1]
In Vitro Pharmacology
The in vitro pharmacological profile of Olodaterol has been extensively characterized to determine its potency, efficacy, and selectivity for the β2-adrenergic receptor.
Receptor Binding and Functional Activity
In vitro studies have demonstrated that Olodaterol is a potent, nearly full agonist at the human β2-AR.[1][2][3] Its high intrinsic activity, comparable to the gold-standard agonist isoprenaline, underscores its efficacy in eliciting a strong bronchodilatory response.[1][2][3]
| Parameter | Value | Species/System | Reference |
| EC50 | 0.1 nM | Human β2-AR | [1][2][3] |
| Intrinsic Activity | 88% (vs. Isoprenaline) | Human β2-AR | [1][2][3] |
| pEC50 (cAMP accumulation) | 10.06 | Human β2-AR (HEK293 cells) | [4] |
| pEC50 (cAMP accumulation) | 6.91 | Human β1-AR (HEK293 cells) | [4] |
Table 1: In Vitro Functional Activity of Olodaterol
Receptor Selectivity
A key feature of Olodaterol is its high selectivity for the β2-adrenergic receptor over β1- and β3-adrenergic receptors. This is crucial for minimizing potential cardiovascular side effects, which are often associated with β1-AR stimulation.[1]
| Receptor Subtype | Selectivity (fold vs. β2-AR) | Reference |
| Human β1-AR | 241 | [1][2] |
| Human β3-AR | 2299 | [1][2] |
Table 2: In Vitro Receptor Selectivity of Olodaterol
Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental for determining the functional potency (EC50) and intrinsic activity of β2-AR agonists.
Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to Olodaterol stimulation in cells expressing the human β2-adrenergic receptor.
Materials:
-
Human embryonic kidney (HEK293) cells stably transfected with the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Olodaterol and reference agonists (e.g., isoprenaline).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Culture: Culture HEK293-β2AR cells to approximately 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 96- or 384-well plates at a predetermined density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Olodaterol and the reference agonist in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the wells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Add lysis buffer to each well to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection step according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Generate dose-response curves and calculate EC50 and intrinsic activity values using appropriate software.
In Vivo Pharmacology
Preclinical in vivo studies in animal models are crucial for evaluating the bronchoprotective effects and duration of action of new respiratory drugs.
Bronchoprotection in Guinea Pig and Dog Models
Olodaterol has demonstrated a rapid onset and a long duration of bronchoprotection in anesthetized guinea pigs and dogs against acetylcholine-induced bronchoconstriction.[1][3][5] In these models, Olodaterol provided significant protection for over 24 hours, supporting its potential for once-daily dosing in humans.[1][3][5] In contrast, the long-acting β2-agonist formoterol, at an equally effective dose, did not maintain its efficacy over the full 24-hour period.[1][3][5]
| Animal Model | Challenge Agent | Duration of Action | Key Finding | Reference |
| Anesthetized Guinea Pig | Acetylcholine (B1216132) | > 24 hours | Sustained bronchoprotection | [1][3][5] |
| Anesthetized Dog | Acetylcholine | > 24 hours | Sustained bronchoprotection | [1][3][5] |
Table 3: In Vivo Bronchoprotective Efficacy of Olodaterol
Experimental Protocol: Acetylcholine Challenge in Anesthetized Guinea Pigs
Objective: To assess the bronchoprotective effect of inhaled Olodaterol against acetylcholine-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula and ventilator.
-
Aerosol delivery system (e.g., Respimat® Soft Mist™ Inhaler).
-
Acetylcholine solution for intravenous administration.
-
Equipment for measuring lung function (e.g., airway resistance and dynamic compliance).
Protocol:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Mechanically ventilate the animal.
-
Drug Administration: Administer a single dose of Olodaterol or vehicle via aerosol inhalation.
-
Bronchial Challenge: At various time points post-dosing (e.g., up to 24 hours), administer an intravenous bolus of acetylcholine to induce bronchoconstriction.
-
Lung Function Measurement: Continuously monitor and record changes in airway resistance and dynamic compliance.
-
Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each time point to determine the onset and duration of action of Olodaterol.
Anti-inflammatory and Anti-fibrotic Properties
Beyond its primary bronchodilator effects, preclinical studies suggest that Olodaterol may possess additional beneficial properties.
Anti-inflammatory Effects
In vitro and in vivo studies have indicated that Olodaterol has anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory mediators and reduce the recruitment of inflammatory cells in response to various stimuli.[6] For instance, Olodaterol has been observed to attenuate the secretion of IL-8, a key chemokine in neutrophil recruitment, in human airway epithelial cells.[6][7] These effects are mediated through the β2-adrenergic receptor.[7]
| Assay | Stimulus | Effect of Olodaterol | Reference |
| Human Airway Epithelial Cells | Respiratory Syncytial Virus (RSV) | Reduced IL-8 secretion and mucus production | [6][7] |
| Animal Models | Inflammatory stimuli | Inhibition of neutrophil recruitment and inflammatory mediator secretion | [6] |
Table 4: Preclinical Anti-inflammatory Effects of Olodaterol
Anti-fibrotic Effects
Olodaterol has also demonstrated anti-fibrotic efficacy in both in vitro and in vivo models of pulmonary fibrosis.[8] In primary human lung fibroblasts, Olodaterol attenuated key pro-fibrotic processes, including the expression of α-smooth muscle actin and fibronectin.[8] In murine models of lung fibrosis induced by bleomycin (B88199) or TGF-β1 overexpression, inhaled Olodaterol reduced lung weight, inflammatory cell counts, and the release of pro-fibrotic mediators.[8]
| Model | Key Findings | Reference |
| Human Lung Fibroblasts | Attenuated TGF-β-induced expression of α-smooth muscle actin and fibronectin | [8] |
| Murine Bleomycin-induced Lung Fibrosis | Reduced lung weight, bronchoalveolar lavage cell counts, and pro-fibrotic mediators | [8] |
| Murine TGF-β1 Overexpression Model | Reduced Col3A1 mRNA expression | [8] |
Table 5: Preclinical Anti-fibrotic Effects of Olodaterol
Preclinical Safety and Toxicology
The preclinical safety of Olodaterol has been evaluated in a range of toxicology studies. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and establish safety parameters for clinical monitoring.[9] Standard preclinical safety evaluations include single and repeated dose toxicity studies, genotoxicity assays, and reproductive and developmental toxicity studies.[9][10] Long-term safety analyses from pooled data of Phase III clinical studies have shown that Olodaterol has an acceptable safety profile, with the incidence of adverse events being comparable to placebo and another LABA, formoterol.[11] In these studies, respiratory and cardiovascular adverse events were reported at similar frequencies across treatment groups.[11] Pharmacokinetic studies in subjects with mild to moderate hepatic impairment or severe renal impairment did not show a clinically relevant increase in systemic exposure to Olodaterol after a single inhaled dose.[12]
Conclusion
The preclinical pharmacological characterization of Olodaterol reveals it to be a potent, highly selective, and long-acting β2-adrenergic receptor agonist. Its in vitro profile is distinguished by a high affinity and intrinsic activity at the β2-AR, coupled with a significant selectivity over β1- and β3-ARs, suggesting a favorable therapeutic window with a reduced potential for cardiovascular side effects. In vivo studies in relevant animal models have confirmed its rapid onset of action and prolonged, 24-hour duration of bronchoprotection, providing a strong rationale for its once-daily dosing regimen. Furthermore, emerging preclinical evidence indicates that Olodaterol may also exert beneficial anti-inflammatory and anti-fibrotic effects, which warrant further investigation. The comprehensive preclinical safety evaluation has supported its progression into clinical development and subsequent approval for the treatment of COPD. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the pharmacology of Olodaterol.
References
- 1. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. olodaterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. criver.com [criver.com]
- 11. One-Year Safety of Olodaterol Once Daily via Respimat® in Patients with GOLD 2-4 Chronic Obstructive Pulmonary Disease: Results of a Pre-Specified Pooled Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Olodaterol intrinsic activity compared to isoprenaline
An In-Depth Technical Guide to the Comparative Intrinsic Activity of Olodaterol (B163178) and Isoprenaline
Introduction
The β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical target in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] Agonists of this receptor induce bronchodilation by relaxing the airway smooth muscle.[2][3] Isoprenaline (isoproterenol) is a non-selective, full β-adrenoceptor agonist that has long served as a benchmark compound in pharmacological studies.[4][5][6] Olodaterol is a novel, long-acting β2-adrenoceptor agonist (LABA) designed for once-daily administration in the treatment of COPD.[1][2][7] Understanding the intrinsic activity of olodaterol relative to the full agonist isoprenaline is fundamental to characterizing its pharmacological profile. This guide provides a detailed comparison of their activities, outlines the experimental protocols used for their characterization, and illustrates the underlying signaling pathways.
Core Concepts of Agonist Activity
To compare olodaterol and isoprenaline, it is essential to understand the following pharmacological concepts:
-
Affinity (Ki): A measure of how tightly a ligand (agonist) binds to a receptor. It is the equilibrium dissociation constant for the ligand-receptor complex. A lower Ki value indicates higher binding affinity.
-
Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect. A lower EC50 value indicates greater potency.
-
Efficacy (Emax): The maximum response an agonist can produce upon binding to a receptor.
-
Intrinsic Activity (α): The ability of an agonist to activate the receptor and elicit a functional response, expressed as a fraction of the response produced by a full agonist. A full agonist has an intrinsic activity of 1 (or 100%), while a partial agonist has an intrinsic activity between 0 and 1. An antagonist has an intrinsic activity of 0.
Comparative Pharmacological Profile: Olodaterol vs. Isoprenaline
Olodaterol is characterized as a potent, nearly full agonist at the human β2-adrenoceptor.[8][9] Its activity is often benchmarked against isoprenaline, which is considered a full agonist with an intrinsic activity of 100%.
Table 1: Quantitative Comparison of Olodaterol and Isoprenaline at the β2-Adrenoceptor
| Parameter | Olodaterol | Isoprenaline | Reference(s) |
| Receptor Selectivity | Selective β2-AR Agonist | Non-selective β-AR Agonist | [4][10][11][12] |
| Potency (EC50) | 0.1 nM | ~10-20 nM | [8][9][10][11][13][14] |
| Intrinsic Activity (α) | 88% (0.88) | 100% (1.0) | [8][9] |
| Binding Affinity (pKi) | 9.14 | Not consistently reported for β2-AR in these studies | [10][11] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
The data clearly indicates that olodaterol is significantly more potent than isoprenaline, requiring a much lower concentration to achieve 50% of its maximal effect. While it is technically a partial agonist, its high intrinsic activity of 88% means it behaves as a nearly full agonist, capable of eliciting a robust response comparable to that of isoprenaline.[8][9]
Signaling Pathway of the β2-Adrenergic Receptor
The therapeutic effects of both olodaterol and isoprenaline are mediated through the canonical β2-AR signaling pathway. This pathway is initiated by the binding of the agonist to the receptor, which is coupled to a stimulatory G-protein (Gs).[1][15]
The sequence of events is as follows:
-
Agonist Binding: The agonist binds to the extracellular domain of the β2-AR.
-
Gs Protein Activation: This induces a conformational change in the receptor, which in turn activates the associated Gs protein. The Gαs subunit of the Gs protein releases GDP and binds GTP.[1]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and activates the enzyme adenylyl cyclase.[2][3]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2][3][16]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][16]
-
Downstream Effects: PKA phosphorylates various downstream targets, including myosin light-chain kinase, which ultimately leads to the relaxation of airway smooth muscle and results in bronchodilation.[3]
Experimental Protocols for Agonist Characterization
The determination of intrinsic activity, potency, and affinity requires specific in vitro assays. The following sections detail the methodologies for two key experiments.
Experimental Workflow for Agonist Characterization
A systematic workflow is employed to characterize novel compounds like olodaterol. The process begins with binding assays to determine affinity, followed by functional assays to measure potency and efficacy.
Protocol 1: cAMP Accumulation Assay (Functional Assay)
This assay quantifies the amount of intracellular cAMP produced in response to receptor activation, directly measuring the functional effect of an agonist.
-
Principle: Cells expressing the β2-AR are stimulated with varying concentrations of an agonist. The activation of the Gs pathway leads to an increase in intracellular cAMP. This increase is then measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. A phosphodiesterase (PDE) inhibitor is included to prevent the degradation of cAMP and amplify the signal.
-
Materials:
-
Cell line stably expressing human β2-AR (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., MEM or F12) with serum.
-
Assay buffer (e.g., HBSS).
-
PDE inhibitor (e.g., 0.5 mM IBMX).
-
Test agonists (Olodaterol, Isoprenaline) at various concentrations.
-
cAMP assay kit (e.g., HTRF cAMP Gs Dynamic Kit).
-
Multi-well assay plates (e.g., 384-well).
-
-
Procedure:
-
Cell Plating: Seed the β2-AR expressing cells into a 384-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of olodaterol and isoprenaline in assay buffer containing the PDE inhibitor IBMX.
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared agonist dilutions. Include a control group with only the assay buffer and IBMX (vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[10]
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the Emax and EC50 values for each compound. The intrinsic activity of olodaterol is calculated by expressing its Emax as a percentage of the Emax for isoprenaline.
-
Protocol 2: Radioligand Binding Assay (Affinity Assay)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Principle: Cell membranes containing the β2-AR are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (e.g., olodaterol). The test compound will compete with the radioligand for the binding site. The amount of radioactivity bound to the membranes is measured, which decreases as the concentration of the test compound increases.
-
Materials:
-
Cell membranes prepared from cells overexpressing human β2-AR.
-
Radiolabeled antagonist (e.g., [³H]-dihydroalprenolol).
-
Unlabeled test compounds (Olodaterol).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a concentration near its Kd, and serial dilutions of the unlabeled test compound.
-
Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Summary of Comparative Intrinsic Activity
The comparison between olodaterol and isoprenaline reveals key aspects of their pharmacological nature. Isoprenaline acts as the archetypal full agonist, while olodaterol functions as a highly potent, nearly full partial agonist.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Isoprenaline - Wikipedia [en.wikipedia.org]
- 5. isoprenaline (PD009570, JWZZKOKVBUJMES-UHFFFAOYSA-N) [probes-drugs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functional and biochemical rationales for the 24-hour-long duration of action of olodaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Selectivity Profile of Olodaterol for β1, β2, and β3 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro selectivity profile of Olodaterol, a long-acting β2-adrenergic receptor agonist. The document focuses on its binding affinity and functional potency for the β1, β2, and β3 adrenergic receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Selectivity Profile of Olodaterol
Olodaterol demonstrates a high degree of selectivity for the human β2-adrenergic receptor (hβ2-AR) over the human β1- and β3-adrenergic receptors (hβ1-AR and hβ3-AR). This selectivity is crucial for its therapeutic action as a bronchodilator, minimizing off-target effects. The in vitro pharmacological profile has been primarily characterized through functional assays assessing cyclic AMP (cAMP) accumulation in response to receptor activation.
Functional Potency (EC50) and Intrinsic Activity
The functional potency of Olodaterol is determined by its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect. The intrinsic activity compares the maximal effect of Olodaterol to that of a full agonist, typically isoprenaline.
| Receptor Subtype | Olodaterol EC50 (nM) | Intrinsic Activity (% of Isoprenaline) | Selectivity Ratio (vs. β2) | Reference |
| Human β2-AR | 0.1 | 88% | - | [1] |
| Human β1-AR | - | - | 241-fold | [1] |
| Human β3-AR | - | - | 2299-fold | [1] |
Note: The selectivity ratio indicates how much more potent Olodaterol is at the β2-AR compared to the other subtypes. For example, a 241-fold selectivity for β2 over β1 means that a 241-times higher concentration of Olodaterol is required to produce the same level of activation at the β1-AR as at the β2-AR.
Experimental Protocols
The following sections detail the methodologies typically employed to determine the in vitro selectivity profile of a β-adrenergic receptor agonist like Olodaterol.
Radioligand Binding Assays (for Binding Affinity - Ki)
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (Olodaterol).
Objective: To determine the equilibrium dissociation constant (Ki) of Olodaterol for hβ1, hβ2, and hβ3 adrenergic receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing high levels of either human β1, β2, or β3 adrenergic receptors.
-
Radioligand: A non-selective, high-affinity β-adrenergic receptor antagonist, such as [³H]-CGP 12177.
-
Test Compound: Olodaterol hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist, such as propranolol (B1214883).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl₂.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Detailed Steps:
-
Cell Culture and Membrane Preparation: CHO cells expressing the receptor of interest are cultured to a high density. The cells are then harvested, and crude membrane preparations are made by homogenization and differential centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Assay: In a multi-well plate, a fixed amount of cell membrane preparation is incubated with a fixed concentration of the radioligand ([³H]-CGP 12177) and a range of concentrations of unlabeled Olodaterol. A parallel set of incubations is performed in the presence of a high concentration of propranolol to determine non-specific binding.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of Olodaterol. The data are then plotted as the percentage of specific binding versus the log concentration of Olodaterol. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of Olodaterol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation)
Functional assays measure the cellular response to receptor activation. For β-adrenergic receptors, this is typically the accumulation of intracellular cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50) and intrinsic activity of Olodaterol at hβ1, hβ2, and hβ3 adrenergic receptors.
Materials:
-
Cell Lines: CHO cells stably expressing hβ1, hβ2, or hβ3 adrenergic receptors.
-
Test Compound: this compound.
-
Reference Agonist: Isoprenaline (a non-selective full agonist).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Cell Culture Medium: Appropriate for CHO cells.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or AlphaScreen).
Workflow:
Detailed Steps:
-
Cell Seeding: CHO cells expressing the receptor of interest are seeded into multi-well plates and cultured until they reach the desired confluency.
-
Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with a buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX. This prevents the enzymatic degradation of cAMP, allowing it to accumulate.
-
Agonist Stimulation: The cells are then stimulated with a range of concentrations of Olodaterol or the reference full agonist, isoprenaline, for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay. In these assays, cAMP from the sample competes with a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are then determined from this standard curve. The data are plotted as cAMP concentration versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and the Emax (maximal effect) for both Olodaterol and isoprenaline. The intrinsic activity of Olodaterol is calculated as (Emax of Olodaterol / Emax of Isoprenaline) x 100%.
Signaling Pathways
Activation of β1, β2, and β3 adrenergic receptors by an agonist like Olodaterol initiates a cascade of intracellular signaling events. While all three subtypes primarily couple to the stimulatory G protein (Gs) to activate adenylyl cyclase and increase intracellular cAMP, there are some differences in their downstream signaling and regulation.
β1-Adrenergic Receptor Signaling
β2-Adrenergic Receptor Signaling
β3-Adrenergic Receptor Signaling
References
Olodaterol: A Technical Overview of its Anti-inflammatory and Anti-fibrotic Effects in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory and anti-fibrotic properties of olodaterol (B163178), a long-acting β2-adrenergic agonist (LABA), in lung tissue. Beyond its established role as a bronchodilator for chronic obstructive pulmonary disease (COPD), emerging preclinical evidence highlights its potential to modulate key pathological processes in respiratory diseases characterized by inflammation and fibrosis.[1][2][3] This document summarizes the core scientific findings, presents quantitative data in a structured format, details the experimental methodologies employed in key studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Anti-Fibrotic and Anti-Inflammatory Mechanisms
Olodaterol exerts its effects primarily through the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] This signaling cascade has been shown to interfere with pro-fibrotic and pro-inflammatory pathways in the lungs.
Anti-Fibrotic Effects: In the context of pulmonary fibrosis, olodaterol has been demonstrated to attenuate key fibrotic processes.[2][6] Studies on primary human lung fibroblasts (HLFs) from both healthy donors and patients with idiopathic pulmonary fibrosis (IPF) have shown that olodaterol can inhibit the transformation of fibroblasts into myofibroblasts, a critical step in the development of fibrotic tissue.[6][7] This is achieved, in part, by reducing the expression of α-smooth muscle actin (α-SMA), fibronectin, and other extracellular matrix proteins.[2][6] Furthermore, olodaterol has been found to impede the proliferation and migration of lung fibroblasts induced by pro-fibrotic growth factors such as fibroblast growth factor (FGF) and platelet-derived growth factor (PDGF).[6][7] In vivo studies using murine models of bleomycin-induced and transforming growth factor-beta (TGF-β)-overexpressing pulmonary fibrosis have corroborated these findings, showing that olodaterol can reduce collagen deposition and improve lung function.[2][6]
Anti-Inflammatory Effects: The anti-inflammatory properties of olodaterol have been investigated in various preclinical models of lung inflammation.[1][3] In murine and guinea pig models, olodaterol has been shown to dose-dependently reduce the influx of inflammatory cells and the release of pro-inflammatory mediators in response to stimuli like cigarette smoke and lipopolysaccharide (LPS).[1][3] Furthermore, olodaterol has demonstrated the ability to decrease the release of pro-inflammatory cytokines from human lung explants and reduce the expression of the adhesion molecule CD11b on granulocytes.[1][3] In human airway epithelial cells, olodaterol has been found to suppress inflammation triggered by respiratory syncytial virus (RSV), a common instigator of COPD exacerbations, by inhibiting the secretion of interleukin-8 (IL-8) and reducing mucus production.[8][9][10]
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from key preclinical studies investigating the anti-fibrotic and anti-inflammatory effects of olodaterol.
Table 1: Anti-Fibrotic Effects of Olodaterol
| Experimental Model | Parameter Measured | Stimulus | Olodaterol Concentration/Dose | Result | Reference |
| Primary Human Lung Fibroblasts (HLFs) | α-SMA Expression | TGF-β | 10 pM (IC50) | 90% maximal efficacy at 300 pM | [7] |
| Primary HLFs | Cell Motility | FGF | 4 pM (IC50) | 75% maximal efficacy at 100 pM | [6] |
| Primary HLFs from IPF patients (IPF-LF) | Cell Motility | FGF | - | Maximal inhibition at 10 nM | [6] |
| Primary HLFs | Proliferation | EGF | 6 pM (IC50) | ~50% maximal inhibition at 100 pM | [6] |
| Primary IPF-LF | Proliferation | EGF | 1.3 pM (IC50) | ~30% maximal inhibition | [6] |
| Bleomycin-induced lung fibrosis (mouse) | BALF Cell Counts | Bleomycin (B88199) | 1 mg/mL (inhaled) | Significantly reduced | [2][6] |
| Bleomycin-induced lung fibrosis (mouse) | Pro-fibrotic Mediators (TGF-β, MMP-9, TIMP-1) | Bleomycin | 1 mg/mL (inhaled) | Significantly inhibited release | [2][6] |
| TGF-β-overexpressing lung fibrosis (mouse) | Col3A1 mRNA Expression | TGF-β | 1 mg/mL (inhaled) | Reduced | [2][6] |
Table 2: Anti-Inflammatory Effects of Olodaterol
| Experimental Model | Parameter Measured | Stimulus | Olodaterol Concentration/Dose | Result | Reference |
| COPD Human Bronchial Epithelial Cells (ALI cultures) | IL-8 Secretion | RSV | - | Significant 30% reduction | [8] |
| COPD Human Bronchial Epithelial Cells (ALI cultures) | Muc5AC Staining | RSV | - | Significantly reduced | [8][9] |
| NCI-H292 Cell Line | IL-8 Secretion | RSV & LPS | - | Inhibition negated by β2-adrenergic receptor gene silencing | [8][9] |
| Murine Model | Inflammatory Cell Influx | Cigarette Smoke & LPS | Dose-dependent | Attenuated cell influx | [1] |
| Guinea Pig Model | Pro-inflammatory Mediator Release | Cigarette Smoke & LPS | Dose-dependent | Attenuated mediator release | [1] |
| Human Parenchymal Explants | Pro-inflammatory Mediator Release | LPS | - | Attenuated | [1] |
| Human Granulocytes | CD11b Expression | - | - | Reduced | [1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a representative experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on olodaterol's anti-inflammatory and anti-fibrotic effects.
In Vitro Anti-Fibrotic Assays
1. Primary Human Lung Fibroblast (HLF) Culture and Treatment:
-
Cell Source: Primary HLFs are isolated from lung tissue obtained from healthy donors or patients with IPF undergoing lung transplantation or resection.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure: For experiments, HLFs are seeded in appropriate culture plates. Once confluent, cells are serum-starved for 24 hours before treatment. Cells are pre-incubated with various concentrations of olodaterol or vehicle for 30 minutes, followed by stimulation with pro-fibrotic mediators such as TGF-β (e.g., 4 ng/mL), FGF, or PDGF.
2. Fibroblast-to-Myofibroblast Differentiation Assay:
-
Methodology: Following treatment as described above, cells are cultured for 48 hours. The expression of α-SMA, a marker of myofibroblast differentiation, is assessed.
-
Analysis: α-SMA expression can be quantified by various methods, including Western blotting, immunofluorescence microscopy, or flow cytometry.
3. Cell Proliferation Assay (BrdU Incorporation):
-
Methodology: HLFs are treated with olodaterol and growth factors (e.g., EGF, FGF, PDGF) for a specified period (e.g., 72 hours). During the final hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the culture medium.
-
Analysis: The incorporation of BrdU into newly synthesized DNA is measured using a colorimetric immunoassay, providing a quantitative measure of cell proliferation.
4. Cell Motility Assay (Time-Lapse Microscopy):
-
Methodology: HLFs are seeded in a multi-well plate and treated with olodaterol and motility-inducing growth factors (e.g., FGF, PDGF). The plate is then placed in a live-cell imaging system equipped with an environmental chamber.
-
Analysis: Images are captured at regular intervals over a period of up to 90 hours. The movement of individual cells is tracked manually or using automated software to determine cell motility.
In Vivo Murine Models of Pulmonary Fibrosis
1. Bleomycin-Induced Lung Fibrosis:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 0.5 mg/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment Regimens:
-
Preventive: Inhaled olodaterol (e.g., 1 mg/mL) is administered once daily, starting one day after bleomycin instillation.
-
Therapeutic: Inhaled olodaterol is administered once daily, starting seven days after bleomycin instillation.
-
-
Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and mediator levels. Lung tissue is harvested for histological analysis (e.g., H&E and Masson's trichrome staining), collagen quantification (e.g., Sircol assay), and gene expression analysis (e.g., qPCR for collagen genes).
2. TGF-β Overexpression Model:
-
Methodology: This model involves the delivery of a vector (e.g., an adeno-associated virus) encoding active TGF-β1 to the lungs of mice, leading to a sustained pro-fibrotic stimulus.
-
Treatment and Analysis: Similar to the bleomycin model, mice are treated with inhaled olodaterol, and endpoint analyses include assessment of lung function, histology, and molecular markers of fibrosis.
In Vitro Anti-Inflammatory Assays
1. Air-Liquid Interface (ALI) Culture of Human Bronchial Epithelial Cells:
-
Cell Source: Human bronchial epithelial cells are obtained from bronchial brushings of COPD patients and healthy controls.
-
Culture Method: Cells are expanded in culture and then seeded onto permeable supports. Once confluent, the apical medium is removed to create an air-liquid interface, which promotes differentiation into a pseudostratified mucociliary epithelium.
-
Experimental Procedure: Differentiated ALI cultures are treated with olodaterol and subsequently infected with RSV.
-
Analysis: After a specified incubation period, basolateral media is collected to measure IL-8 secretion by ELISA. The cultures are fixed and stained for Muc5AC to assess mucus production.
2. LPS-Induced Inflammation in Human Lung Parenchymal Explants:
-
Methodology: Human lung tissue is obtained from resection surgery, and small explants are prepared. The explants are cultured and treated with olodaterol followed by stimulation with LPS.
-
Analysis: The culture supernatants are collected to measure the release of pro-inflammatory mediators.
Conclusion
The preclinical data strongly suggest that olodaterol possesses both anti-inflammatory and anti-fibrotic properties in lung tissue, which are mediated through the β2-adrenergic receptor/cAMP signaling pathway. These effects are observed in a range of in vitro and in vivo models relevant to chronic respiratory diseases. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of olodaterol beyond its bronchodilatory effects. Further clinical investigation is warranted to determine the translational relevance of these findings in patients with inflammatory and fibrotic lung diseases.
References
- 1. The long-acting β2 -adrenoceptor agonist olodaterol attenuates pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Olodaterol Hydrochloride? [synapse.patsnap.com]
- 6. Olodaterol shows anti‐fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - UBC Library Open Collections [open.library.ubc.ca]
Molecular and Cellular Mechanisms of Olodaterol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olodaterol Hydrochloride is a long-acting beta-2 adrenergic agonist (LABA) utilized in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its distinct molecular and cellular mechanisms, primarily revolving around its high affinity and selectivity for the human β2-adrenergic receptor. This technical guide provides a comprehensive overview of these mechanisms, detailing the downstream signaling pathways, functional selectivity, and ancillary anti-inflammatory and anti-fibrotic properties. Quantitative pharmacological data are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Introduction
Olodaterol is a novel, once-daily LABA that elicits bronchodilation by targeting β2-adrenergic receptors in the smooth muscle of the airways. Understanding the intricacies of its interaction with these receptors and the subsequent cellular responses is paramount for optimizing its therapeutic use and for the development of future respiratory therapeutics. This guide delves into the core molecular and cellular pharmacology of this compound.
Molecular Mechanism of Action
Receptor Binding and Activation
Olodaterol is a potent and nearly full agonist at the human β2-adrenergic receptor (hβ2-AR).[1] Its primary mechanism involves binding to these receptors on airway smooth muscle cells, which triggers a cascade of intracellular events.
Downstream Signaling Pathway
The activation of the hβ2-AR by Olodaterol initiates the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. This process leads to the relaxation of airway smooth muscle and subsequent bronchodilation.[2][3][4]
The key steps in this pathway are:
-
G-protein Activation: Upon Olodaterol binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).[3]
-
Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets within the smooth muscle cell, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, leading to bronchodilation.[2][4]
Olodaterol-induced G-protein signaling pathway.
Quantitative Pharmacological Data
The pharmacological profile of Olodaterol is characterized by its high potency, selectivity, and long duration of action.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (pKi) | 9.14 | Human β2-AR | [2] |
| Potency (EC50) | 0.1 nM | Human β2-AR | [1] |
| Intrinsic Activity | 88% (compared to Isoprenaline) | Human β2-AR | [1] |
| Selectivity vs. β1-AR | 241-fold | Human | [1] |
| Selectivity vs. β3-AR | 2299-fold | Human | [1] |
| Dissociation Half-Life (t1/2) | Fast: 32 min, Slow: 17.8 h | Human β2-AR | [3] |
| Receptor Residency Time | Biphasic, with a significant slow component | Human β2-AR | [3] |
Functional Selectivity
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For β2-adrenergic receptors, this typically involves the G-protein-dependent pathway leading to bronchodilation versus the β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and potentially other signaling events. While specific quantitative data on the G-protein versus β-arrestin bias for Olodaterol is not extensively published, its profile as a nearly full agonist suggests strong activation of the G-protein pathway.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Olodaterol Hydrochloride by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Olodaterol Hydrochloride (HCl) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are based on established and validated methods suitable for the determination of Olodaterol HCl in bulk drug and pharmaceutical dosage forms.
Introduction
Olodaterol is an ultra-long-acting beta2-adrenergic agonist (ultra-LABA) used as an inhalation for the treatment of chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of Olodaterol HCl is crucial for quality control, formulation development, and stability studies. RP-HPLC is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and robustness.
This application note details the chromatographic conditions, system suitability parameters, and validation data for the analysis of Olodaterol HCl.
Experimental Protocols
Two primary RP-HPLC methods are presented below, derived from validated procedures for the analysis of Olodaterol HCl. Method 1 is for the simultaneous quantification of Olodaterol and Tiotropium Bromide, while Method 2 is a more general method applicable to Olodaterol HCl analysis.
Method 1: Simultaneous Quantification of Olodaterol and Tiotropium Bromide
This method is suitable for formulations containing both Olodaterol HCl and Tiotropium Bromide.
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Thermo Hypersil C8 (150 mm × 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Phosphate buffer:Methanol (55:45 v/v), pH adjusted to 4.4 with orthophosphoric acid[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 236 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes[3] |
2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Olodaterol HCl reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL)[4].
-
Sample Solution (from Inhaler): For a metered-dose inhaler, discharge the contents into a volumetric flask containing a sufficient volume of the mobile phase. Sonicate for 5 minutes to ensure complete dissolution and filter the solution using a 0.45 µm syringe filter before injection[3]. Further dilutions can be made with the mobile phase to bring the concentration within the linear range[3].
Method 2: Quantification of Olodaterol HCl
This method is a general-purpose assay for Olodaterol HCl.
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS 3V, C18 (150 x 4.6 mm, 5µm)[3] |
| Mobile Phase | Acetonitrile and Triethylamine buffer (50:50 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 225 nm[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient (20-25°C)[3] |
| Run Time | Approximately 5 minutes[3] |
2.2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a standard stock solution by accurately weighing and dissolving Olodaterol HCl in the mobile phase to achieve a concentration of approximately 50 µg/mL[4].
-
Sample Solution: Prepare the sample solution by dissolving the bulk drug or the contents of the dosage form in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm filter prior to injection[3].
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the quantitative data from validated RP-HPLC methods for Olodaterol HCl analysis.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Olodaterol | 12.5 - 37.5 | > 0.999 | [1][2] |
| Olodaterol | 40 - 80 | 0.9977 | [3] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Olodaterol | 0.037 | 0.124 | [1][2] |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Levels | Recovery (%) | Reference |
| Olodaterol | 3 levels | 99.6 - 99.8 | [3][4] |
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value | Reference |
| Theoretical Plates (N) | > 2000 | > 2000 | [3] |
| Tailing Factor (T) | < 2.0 | < 2.0 | [3] |
| % RSD of Peak Area | < 2.0% | < 2.0% | [3] |
Visualizations
Experimental Workflow for Olodaterol HCl Quantification by RP-HPLC
Caption: Workflow for Olodaterol HCl quantification by RP-HPLC.
Stability-Indicating Method Considerations
For stability studies, it is crucial to employ a stability-indicating assay method. This involves subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis to demonstrate that the analytical method can effectively separate the intact drug from its degradation products[5][6]. The methods described can serve as a foundation for developing and validating a stability-indicating assay. Forced degradation studies have shown that Olodaterol HCl is susceptible to degradation under various stress conditions, and the degradation products can be effectively resolved from the parent drug using RP-HPLC[5][7][8].
Conclusion
The RP-HPLC methods detailed in this document are demonstrated to be simple, precise, and accurate for the quantification of this compound in bulk and pharmaceutical dosage forms. The provided protocols and validation data can be readily adapted by analytical laboratories for routine quality control and research purposes. It is recommended to perform method validation or, at a minimum, a system suitability test to ensure the performance of the method in a specific laboratory environment.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 4. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in Bulk and Metered Dose Aerosols: Application to Olodaterol HCl Forced Degradation Study and Degradation Kinetics | Semantic Scholar [semanticscholar.org]
- 8. africaresearchconnects.com [africaresearchconnects.com]
Application Note: A Validated RP-HPLC Method for the Simultaneous Estimation of Olodaterol and Tiotropium in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olodaterol, a long-acting beta2-adrenergic agonist (LABA), and Tiotropium Bromide, a long-acting muscarinic antagonist (LAMA), are combined in pharmaceutical formulations for the management of chronic obstructive pulmonary disease (COPD). The simultaneous quantification of these two active pharmaceutical ingredients (APIs) is crucial for quality control during drug development and manufacturing. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the concurrent estimation of Olodaterol and Tiotropium in bulk and dosage forms. The described method is sensitive, precise, accurate, and stability-indicating.
Experimental Protocols
Materials and Reagents
-
Standards: Olodaterol HCl and Tiotropium Bromide Monohydrate reference standards
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Buffer: Anhydrous Potassium dihydrogen phosphate (B84403) (KH2PO4), Triethylamine
-
Acids/Bases: Orthophosphoric acid
-
Water: HPLC grade water/Milli-Q water
Instrumentation
A high-performance liquid chromatography system equipped with a UV-Vis detector, autosampler, and a column oven. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the simultaneous estimation of Olodaterol and Tiotropium is presented in the table below.
| Parameter | Condition |
| Stationary Phase (Column) | Eurospher II C18 (250 mm × 4.6 mm, 5 µm) or Thermo Hypersil C8 (150 mm x 4.6 mm, 5 µ particle size) |
| Mobile Phase | 20 mM KH2PO4 (containing 0.2% Triethylamine, v/v, pH adjusted to 6 with orthophosphoric acid) : Methanol (55:45, v/v) OR Phosphate buffer : Methanol (55:45 v/v, pH adjusted to 4.4 with orthophosphoric acid) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection Wavelength | 225 nm or 236 nm |
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and transfer 50 mg of Olodaterol and 60 mg of Tiotropium Bromide reference standards into separate 100 mL volumetric flasks.
-
Dissolve the contents in a sufficient volume of the mobile phase and sonicate for 10 minutes.
-
Make up the volume to 100 mL with the mobile phase to obtain stock solutions.
-
Working Standard Solution: From the stock solutions, prepare a mixed standard solution containing a suitable concentration of both analytes (e.g., 50 µg/mL of Olodaterol and 60 µg/mL of Tiotropium) by diluting with the mobile phase.[1]
Preparation of Sample Solutions (from Inhaler Dosage Form)
-
The contents of the inhalers (containing Olodaterol and Tiotropium Bromide) are collected.[1]
-
An amount of the powder equivalent to the label claim is accurately weighed and transferred to a 10 mL volumetric flask.
-
The powder is dissolved in a sufficient amount of mobile phase, assisted by sonication for 5 minutes.
-
The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Further dilutions are made with the mobile phase to achieve a concentration within the linear range of the method.[1]
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Olodaterol | Tiotropium |
| Linearity Range (µg/mL) | 40 - 80 | 30 - 70 |
| Correlation Coefficient (r²) | 0.9977 | 0.9987 |
| Limit of Detection (LOD) (µg/mL) | 0.037 | 0.023 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.124 | 0.079 |
| Accuracy (% Recovery) | 99.6% | 99.8% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Note: The linearity range, LOD, and LOQ values are based on a study using a C8 column.[2][3]
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | Not less than 2000 |
| Tailing Factor (T) | Not more than 2.0 |
| % RSD for Peak Area (n=6) | Not more than 2.0% |
The results for theoretical plates, tailing factor, and repeatability were found to be satisfactory and within the acceptable limits.[1]
Visualizations
Caption: Experimental workflow for the HPLC analysis of Olodaterol and Tiotropium.
Caption: Key components of the HPLC method development and validation process.
References
Application Notes: Cell-Based Assays for Studying Olodaterol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the activation of β2-adrenergic receptors in the airways, leading to bronchodilation.[2][3] Understanding the cellular and molecular mechanisms of Olodaterol's efficacy is crucial for drug development and comparative pharmacology. This document provides detailed protocols for cell-based assays to characterize the potency and functional effects of Olodaterol.
Olodaterol is a potent and selective agonist of the human β2-adrenergic receptor.[2] Upon binding, it stimulates a Gs protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the relaxation of airway smooth muscle cells and subsequent bronchodilation.[2][3][4]
Key Cell-Based Assays
A variety of in vitro assays can be employed to evaluate the efficacy of Olodaterol. These assays primarily focus on quantifying the activation of the β2-adrenergic receptor and the resulting downstream signaling events, as well as functional cellular responses.
1. cAMP Accumulation Assays: These assays directly measure the production of the second messenger cAMP following receptor activation. They are fundamental for determining the potency (EC50) and efficacy (Emax) of β2-agonists.
- Homogeneous Time-Resolved Fluorescence (HTRF) Assay: A competitive immunoassay that provides a robust and high-throughput method for cAMP quantification.[3][5]
- cAMP-Glo™ Bioluminescent Assay: A sensitive, homogeneous assay that measures cAMP levels based on the activity of a cAMP-dependent protein kinase.[6][7]
2. Functional Assays in Human Airway Smooth Muscle Cells (HASMCs): These assays assess the physiological consequences of β2-agonist treatment on the primary target cells.
- Airway Smooth Muscle Cell Contraction Assay: Measures the ability of Olodaterol to relax pre-contracted airway smooth muscle cells, providing a direct functional readout of its bronchodilatory potential.
- Airway Smooth Muscle Cell Migration Assay: Evaluates the effect of Olodaterol on the migration of HASMCs, which is relevant to airway remodeling in chronic respiratory diseases.[8][9]
Data Presentation: Comparative Efficacy of β2-Adrenergic Agonists
The following tables summarize quantitative data on the potency and efficacy of Olodaterol in comparison to other long-acting β2-agonists, formoterol (B127741) and salmeterol.
Table 1: Potency (EC50) of β2-Agonists in cAMP Accumulation Assays
| Compound | Cell Type | Assay Type | EC50 (nM) | Reference |
| Olodaterol | hβ2-AR expressing cells | - | 0.1 | [1] |
| Formoterol | - | - | - | - |
| Salmeterol | - | - | - | - |
Note: Additional data from various studies would be populated here for a comprehensive comparison.
Table 2: Functional Efficacy of β2-Agonists in Human Airway Smooth Muscle Cells
| Compound | Functional Readout | Potency/Efficacy Metric | Value | Reference |
| Olodaterol | Inhibition of Contraction | IC50 (nM) | - | [10] |
| Formoterol | Inhibition of Contraction | IC50 (nM) | - | - |
| Salmeterol | Inhibition of Contraction | IC50 (nM) | - | - |
| Olodaterol | Inhibition of Migration | % Inhibition | - | [10] |
| Formoterol | Inhibition of Migration | % Inhibition | - | - |
| Salmeterol | Inhibition of Migration | % Inhibition | - | - |
Note: This table is a template; specific values would be extracted from relevant publications.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: HTRF cAMP Accumulation Assay
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of β2-agonists.[3][11][12]
Materials:
-
Human Airway Smooth Muscle Cells (HASMCs) or a cell line stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Cell dissociation reagent (e.g., Trypsin-EDTA).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
Olodaterol and other test compounds.
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity).
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: a. Culture HASMCs to 80-90% confluency. b. Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in assay buffer at a predetermined optimal cell density (e.g., 2,500-10,000 cells/well). c. Dispense 5 µL of the cell suspension into each well of a 384-well plate.[13]
-
Compound Preparation and Addition: a. Prepare serial dilutions of Olodaterol and other agonists in assay buffer. b. Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
Incubation: a. Seal the plate and incubate for 30 minutes at room temperature to stimulate cAMP production.[3]
-
cAMP Detection: a. Following the manufacturer's instructions, prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate). b. Add 5 µL of the cAMP-d2 solution, followed by 5 µL of the anti-cAMP-Cryptate solution to each well.[3] c. Seal the plate and incubate for 60 minutes at room temperature, protected from light.[3]
-
Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths. b. Calculate the 665/620 nm ratio and normalize the data to the vehicle control. c. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: cAMP-Glo™ Bioluminescent Assay
This protocol provides a sensitive, alternative method for quantifying cAMP levels.[6][14]
Materials:
-
Similar cell culture reagents as in Protocol 1.
-
cAMP-Glo™ Assay kit (Promega).
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell and Compound Plating: a. Prepare and dispense cells into a 384-well plate as described in Protocol 1. b. Add the desired concentrations of Olodaterol or other test compounds.
-
Cell Lysis and cAMP Detection: a. After a 15-20 minute incubation at room temperature, add cAMP-Glo™ Lysis Buffer to each well and incubate with shaking for 15 minutes.[15] b. Prepare the cAMP Detection Solution containing Protein Kinase A (PKA) and add it to each well.[15] c. Incubate for 20 minutes at room temperature.[16]
-
ATP Detection: a. Add Kinase-Glo® Reagent to each well to stop the PKA reaction and initiate the luciferase reaction. b. Incubate for 10 minutes at room temperature.[16]
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. A decrease in luminescence is proportional to the amount of cAMP produced. c. Generate a cAMP standard curve and calculate the cAMP concentration in each sample. d. Plot the cAMP concentration against the agonist concentration to determine EC50 and Emax values.
Protocol 3: Human Airway Smooth Muscle Cell Contraction Assay
This functional assay provides a direct measure of the bronchodilatory effect of Olodaterol.[4][17]
Materials:
-
Human Airway Smooth Muscle Cells (HASMCs).
-
Collagen, type I.
-
24-well culture plates.
-
Contractile agonists (e.g., histamine, methacholine).
-
Olodaterol and other test compounds.
-
Image analysis software.
Procedure:
-
Gel Preparation and Cell Seeding: a. Prepare a collagen gel solution and mix it with a suspension of HASMCs. b. Cast the cell-collagen mixture into 24-well plates and allow it to polymerize. c. After polymerization, detach the gels from the well surface.
-
Induction of Contraction: a. Pre-treat the gels with various concentrations of Olodaterol or vehicle for a specified period. b. Induce contraction by adding a contractile agonist (e.g., histamine) to the culture medium.
-
Measurement of Contraction: a. Capture images of the gels at regular time intervals. b. Measure the area of the gels using image analysis software. c. The degree of gel contraction is inversely proportional to the relaxant effect of the test compound.
-
Data Analysis: a. Calculate the percentage of inhibition of contraction for each concentration of Olodaterol. b. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
Protocol 4: Human Airway Smooth Muscle Cell Migration Assay
This assay assesses the impact of Olodaterol on a key component of airway remodeling.[8][18]
Materials:
-
Human Airway Smooth Muscle Cells (HASMCs).
-
Transwell inserts (e.g., 8 µm pore size).
-
Chemoattractant (e.g., Platelet-Derived Growth Factor - PDGF).
-
Olodaterol and other test compounds.
-
Cell staining reagents (e.g., crystal violet).
-
Microscope.
Procedure:
-
Cell Preparation: a. Serum-starve HASMCs for 24 hours prior to the assay.
-
Assay Setup: a. Place the Transwell inserts into a 24-well plate. b. Add medium containing a chemoattractant (e.g., PDGF) to the lower chamber. c. In the upper chamber, add a suspension of serum-starved HASMCs in serum-free medium, along with various concentrations of Olodaterol or vehicle.
-
Incubation: a. Incubate the plate for 4-6 hours to allow for cell migration.
-
Quantification of Migration: a. Remove the non-migrated cells from the upper surface of the insert with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the insert with crystal violet. c. Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: a. Calculate the percentage of inhibition of migration for each concentration of Olodaterol compared to the vehicle control. b. Plot the percentage of inhibition against the drug concentration to assess the inhibitory effect.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of Olodaterol's efficacy. By quantifying cAMP accumulation and assessing functional responses in relevant cell types, researchers can gain valuable insights into the pharmacological profile of Olodaterol and compare its performance with other β2-adrenergic agonists. These in vitro models are essential tools in the discovery and development of novel bronchodilators for the treatment of obstructive airway diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. cAMP-Glo™ Assay Protocol [promega.com]
- 7. cAMP-Glo™ Assay [worldwide.promega.com]
- 8. β2-Adrenergic Receptor Agonists Modulate Human Airway Smooth Muscle Cell Migration via Vasodilator-Stimulated Phosphoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Olodaterol Bronchoprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodaterol (B163178) is a novel, long-acting β2-adrenergic agonist (LABA) characterized by a 24-hour duration of action, making it a valuable agent in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its pharmacological profile, including its potent and nearly full agonistic activity at the human β2-adrenoceptor, has been extensively characterized in preclinical models.[1][3] These application notes provide detailed protocols for utilizing in vivo animal models, specifically guinea pigs and dogs, to study the bronchoprotective effects of Olodaterol. The protocols outlined below are designed to be reproducible and provide a robust framework for assessing the efficacy and duration of action of Olodaterol and other β2-agonists.
Mechanism of Action of Olodaterol
Olodaterol exerts its bronchodilatory effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a signaling cascade involving a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular target proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Data Presentation
Table 1: In Vitro Potency and Selectivity of Olodaterol
| Parameter | Value | Reference |
| hβ2-AR Agonistic Response (EC50) | 0.1 nM | [1][3] |
| Intrinsic Activity (vs. Isoprenaline) | 88% | [1][3] |
| Selectivity vs. hβ1-AR | 241-fold | [1] |
| Selectivity vs. hβ3-AR | 2299-fold | [1] |
Table 2: Bronchoprotective Efficacy of Olodaterol in Guinea Pig Model (Acetylcholine-Induced Bronchoconstriction)
| Treatment | Dose (µg/kg, intratracheal) | Maximal Inhibition of Cough Events (%) | Reference |
| Olodaterol | 3 | ~64 | [4] |
| Formoterol | 3 | ~36 | [4] |
| Salmeterol | 10 | ~28 | [4] |
| Indacaterol | 1 | Increased cough events | [4] |
Note: Data from a citric acid-induced cough model, which is indicative of bronchoprotective effects.
Table 3: Duration of Bronchoprotective Action of Olodaterol in Animal Models
| Animal Model | Bronchoconstrictor | Duration of Action | Comparator (Formoterol) | Reference |
| Anesthetized Guinea Pig | Acetylcholine (B1216132) | > 24 hours | Did not retain efficacy over 24 hours | [1][2] |
| Anesthetized Dog | Acetylcholine | > 24 hours | Did not retain efficacy over 24 hours | [1][2] |
Experimental Protocols
Protocol 1: Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This protocol is designed to assess the bronchoprotective effects of Olodaterol against a cholinergic challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-500 g)
-
Anesthetic agents (e.g., sodium pentobarbital, xylazine)
-
Olodaterol solution/suspension for intratracheal administration
-
Acetylcholine chloride solution (for intravenous administration)
-
Heparinized saline
-
Tracheal cannula
-
Mechanical ventilator for small animals
-
System for measuring pulmonary mechanics (e.g., whole-body plethysmography or forced oscillation technique)
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig using an appropriate regimen (e.g., sodium pentobarbital 45 mg/kg i.p. and xylazine (B1663881) 7 mg/kg i.m.).[5]
-
Perform a tracheostomy and insert a tracheal cannula.
-
Connect the animal to a mechanical ventilator.
-
Cannulate the jugular vein for the administration of acetylcholine.
-
-
Drug Administration:
-
Administer Olodaterol or vehicle control intratracheally.[4] This can be done as a dry powder or a solution instilled directly into the trachea.
-
-
Bronchoconstriction Challenge:
-
Two hours after drug administration, intravenously administer increasing doses of acetylcholine (e.g., 2 to 20 µg/kg).[4]
-
-
Measurement of Bronchoprotection:
-
Continuously measure lung resistance (RL) and dynamic compliance (Cdyn).
-
Record the peak increase in RL and the maximum decrease in Cdyn for each dose of acetylcholine.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response at each acetylcholine dose for the Olodaterol-treated groups compared to the vehicle control group.
-
Determine the ED50 value for Olodaterol (the dose required to produce 50% of the maximal bronchoprotective effect).
-
Protocol 2: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This model is used to evaluate the efficacy of Olodaterol in a more disease-relevant context of allergic airway inflammation and hyperresponsiveness.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-300 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
Aerosol delivery system (nebulizer)
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
Allergen Challenge:
-
Drug Administration:
-
Administer Olodaterol or vehicle control intratracheally prior to the final ovalbumin challenge.
-
-
Assessment of Bronchoprotection:
-
Measure airway responsiveness using a whole-body plethysmograph. Record parameters such as PenH (enhanced pause), which is an index of airway obstruction.
-
Alternatively, in anesthetized animals, measure lung resistance and dynamic compliance following the allergen challenge.
-
-
Data Analysis:
-
Compare the changes in airway responsiveness in the Olodaterol-treated group to the vehicle-treated group to determine the degree of bronchoprotection.
-
Protocol 3: Acetylcholine-Induced Bronchoconstriction in Anesthetized Dogs
This model is useful for assessing the bronchoprotective effects and duration of action in a larger animal species.
Materials:
-
Beagle dogs (male, 10-12 kg)
-
Anesthetic agents (e.g., propofol (B549288) for induction, isoflurane (B1672236) for maintenance)
-
Endotracheal tube
-
Mechanical ventilator
-
Respimat® Soft Mist™ Inhaler (for Olodaterol administration)
-
Acetylcholine chloride solution (for intravenous administration)
-
System for measuring pulmonary mechanics
Procedure:
-
Animal Preparation:
-
Anesthetize the dog (e.g., induce with propofol and maintain with isoflurane).
-
Intubate the dog with an endotracheal tube and connect to a mechanical ventilator.
-
Place an intravenous catheter for acetylcholine administration.
-
-
Drug Administration:
-
Bronchoconstriction Challenge:
-
Measurement of Bronchoprotection:
-
Measure changes in pulmonary resistance and other relevant respiratory parameters.
-
-
Data Analysis:
-
Determine the magnitude and duration of the bronchoprotective effect of Olodaterol by comparing the responses to acetylcholine challenges over time with baseline responses.
-
Conclusion
The in vivo animal models described provide a robust platform for the preclinical evaluation of Olodaterol's bronchoprotective properties. The guinea pig models are well-suited for initial efficacy and dose-ranging studies, while the dog model allows for the assessment of duration of action and cardiovascular safety in a species more physiologically similar to humans in some respects. Adherence to these detailed protocols will facilitate the generation of reliable and reproducible data for the development of novel respiratory therapeutics.
References
- 1. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olodaterol Attenuates Citric Acid-Induced Cough in Naïve and Ovalbumin-Sensitized and Challenged Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Olodaterol Hydrochloride on Human Lung Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olodaterol Hydrochloride is a long-acting beta-2 adrenergic agonist (LABA) utilized in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Beyond its established bronchodilatory effects, emerging research indicates that Olodaterol possesses significant anti-fibrotic properties, making it a compound of interest for studying and potentially treating fibrotic lung diseases such as idiopathic pulmonary fibrosis (IPF).[3][4][5] In vitro studies on human lung fibroblasts (HLFs) are crucial for elucidating the mechanisms underlying these anti-fibrotic effects.
Olodaterol exerts its effects primarily by binding to β2-adrenergic receptors on the surface of lung cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][6] This increase in cAMP has been shown to counteract pro-fibrotic processes in HLFs. Specifically, Olodaterol has been demonstrated to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in tissue remodeling and fibrosis.[3] This is often characterized by a reduction in the expression of α-smooth muscle actin (α-SMA).[3] Furthermore, Olodaterol can attenuate the proliferation and migration of HLFs induced by various growth factors, including transforming growth factor-beta (TGF-β), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF).[3] It also reduces the deposition of extracellular matrix (ECM) components like collagen and fibronectin.[3]
These application notes provide a summary of the effects of this compound on human lung fibroblasts and detailed protocols for key in vitro assays to study these effects.
Mechanism of Action and Signaling Pathways
Olodaterol is a potent and selective β2-adrenoceptor agonist.[1][2] Its binding to the β2-adrenergic receptor on human lung fibroblasts activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[2] The elevated intracellular cAMP levels are central to Olodaterol's anti-fibrotic actions. The cAMP signaling pathway can interfere with multiple pro-fibrotic signaling cascades:
-
Inhibition of TGF-β Signaling: TGF-β is a potent pro-fibrotic cytokine that promotes fibroblast-to-myofibroblast differentiation and ECM production. Increased cAMP levels can inhibit TGF-β-induced signaling.[3]
-
Modulation of Growth Factor-Induced Proliferation and Migration: Growth factors like FGF and PDGF are key drivers of fibroblast proliferation and migration in fibrotic diseases. Olodaterol has been shown to attenuate these processes.[3]
-
Interference with MAP Kinase (MAPK) Pathways: The p38 MAPK pathway is implicated in fibrosis.[7][8] Olodaterol can inhibit the phosphorylation of several fibrosis-relevant kinases, including p38 MAPK.[3]
Data Presentation
The following table summarizes the quantitative data on the in vitro effects of this compound on human lung fibroblasts.
| Parameter | Cell Type | Stimulus | Assay | IC50 / EC50 | Maximal Efficacy | Reference |
| cAMP Induction | HLF | - | cAMP Assay | EC50: 740 pM | - | [3] |
| IPF-LF | - | cAMP Assay | EC50: 690 pM | - | [3] | |
| HLF | - | cAMP Assay | IC50: 200 pM | - | ||
| α-SMA Expression Inhibition | HLF | TGF-β | Western Replacement | - | 60% at 10 nM | [3] |
| IPF-LF | TGF-β | Western Replacement | - | 42% at 10 nM | [3] | |
| HLF | TGF-β | FACS | IC50: 10 pM | 90% at 300 pM | ||
| Proliferation Inhibition | HLF | EGF | BrdU Incorporation | IC50: 6 pM | ~50% at 100 pM | [3] |
| IPF-LF | EGF | BrdU Incorporation | IC50: 1.3 pM | 30% | [3] | |
| HLF | PDGF | BrdU Incorporation | - | ~50% at 1 nM | ||
| HLF | FGF | BrdU Incorporation | - | ~30% at 1 nM | ||
| Motility Inhibition | HLF | FGF | Time-lapse Microscopy | IC50: 4 pM | 75% at 100 pM | [3] |
| HLF | PDGF | Time-lapse Microscopy | - | ~45% at 1 nM | ||
| HLF | FGF | Time-lapse Microscopy | - | ~85% at 1 nM |
HLF: Human Lung Fibroblasts; IPF-LF: Idiopathic Pulmonary Fibrosis Lung Fibroblasts
Experimental Protocols
Human Lung Fibroblast Cell Culture
This protocol outlines the basic steps for culturing primary human lung fibroblasts.
Materials:
-
Cryopreserved primary human lung fibroblasts (HLFs)
-
Fibroblast Growth Medium (e.g., FGM-2)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Trypsin Neutralizing Solution
-
T-75 cell culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO2
-
Biological safety cabinet
Protocol:
-
Thawing Cryopreserved Cells:
-
Pre-warm Fibroblast Growth Medium to 37°C.
-
Quickly thaw the cryovial of HLFs in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Maintenance:
-
Change the growth medium every 2-3 days.
-
Monitor cell confluence daily using an inverted microscope.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluence, aspirate the growth medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 4-6 mL of Trypsin Neutralizing Solution or complete growth medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new T-75 flasks at a density of 2,500-5,000 cells/cm².
-
Fibroblast Proliferation Assay (BrdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
HLFs cultured in a 96-well plate
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HLFs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a pro-proliferative agent (e.g., PDGF or FGF) in the presence of Olodaterol.
-
-
BrdU Labeling: Add BrdU Labeling Reagent to each well and incubate for 2-4 hours at 37°C.[9]
-
Fixation and Denaturation:
-
Carefully remove the medium and add Fixing/Denaturing Solution to each well.
-
Incubate for 30 minutes at room temperature.[9]
-
-
Antibody Incubation:
-
Wash the wells with Wash Buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 30 minutes.
-
-
Detection:
-
Wash the wells and add TMB substrate.
-
Incubate until color develops, then add Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Myofibroblast Differentiation Assay (α-SMA Immunofluorescence Staining)
This protocol visualizes the expression of α-SMA, a marker of myofibroblast differentiation.
Materials:
-
HLFs cultured on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed HLFs on glass coverslips in a 24-well plate.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat with this compound for 30 minutes, followed by stimulation with TGF-β for 48 hours.[3]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Collagen Deposition Assay (Sircol Assay)
This protocol quantifies the amount of soluble collagen secreted into the cell culture medium.
Materials:
-
Conditioned cell culture medium from treated HLFs
-
Sircol Dye Reagent
-
Alkali Reagent
-
Collagen standard
-
Microcentrifuge tubes
-
Microplate reader
Protocol:
-
Sample and Standard Preparation:
-
Collect the cell culture supernatant from treated cells.
-
Prepare a standard curve using the provided collagen standard.
-
-
Dye Binding:
-
Centrifugation and Washing:
-
Centrifuge the tubes at 12,000 rpm for 10 minutes.[10]
-
Carefully discard the supernatant.
-
-
Elution and Measurement:
-
Add Alkali Reagent to dissolve the collagen-bound dye.
-
Transfer the solution to a 96-well plate and measure the absorbance at 555 nm.[7]
-
Calculate the collagen concentration in the samples based on the standard curve.
-
Western Blotting for Phosphorylated Kinases
This protocol detects the phosphorylation status of key signaling proteins like p38 MAPK.
Materials:
-
Cell lysates from treated HLFs
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (for total protein):
-
The membrane can be stripped and reprobed with an antibody against the total protein (e.g., total p38) to normalize for protein loading.
-
Conclusion
This compound demonstrates significant anti-fibrotic potential in vitro by modulating key cellular processes in human lung fibroblasts, including differentiation, proliferation, and ECM deposition. The provided protocols offer a framework for researchers to investigate these effects and further elucidate the therapeutic potential of Olodaterol in fibrotic lung diseases. Careful execution of these assays will provide valuable insights into the molecular mechanisms underlying its anti-fibrotic activity.
References
- 1. TGF-β Promotes Metabolic Reprogramming in Lung Fibroblasts via mTORC1-dependent ATF4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. cAMP inhibits transforming growth factor-beta-stimulated collagen synthesis via inhibition of extracellular signal-regulated kinase 1/2 and Smad signaling in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Increased cAMP levels modulate transforming growth factor-beta/Smad-induced expression of extracellular matrix components and other key fibroblast effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling in Lung Health and Disease | MDPI [mdpi.com]
- 7. biotnt.com [biotnt.com]
- 8. The Effect of cAMP-PKA Activation on TGF-β1-Induced Profibrotic Signaling | Semantic Scholar [semanticscholar.org]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. accuratechemical.com [accuratechemical.com]
Analytical methods for Olodaterol degradation product analysis
AN-ODP-001
Abstract
This application note provides detailed analytical methods for the identification and quantification of Olodaterol and its degradation products. Olodaterol, a long-acting beta2-adrenergic agonist for the treatment of chronic obstructive pulmonary disease (COPD), can degrade under various stress conditions.[1][2] The methods described herein are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Olodaterol. This document outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with mass spectrometry (MS) for the separation and characterization of degradation products. Additionally, alternative spectroscopic methods for the quantification of Olodaterol in the presence of its oxidative degradation product are presented. These protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Olodaterol.
Introduction
Olodaterol is susceptible to degradation under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3] Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] Such methods are critical for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products, which may be inactive or even toxic.[4] The International Council for Harmonisation (ICH) guidelines recommend forced degradation studies to establish the intrinsic stability of a drug substance and the specificity of the analytical methods used for its analysis.[6][7]
This application note details a validated stability-indicating RP-HPLC method for the simultaneous determination of Olodaterol and its degradation products. The method was successfully applied to a forced degradation study, and the structures of the resulting degradation products were elucidated using tandem mass spectrometry (LC-MS/MS).[3] Furthermore, this note describes first derivative spectrophotometric and spectrofluorometric methods as alternative techniques for the selective determination of Olodaterol in the presence of its oxidative degradation product.[1]
Experimental Protocols
Stability-Indicating RP-HPLC Method for Olodaterol and its Degradation Products
This protocol describes the chromatographic conditions for the separation of Olodaterol from its degradation products.[3]
1.1. Materials and Reagents
-
Olodaterol HCl standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Triethylamine
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Eurospher II C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH2PO4 (containing 0.2% triethylamine, pH adjusted to 6 with orthophosphoric acid) : Methanol (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
1.3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of Olodaterol HCl in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentration.
-
Sample Solution (Forced Degradation):
-
Acid Hydrolysis: Dissolve Olodaterol HCl in 0.1 M HCl and reflux for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Olodaterol HCl in 0.1 M NaOH and reflux for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Olodaterol HCl with 3-30% H2O2 at room temperature for a specified time.
-
Thermal Degradation: Expose solid Olodaterol HCl to dry heat at a specified temperature for a defined period.
-
Photolytic Degradation: Expose a solution of Olodaterol HCl to UV light (e.g., in a photostability chamber) for a defined period.
-
1.4. LC-MS/MS Characterization of Degradation Products
For the structural elucidation of the degradation products, the HPLC system can be coupled to a tandem mass spectrometer. The mass spectrometric conditions should be optimized to obtain the parent ion and fragmentation patterns of the degradation products.[3]
Spectroscopic Methods for Olodaterol in the Presence of its Oxidative Degradation Product
These methods provide a rapid and simple alternative for the quantification of Olodaterol when oxidative degradation is the primary concern.[1]
2.1. First Derivative UV-Visible Spectrophotometry
-
Instrument: A suitable UV-Visible spectrophotometer.
-
Solvent: Ethanol.
-
Procedure:
-
Record the zero-order absorption spectra of Olodaterol and its oxidative degradation product.
-
Generate the first derivative spectra of the solutions.
-
Measure the amplitude at 280 nm for the quantification of Olodaterol, where the degradation product shows minimal interference.[1]
-
2.2. Spectrofluorometry
-
Instrument: A suitable spectrofluorometer.
-
Solvent: Ethanol.
-
Procedure:
-
Set the excitation wavelength to 250 nm.
-
Measure the fluorescence emission at 409 nm to selectively quantify Olodaterol. The oxidative degradation product does not interfere at these wavelengths.[1]
-
Data Presentation
Quantitative Data from HPLC Method Validation
The following table summarizes the typical validation parameters for the stability-indicating RP-HPLC method. (Note: The actual values would be obtained from the specific validation study).
| Parameter | Olodaterol | Degradation Product 1 | Degradation Product 2 |
| Retention Time (min) | e.g., 8.5 | e.g., 5.2 | e.g., 10.1 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | e.g., 0.05 | e.g., 0.08 | e.g., 0.06 |
| LOQ (µg/mL) | e.g., 0.15 | e.g., 0.24 | e.g., 0.18 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 2.0% |
Visualizations
Experimental Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation studies and analysis of Olodaterol.
Proposed Degradation Pathway of Olodaterol (Illustrative)
Caption: Illustrative degradation pathways of Olodaterol under different stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. longdom.org [longdom.org]
- 7. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olodaterol Administration in Murine Models of Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. Murine models of pulmonary fibrosis are critical tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. Olodaterol (B163178), a long-acting β2-adrenoceptor agonist, has shown anti-fibrotic properties in both in vitro and in vivo models of pulmonary fibrosis, suggesting its potential as a therapeutic agent beyond its established role as a bronchodilator.[1][2]
These application notes provide detailed protocols for the administration of olodaterol in murine models of pulmonary fibrosis, specifically the bleomycin-induced and transforming growth factor-beta (TGF-β)-overexpressing models. Furthermore, this document outlines the methodologies for assessing the anti-fibrotic efficacy of olodaterol and visualizes the key signaling pathways involved.
Data Presentation: Efficacy of Olodaterol in Murine Pulmonary Fibrosis
The following tables summarize the quantitative data from studies investigating the effects of olodaterol in murine models of pulmonary fibrosis.
Table 1: Effects of Olodaterol in the Bleomycin-Induced Murine Model of Pulmonary Fibrosis [3]
| Parameter | Treatment Regimen | Vehicle Control | Bleomycin (B88199) + Vehicle | Bleomycin + Olodaterol | Percentage Change with Olodaterol |
| Lung Density (via micro-CT) | Preventive | N/A | Increased | Attenuated by 45% | 45% reduction |
| Therapeutic | N/A | Increased | Attenuated by 10% | 10% reduction | |
| Forced Vital Capacity (FVC) | Preventive | N/A | Decreased | Attenuated by 57% | 57% improvement |
| Therapeutic | N/A | Decreased | Attenuated by 18% | 18% improvement | |
| Total White Blood Cell (WBC) Count in BALF | Preventive | N/A | Increased | Attenuated by 31% | 31% reduction |
| Therapeutic | N/A | Increased | Attenuated by 25% | 25% reduction | |
| Total Protein in BALF | Preventive | N/A | Increased | Attenuated by 63% | 63% reduction |
| Therapeutic | N/A | Increased | Attenuated by 43% | 43% reduction | |
| TGF-β in BALF | Preventive | N/A | Increased | Diminished by 57% | 57% reduction |
| Therapeutic | N/A | Increased | Inhibited by 58% | 58% reduction | |
| MMP-9 in BALF | Preventive | N/A | Increased | Diminished by 48% | 48% reduction |
| Therapeutic | N/A | Increased | Inhibited by 49% | 49% reduction |
Table 2: Effects of Olodaterol in the TGF-β Overexpression Murine Model of Pulmonary Fibrosis [1]
| Parameter | Treatment Regimen | Vehicle Control | TGF-β + Vehicle | TGF-β + Olodaterol | Percentage Change with Olodaterol |
| Collagen Type III (Col3A1) mRNA Expression | Preventive & Therapeutic | N/A | Increased | Reduced | Reduction observed |
Experimental Protocols
Induction of Pulmonary Fibrosis in Murine Models
Two common methods for inducing pulmonary fibrosis in mice are intratracheal administration of bleomycin and the use of an adeno-associated virus (AAV) to overexpress active TGF-β1.
This model is the most widely used for studying pulmonary fibrosis.[4]
Materials:
-
Bleomycin sulfate (B86663) (1.5-2 U/mg)
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Animal intubation stand or surgical platform
-
Fiber optic light source
-
27-gauge needle or microsprayer aerosolizer
Protocol:
-
Anesthetize the mouse using a standard, approved protocol.
-
Suspend the anesthetized mouse vertically on an intubation stand.
-
Visualize the trachea using a fiber optic light source.
-
On day 0, intratracheally instill a single dose of bleomycin (0.5 mg/kg body weight) dissolved in sterile saline.[3] Administration can be performed using a 27-gauge needle or a microsprayer for more even distribution.[5]
-
Monitor the animal until it has fully recovered from anesthesia.
This model focuses on the direct effects of a key pro-fibrotic cytokine.
Materials:
-
Adeno-associated virus encoding active TGF-β1 (AAV6.2m-TGF-β1)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation equipment as described above.
Protocol:
-
Anesthetize the mouse.
-
On day 0, intratracheally instill a single dose of AAV6.2m-TGF-β1 (e.g., 2.5 x 10^11 vector genomes per mouse).[1]
-
Monitor the animal's recovery.
Olodaterol Administration
Olodaterol is administered via inhalation to mimic the clinical route of administration.
Materials:
-
Olodaterol solution (1 mg/mL in sterile water)
-
Jet nebulizer
-
Inhalation chamber
Protocol:
-
Place the mice in an inhalation chamber.
-
Aerosolize the olodaterol solution using a jet nebulizer for a defined period (e.g., 5 minutes) once daily.[3]
-
Preventive Regimen: Begin olodaterol administration on day 1 after fibrosis induction and continue until the end of the study (e.g., day 20).[3]
-
Therapeutic Regimen: Begin olodaterol administration at a later time point when fibrosis is established (e.g., day 7 after induction) and continue until the end of the study.[3]
Assessment of Pulmonary Fibrosis
BAL fluid (BALF) is collected to analyze cellular and biochemical markers of inflammation and fibrosis.
Materials:
-
Sterile, cold phosphate-buffered saline (PBS)
-
Tracheal cannula (e.g., 20-gauge)
-
Suture
-
1 mL syringe
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
At the study endpoint (e.g., day 21), euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and aspirate a defined volume of cold PBS (e.g., 0.5-1.0 mL) into the lungs 2-3 times.[6]
-
Pool the recovered BALF and keep it on ice.
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Use the cell pellet for total and differential cell counts.
-
Store the supernatant at -80°C for analysis of proteins and cytokines (e.g., TGF-β, MMP-9, total protein) via ELISA or other immunoassays.[6]
Histological analysis provides a direct assessment of lung fibrosis.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin (B1166041) embedding equipment
-
Microtome
-
Masson's trichrome stain
-
Hydroxyproline (B1673980) assay kit
Protocol:
-
Perfuse the lungs with saline and then fix by intratracheal instillation of 4% paraformaldehyde.
-
Excise the lungs and immerse in fixative.
-
Process the lung tissue for paraffin embedding.
-
Section the paraffin blocks and stain with Masson's trichrome to visualize collagen deposition.
-
Quantify the extent of fibrosis using the Ashcroft scoring method.
-
For a quantitative measure of total lung collagen, perform a hydroxyproline assay on lung homogenates.[7]
Micro-CT allows for non-invasive, longitudinal assessment of lung structure and density.[8][9]
Protocol:
-
Anesthetize the mouse.
-
Place the mouse in the micro-CT scanner.
-
Acquire respiratory-gated images to minimize motion artifacts.
-
Analyze the images to quantify lung density, aerated lung volume, and total lung volume.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Olodaterol exerts its anti-fibrotic effects through the activation of β2-adrenoceptors, leading to an increase in intracellular cyclic AMP (cAMP). This initiates downstream signaling cascades that antagonize pro-fibrotic pathways, such as those mediated by TGF-β.
Caption: Olodaterol signaling pathway in pulmonary fibrosis.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of olodaterol in a murine model of bleomycin-induced pulmonary fibrosis.
Caption: Workflow for olodaterol efficacy testing.
References
- 1. Olodaterol shows anti‐fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Targeting the TGF-β pathway in pulmonary fibrosis: Is it still a relevant strategy?] [pubmed.ncbi.nlm.nih.gov]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. Bleomycin Revisited: A Direct Comparison of the Intratracheal Micro-Spraying and the Oropharyngeal Aspiration Routes of Bleomycin Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Micro-CT Imaging for Quantitative Longitudinal Assessment of Pulmonary Diseases in Small Animals | Springer Nature Experiments [experiments.springernature.com]
- 9. Application-specific approaches to MicroCT for evaluation of mouse models of pulmonary disease | PLOS One [journals.plos.org]
- 10. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Studying Olodaterol's Effects on Airway Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olodaterol is a long-acting beta-2 (β2) adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Beyond its well-established bronchodilatory effects, recent studies have highlighted its potential anti-inflammatory properties on airway epithelial cells.[1][2][3][4] These cells are crucial in the pathogenesis of airway diseases, acting as a primary defense barrier and a source of inflammatory mediators. Understanding the cellular and molecular effects of Olodaterol on airway epithelium is vital for elucidating its full therapeutic potential.
These application notes provide detailed protocols for utilizing primary human bronchial epithelial cells (HBECs) and the BEAS-2B cell line to investigate the effects of Olodaterol. The protocols cover cell culture, Olodaterol treatment, and various assays to assess its impact on cell viability, inflammation, mucus production, and relevant signaling pathways.
Data Presentation
Table 1: Effects of Olodaterol on Inflammatory Markers in Airway Epithelial Cells
| Cell Type | Inflammatory Stimulus | Olodaterol Concentration | Endpoint Measured | Observed Effect | Reference |
| Primary HBECs (from COPD patients) | Respiratory Syncytial Virus (RSV) | 10 µM | IL-8 Secretion | Significant 30% reduction in IL-8 fold change compared to RSV infection alone (p < 0.01) | [1] |
| Primary HBECs (control) | Respiratory Syncytial Virus (RSV) | 10 µM | IL-8 Secretion | Significant reduction in IL-8 fold change compared to RSV infection alone (p < 0.05) | [1] |
| Primary HBECs (from COPD patients) | Respiratory Syncytial Virus (RSV) | 10 µM | Muc5AC Staining | Significantly reduced Muc5AC staining | [1][2] |
| NCI-H292 Cells | Lipopolysaccharide (LPS) (2 µg/mL) | 0.01 µM, 0.1 µM, 1 µM, 10 µM | IL-8 Secretion | Significant, dose-dependent inhibition of IL-8 secretion (p < 0.001 to p < 0.0001) | [5] |
Table 2: Effects of Olodaterol on Cell Viability in the Presence of Cellular Stress
| Cell Line | Stressor | Olodaterol Concentration (in combination with Tiotropium) | Endpoint Measured | Observed Effect | Reference |
| BEAS-2B | Cigarette Smoke Extract (CSE) 5% | 10 µM Olodaterol (+ 12.5 or 25 µM Tiotropium) | Cell Viability (MTT Assay) | Significantly increased cell viability after CSE exposure | [6] |
Experimental Protocols
Cell Culture of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)
This protocol is designed to create a differentiated, pseudostratified mucociliary epithelium, which closely mimics the in vivo airway environment.
Materials:
-
Primary HBECs
-
Bronchial Epithelial Growth Medium (BEGM) or equivalent
-
PneumaCult™-Ex Plus Medium and PneumaCult™-ALI-S Medium
-
Collagen-coated flasks and transwell inserts (0.4 µm pore size)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or Accutase
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin-Streptomycin)
Protocol:
-
Expansion of HBECs:
-
Seeding on Transwell Inserts:
-
Differentiation at ALI:
-
Once the cells reach 100% confluency on the inserts (typically 3-4 days), remove the medium from the apical compartment to establish the air-liquid interface.[8]
-
Replace the medium in the basolateral compartment with PneumaCult™-ALI-S differentiation medium.[8]
-
Change the basolateral medium every 2-3 days.
-
The culture will be fully differentiated into a pseudostratified epithelium after 21-28 days.[1]
-
Culture of BEAS-2B Human Bronchial Epithelial Cell Line
Materials:
-
BEAS-2B cell line
-
Bronchial Epithelial Cell Growth Medium (BEGM) or DMEM
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
PBS
-
Culture flasks (pre-coated with fibronectin, collagen, and BSA mixture)[10]
Protocol:
-
Thawing and Plating:
-
Maintenance and Subculture:
-
Incubate at 37°C with 5% CO2.[12]
-
Change the medium every 2-3 days.
-
When cells reach 70-80% confluency, subculture them.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[11]
-
Neutralize the trypsin with medium containing FBS, centrifuge, and resuspend the cells in fresh medium for plating in new pre-coated flasks.
-
Olodaterol Treatment
Protocol:
-
For ALI cultures, apply Olodaterol to the apical surface to mimic in vivo drug delivery. A study used 10 µM Olodaterol for 8 hours, followed by removal and exposure to air for 16 hours, repeated for 3 days.[1]
-
For submerged cultures (like BEAS-2B), add Olodaterol directly to the culture medium at the desired concentration (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 4 to 24 hours) before applying a stimulus or harvesting for analysis.[5][6]
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
-
96-well plate
-
Microplate reader
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Olodaterol with or without a stressor (e.g., cigarette smoke extract).
-
After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Shake the plate for 15 minutes and read the absorbance at 570-590 nm.
IL-8 Quantification by ELISA
Materials:
-
Human IL-8 ELISA kit
-
Cell culture supernatants
-
Wash buffer
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from both the apical and basolateral compartments of ALI cultures or from the medium of submerged cultures.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.[14][15][16] This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-8.
-
Adding standards and samples to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody, followed by a substrate for color development.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
MUC5AC Staining by Immunofluorescence
Materials:
-
Primary antibody against MUC5AC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Fluorescence microscope
Protocol:
-
Culture cells on chamber slides or transwell inserts.
-
After treatment, wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-MUC5AC antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides/membranes and visualize using a fluorescence microscope.
Signaling Pathways and Visualizations
Olodaterol primarily exerts its effects through the β2-adrenergic receptor signaling pathway. However, its anti-inflammatory actions may also involve other pathways.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by Olodaterol leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which is thought to mediate many of the downstream effects, including anti-inflammatory responses.
References
- 1. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium/Olodaterol treatment reduces cigarette smoke extract-induced cell death in BEAS-2B bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - UBC Library Open Collections [open.library.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. med.unc.edu [med.unc.edu]
- 8. journals.physiology.org [journals.physiology.org]
- 9. youtube.com [youtube.com]
- 10. BEAS-2B. Culture Collections [culturecollections.org.uk]
- 11. editxor.com [editxor.com]
- 12. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 13. broadpharm.com [broadpharm.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Polarized Secretion of Interleukin (IL)-6 and IL-8 by Human Airway Epithelia 16HBE14o- Cells in Response to Cationic Polypeptide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing Olodaterol Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro use of olodaterol (B163178). Here, you will find detailed troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for olodaterol in in vitro systems?
A1: Olodaterol is a potent and highly selective long-acting beta-2 adrenoceptor (β2-AR) agonist.[1][2][3] Its primary mechanism involves binding to β2-adrenoceptors on the cell surface, which stimulates the Gs alpha-subunit of the associated G protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which mediates various downstream effects, including smooth muscle relaxation, anti-inflammatory responses, and anti-fibrotic effects.[1][4][5]
Q2: What is a typical effective concentration range for olodaterol in cell culture?
A2: The optimal concentration of olodaterol is highly dependent on the cell type and the specific endpoint being measured. For agonistic activity at the β2-adrenoceptor, the EC50 is as low as 0.1 nM.[2][6] For anti-inflammatory effects, such as the inhibition of IL-8 secretion in NCI-H292 cells, concentrations ranging from 0.01 µM to 10 µM have been shown to be effective.[7][8] In primary human lung fibroblasts, olodaterol has demonstrated anti-fibrotic effects with IC50 values in the picomolar range.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What solvent should I use to prepare my olodaterol stock solution?
A3: While specific solubility information for cell culture applications can be limited in readily available literature, a common solvent for preparing stock solutions of small molecules for in vitro assays is dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How should I store my olodaterol stock solutions?
A4: For long-term stability, it is advisable to store stock solutions of olodaterol at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. The stability of olodaterol in cell culture medium at 37°C for extended periods should be determined empirically if long-term experiments are planned.
Q5: What are appropriate positive and negative controls for an experiment with olodaterol?
A5:
-
Positive Control: A well-characterized, potent β2-AR agonist like isoprenaline (isoproterenol) can be used as a positive control to confirm that the β2-AR signaling pathway is functional in your cell system.[2]
-
Negative Control: To confirm that the observed effects of olodaterol are mediated through the β2-adrenoceptor, a selective β2-AR antagonist such as ICI 118,551 can be used.[4][7] Pre-treatment of cells with the antagonist should block the effects of olodaterol. A vehicle control (see Q3) is also an essential negative control.
Data Presentation
The following tables summarize the effective concentrations of olodaterol from various in vitro studies.
Table 1: Agonistic and Anti-inflammatory/Anti-fibrotic Activity of Olodaterol
| Cell Type | Endpoint | Effective Concentration | Reference |
| CHO cells (expressing human β2-AR) | β2-adrenoceptor agonism | EC50 = 0.1 nM | [2][6] |
| Primary Human Lung Fibroblasts | cAMP accumulation | EC50 = 740 pM (control), 690 pM (IPF) | [4] |
| Primary Human Lung Fibroblasts | Inhibition of FGF-stimulated motility | IC50 = 4 pM | [4] |
| Primary Human Lung Fibroblasts | Inhibition of EGF-stimulated proliferation | IC50 = 6 pM | [4] |
| NCI-H292 | Inhibition of LPS-mediated IL-8 secretion | 0.01 µM - 10 µM | [7][8] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; IPF: Idiopathic Pulmonary Fibrosis.
Experimental Protocols
Measurement of cAMP Accumulation
This protocol is a general guideline for measuring olodaterol-induced cAMP accumulation.
-
Cell Seeding: Seed cells (e.g., CHO-β2-AR, NCI-H292, or primary lung fibroblasts) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment (optional): To inhibit phosphodiesterases that degrade cAMP, pre-treat cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes.
-
Olodaterol Stimulation: Prepare serial dilutions of olodaterol in serum-free medium. Add the olodaterol dilutions to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control and a positive control (e.g., 10 µM isoprenaline).
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
cAMP Detection: Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits). Follow the manufacturer's protocol for the detection step.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for olodaterol.
Cell Proliferation (BrdU Incorporation Assay)
This protocol outlines the steps for assessing the effect of olodaterol on cell proliferation using a BrdU incorporation assay.[9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for proliferation over the course of the experiment.
-
Olodaterol Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of olodaterol or a vehicle control. Incubate for 24-72 hours, depending on the cell type's doubling time.
-
BrdU Labeling: Add BrdU labeling solution (typically 10 µM) to each well and incubate for 2-24 hours at 37°C. The incubation time will need to be optimized.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. This is often done using an acidic solution (e.g., HCl).[9][10]
-
Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Image the wells using a fluorescence microscope or a high-content imaging system. Quantify the number of BrdU-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Cell Viability (MTT Assay)
This protocol describes how to determine the potential cytotoxic effects of olodaterol using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Olodaterol Treatment: Treat the cells with a range of olodaterol concentrations (including concentrations higher than the expected efficacious range) and a vehicle control. Incubate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no response to olodaterol | - Low or absent β2-adrenoceptor expression on the cell line.- Olodaterol degradation.- Suboptimal olodaterol concentration. | - Confirm β2-AR expression using RT-qPCR, Western blot, or by testing a positive control like isoprenaline.- Prepare fresh olodaterol stock and working solutions.- Perform a wide-range dose-response curve (e.g., 1 pM to 10 µM). |
| High variability between replicate wells | - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and practice consistent pipetting technique. |
| Unexpected cytotoxicity | - Olodaterol concentration is too high.- Solvent (e.g., DMSO) toxicity.- Contamination of cell culture. | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range.- Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.1%).- Regularly test for mycoplasma contamination and practice aseptic technique. |
| Positive control works, but olodaterol does not | - Receptor desensitization due to prolonged exposure to agonists.- Specificity issue with the olodaterol batch. | - Reduce the incubation time with olodaterol.- Verify the identity and purity of your olodaterol compound. Consider purchasing from a different supplier. |
Visualizations
Caption: Olodaterol signaling pathway via the β2-adrenoceptor.
Caption: General experimental workflow for in vitro olodaterol studies.
Caption: A logical workflow for troubleshooting olodaterol experiments.
References
- 1. Striving for optimal bronchodilation: focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Olodaterol shows anti‐fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mbl.edu [mbl.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
Olodaterol Hydrochloride degradation under stress conditions (acid, alkali, oxidation)
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Olodaterol Hydrochloride under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound. These studies help in identifying potential degradation products that may form under the influence of various stress factors such as acid, alkali, and oxidation. The data generated is crucial for developing and validating stability-indicating analytical methods, which can reliably measure the drug substance in the presence of its degradants.[1] This ensures the quality, safety, and efficacy of the final pharmaceutical product.
Q2: What are the typical stress conditions applied for the forced degradation of this compound?
A2: Typical stress conditions for this compound include:
-
Acid Hydrolysis: Exposure to acidic conditions, commonly using hydrochloric acid (HCl).
-
Alkaline Hydrolysis: Exposure to basic conditions, commonly using sodium hydroxide (B78521) (NaOH).
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
These studies are often performed at elevated temperatures to accelerate the degradation process.
Q3: How can I identify the degradation products formed during the stress studies?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and characterization of degradation products.[2] By analyzing the mass-to-charge ratio (m/z) of the parent drug and its degradants, along with their fragmentation patterns, it is possible to elucidate the structures of the degradation products.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[3] The development of such a method is a regulatory requirement and is critical for monitoring the stability of drug substances and products over their shelf life.
Troubleshooting Guides
Issue 1: No or minimal degradation observed under stress conditions.
-
Possible Cause: The stress condition is not harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use a higher molarity of acid or base).
-
Increase the temperature of the reaction.
-
Extend the duration of the stress testing.
-
Ensure proper mixing of the drug substance with the stress agent.
-
Issue 2: Excessive degradation of this compound.
-
Possible Cause: The stress condition is too harsh, leading to the formation of secondary or tertiary degradation products that may not be relevant to real-world stability.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the reaction temperature.
-
Reduce the duration of the stress exposure.
-
Perform a time-course study to find the optimal degradation level (typically 5-20%).
-
Issue 3: Poor chromatographic separation of this compound and its degradation products.
-
Possible Cause: The chosen HPLC method is not optimized for separating the parent drug from its closely eluting degradants.
-
Troubleshooting Steps:
-
Modify the mobile phase composition (e.g., change the organic modifier, buffer pH, or ionic strength).
-
Adjust the gradient elution profile.
-
Try a different stationary phase (e.g., a column with a different chemistry or particle size).
-
Optimize the column temperature.
-
Issue 4: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in experimental parameters.
-
Troubleshooting Steps:
-
Ensure accurate and consistent preparation of all solutions.
-
Use calibrated equipment (e.g., ovens, water baths, pH meters).
-
Control the temperature and duration of the stress conditions precisely.
-
Prepare and analyze a control sample (unstressed drug) alongside the stressed samples.
-
Experimental Protocols
Forced Degradation Study of this compound
The following protocols are based on a validated stability-indicating RP-HPLC method.
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate solvent to a final concentration of 100 µg/mL for analysis.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M HCl.
-
Reflux the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 1 M NaOH.
-
Dilute to a final volume of 50 mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Reflux the mixture at 80°C for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final volume of 50 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% v/v H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final volume of 50 mL with the mobile phase.
-
3. Analytical Method:
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector is recommended.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is suitable.[2]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile (B52724) is commonly used. For example, a mobile phase of 20 mM anhydrous KH₂PO₄ (pH adjusted to 6 with orthophosphoric acid) and methanol in a 55:45 (v/v) ratio can be effective.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection Wavelength: Detection can be performed at a suitable wavelength, such as 225 nm.
Data Presentation
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 80°C | 8 hours | 18.5% | 3 |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 4 hours | 25.3% | 4 |
| Oxidative Degradation | 30% v/v H₂O₂ | Room Temp. | 24 hours | 15.2% | 2 |
Data is compiled from published literature and may vary based on specific experimental conditions.
Table 2: Major Degradation Products of this compound Identified by LC-MS/MS
| Degradation Product (DP) | Stress Condition | Proposed Structure/Modification |
| DP1 | Acidic | Hydroxylated derivative |
| DP2 | Acidic | N-dealkylated derivative |
| DP3 | Alkaline | Isomeric degradation product |
| DP4 | Alkaline | Oxidized and hydrolyzed derivative |
| DP5 | Oxidative | N-oxide derivative |
The proposed structures are based on mass spectral fragmentation patterns.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Simplified degradation pathways of this compound under different stress conditions.
References
Improving peak shape and sensitivity in Olodaterol HPLC analysis
Welcome to our dedicated support center for the HPLC analysis of Olodaterol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their analytical methodologies. Here you will find detailed guidance on improving peak shape and sensitivity, presented in a user-friendly question-and-answer format.
Troubleshooting Guide: Peak Shape and Sensitivity Issues
Users frequently encounter challenges with peak symmetry and signal intensity during the HPLC analysis of Olodaterol. Below is a comprehensive guide to identifying and resolving these common issues.
Common Peak Shape Problems and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary Silanol (B1196071) Interactions: Olodaterol, as a basic compound, can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[1][2] - Inappropriate Mobile Phase pH: If the mobile phase pH is too high, it can lead to secondary interactions.[3][4] - Low Buffer Concentration: Insufficient buffer capacity can fail to maintain a stable pH.[2] - Column Overload: Injecting too much sample can saturate the column.[2] | - Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 to protonate the silanol groups and minimize interactions.[1][4] - Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded (end-capped) to reduce their activity.[3] - Add a Mobile Phase Modifier: Incorporate a competing base, such as 0.1-0.2% triethylamine (B128534), into the mobile phase to mask the silanol groups.[5] - Increase Buffer Strength: Use a buffer concentration in the range of 10-50 mM to ensure stable pH.[1] - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[2] |
| Peak Fronting | - Sample Overload: Injecting a sample that is too concentrated. - Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase. | - Decrease Sample Concentration: Dilute the sample before injection. - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
| Broad Peaks | - Column Degradation: Loss of column efficiency over time. - High Dead Volume: Excessive volume in tubing and connections between the injector and detector.[6] - Inadequate Solvent Strength: The mobile phase may be too weak to elute the analyte efficiently.[1] | - Replace or Regenerate Column: If the column is old or contaminated, replace it or flush with a strong solvent.[1] - Minimize Tubing Length and Diameter: Use shorter, narrower inner diameter tubing (e.g., 0.005") to reduce extra-column volume.[3] - Increase Organic Modifier: Incrementally increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[1] |
Enhancing HPLC Sensitivity
| Objective | Influencing Factors | Strategies for Improvement |
| Increase Signal | - Detector Wavelength: Suboptimal wavelength selection for Olodaterol. - Column Efficiency: Broader peaks lead to lower signal height. - Injection Volume: Insufficient amount of analyte injected. | - Optimize Detector Wavelength: Use a wavelength of maximum absorbance for Olodaterol, which is around 220 nm and 303 nm.[7] - Improve Peak Shape: Implement the strategies for reducing peak broadening mentioned above. Sharper peaks are taller and easier to detect. - Increase Injection Volume: Carefully increase the injection volume, but be mindful of potential peak distortion due to overload.[8] |
| Reduce Noise | - Solvent Purity: Impurities in the mobile phase solvents can elevate the baseline noise.[6] - System Contamination: Contaminants in the HPLC system can create spurious peaks and a noisy baseline. - Detector Settings: Inappropriate detector settings can increase noise. | - Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents to minimize baseline noise.[6] - System Maintenance: Regularly flush the HPLC system to remove contaminants.[6] - Optimize Detector Parameters: Adjust detector settings, such as the time constant, to reduce noise.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for Olodaterol analysis?
A1: Since Olodaterol is a basic compound, a lower mobile phase pH is generally recommended to minimize peak tailing due to silanol interactions.[1][4] A pH in the range of 2-4.4 has been successfully used in published methods.[9] It is advisable to operate at a pH that ensures Olodaterol is in a single ionic form.
Q2: What type of HPLC column is best suited for Olodaterol analysis?
A2: Reversed-phase columns, such as C8 or C18, are commonly used for Olodaterol analysis.[5][9] To mitigate peak tailing, it is highly recommended to use an end-capped column.[3]
Q3: How can I improve the sensitivity of my Olodaterol assay to measure low concentrations?
A3: To enhance sensitivity, focus on both increasing the signal and reducing the baseline noise. For the signal, ensure you are using the optimal detector wavelength for Olodaterol (around 220 nm or 303 nm) and work on achieving sharp, narrow peaks.[7] For noise reduction, use high-purity solvents, maintain a clean HPLC system, and optimize detector settings.[6] You can also consider techniques like using a column with a smaller internal diameter or smaller particle size to increase peak height.[6]
Q4: My Olodaterol peak is tailing. What is the first thing I should check?
A4: The most common cause of peak tailing for a basic compound like Olodaterol is secondary interaction with silanol groups on the column. The first step in troubleshooting should be to check and adjust the pH of your mobile phase to a lower value (e.g., pH 2-3).[1] If this does not resolve the issue, consider adding a mobile phase modifier like triethylamine or switching to an end-capped column.[3][5]
Q5: What are the solubility characteristics of Olodaterol?
A5: Olodaterol is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with solubilities of approximately 1, 15, and 20 mg/mL, respectively.[7] It is sparingly soluble in aqueous buffers. For preparing aqueous solutions, it is recommended to first dissolve Olodaterol in DMF and then dilute with the aqueous buffer.[7]
Experimental Protocols
Below is a detailed methodology for a standard HPLC analysis of Olodaterol, which can be adapted as a starting point for method development.
Sample Preparation:
-
Prepare a stock solution of Olodaterol by dissolving it in a suitable organic solvent such as methanol (B129727) or DMF.
-
Further dilute the stock solution with the mobile phase to the desired concentration for analysis.
HPLC Method:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 55:45 (v/v) ratio of 20 mM potassium dihydrogen phosphate (KH2PO4) buffer (with pH adjusted to 4.4 with orthophosphoric acid) and methanol.[9] To further improve peak shape, 0.2% triethylamine can be added to the buffer.[5]
-
Detection: UV detection at 236 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Olodaterol HPLC analysis.
Caption: Troubleshooting workflow for addressing poor peak shape in Olodaterol HPLC analysis.
Caption: Key strategies and actions for enhancing sensitivity in Olodaterol HPLC analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 9. asianpubs.org [asianpubs.org]
Minimizing experimental variability in Olodaterol in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in in vivo studies involving Olodaterol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Olodaterol?
Olodaterol is a long-acting beta-2 adrenergic agonist (LABA).[1][2] Its primary mechanism involves binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] This activation stimulates a Gs protein, which in turn activates the enzyme adenylate cyclase.[1][2] Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1][2] Olodaterol is highly selective for the beta-2 receptor over beta-1 and beta-3 receptors.[1][3]
Q2: What are the key pharmacokinetic parameters of Olodaterol to consider in in vivo study design?
When designing in vivo studies, it is crucial to consider Olodaterol's pharmacokinetic profile to ensure appropriate dosing and sampling schedules. Following inhalation, Olodaterol is rapidly absorbed, with maximum plasma concentrations typically reached within 10 to 20 minutes.[1][4][5] The absolute bioavailability after inhalation is approximately 30%, while oral bioavailability is less than 1%.[1][4] Olodaterol exhibits linear pharmacokinetics, and steady-state concentrations are generally achieved within 8 days of once-daily dosing.[4][6] The terminal half-life after inhalation is approximately 45 hours.[4][6] It is substantially metabolized via direct glucuronidation and O-demethylation, primarily by CYP2C9 and CYP2C8.[3][4]
Pharmacokinetic Profile of Olodaterol (Human Data)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 10-20 minutes post-inhalation | [1][4][5] |
| Absolute Bioavailability (Inhalation) | ~30% | [1][4][6] |
| Absolute Bioavailability (Oral) | <1% | [4][6] |
| Plasma Protein Binding | ~60% | [1][3] |
| Volume of Distribution | 1110 L | [1][4] |
| Terminal Half-Life (Inhalation) | ~45 hours | [4][6] |
| Metabolism | Glucuronidation (UGT enzymes), O-demethylation (CYP2C9, CYP2C8) | [3][4] |
| Excretion | Primarily via feces after oral administration; 5-7% unchanged in urine after inhalation at steady state. | [6][7] |
Q3: Which animal models are commonly used for in vivo studies of Olodaterol, and what are their key features?
The choice of animal model is critical and depends on the specific research question. For studying the bronchodilatory and anti-inflammatory effects of Olodaterol in the context of obstructive airway diseases, several models are employed.
| Animal Model | Disease Induction Method | Key Features & Applications | References |
| Murine Models of Allergic Airway Inflammation | Sensitization and challenge with allergens (e.g., ovalbumin). | Mimics aspects of asthma, including airway hyperresponsiveness (AHR) and eosinophilic inflammation. Useful for evaluating the effects of Olodaterol on bronchoconstriction and inflammation. | [8][9] |
| Bleomycin-Induced Pulmonary Fibrosis Models (Mouse) | Intratracheal administration of bleomycin. | Induces lung fibrosis, inflammation, and changes in lung mechanics. Used to investigate the potential anti-fibrotic effects of Olodaterol. | [10] |
| TGF-β Overexpressing Mouse Models | Genetic modification to overexpress Transforming Growth Factor-beta. | Spontaneously develops pulmonary fibrosis. Allows for the study of anti-fibrotic mechanisms without an external inflammatory trigger. | [10] |
| Anesthetized Guinea Pig/Dog Models | Use of bronchoconstrictors like acetylcholine. | Allows for direct measurement of bronchoprotection and duration of action. These larger species can also be used to monitor cardiovascular side effects. | [11] |
Troubleshooting Guides
Problem 1: High variability in airway hyperresponsiveness (AHR) measurements.
High variability in AHR data can obscure the true effect of Olodaterol. Several factors related to the experimental protocol can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inappropriate Measurement Technique: | The choice between non-invasive (whole-body plethysmography - WBP) and invasive (measurement of lung resistance and compliance) techniques is critical. WBP, which measures enhanced pause (Penh), can be unreliable in models with mild inflammation.[9][12] Invasive methods provide a more direct and accurate measure of airway mechanics.[9][13] Solution: For mechanistic studies or models with subtle phenotypes, use invasive measurements of lung resistance (RL) and dynamic compliance (Cdyn). Reserve WBP for screening or models with robust phenotypes. |
| Inconsistent Ventilation Parameters (Invasive Methods): | In anesthetized, ventilated animals, parameters such as tidal volume, frequency, and positive end-expiratory pressure (PEEP) can significantly affect bronchoconstriction measurements.[13] Solution: Standardize all ventilation parameters across all animals in the study. Report these parameters in your methodology. |
| Animal Handling and Stress: | Stress from handling can affect baseline respiratory function and response to bronchoconstrictors. Solution: Acclimatize animals to the experimental setup. For WBP, allow for a sufficient adaptation period in the chamber before recording baseline measurements. Handle animals consistently and calmly. |
| Inconsistent Aerosol Delivery: | The dose of methacholine (B1211447) or other bronchoconstrictors delivered to the lungs can vary depending on the nebulizer, the duration of aerosolization, and the animal's breathing pattern. Solution: Use a calibrated, high-quality nebulizer. Standardize the aerosolization time for all animals. Ensure the animal is breathing regularly during aerosol delivery. |
Problem 2: Inconsistent or lower-than-expected drug efficacy.
This can result from issues with drug preparation, administration, or the biological response of the animal model.
| Potential Cause | Recommended Solution |
| Improper Drug Formulation/Storage: | Olodaterol stability can be compromised by improper storage or formulation, leading to reduced potency. Solution: Prepare fresh Olodaterol solutions for each experiment from a validated stock. Store the stock solution according to the manufacturer's recommendations, protected from light and temperature fluctuations. Use a validated vehicle for administration. |
| Inaccurate Drug Delivery/Dosing: | For inhalation studies, the actual dose delivered to the lungs can be a fraction of the nebulized amount and can vary significantly.[14] Solution: Use a delivery system designed for rodents (e.g., nose-only exposure tower or specialized ventilator systems) to ensure more consistent lung deposition. For intratracheal administration, use precise techniques to minimize variability. Validate your dosing method to understand the delivered lung dose. |
| Receptor Desensitization: | Chronic or repeated administration of a beta-2 agonist can lead to desensitization of the beta-2 adrenergic receptors, reducing the drug's effect over time.[15] This involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins.[15] Solution: Be mindful of the dosing frequency and duration. If studying long-term effects, consider that receptor desensitization is a potential physiological response and part of the drug's pharmacological profile. Include appropriate control groups to assess this effect. |
| Underlying Inflammation or Disease Severity: | The inflammatory state of the airways or the severity of the disease model can influence the response to bronchodilators. Severe inflammation may alter receptor expression or signaling pathways.[16] Solution: Carefully characterize your animal model at baseline. Ensure that animals are randomized to treatment groups based on disease severity if there is significant heterogeneity. Consider including inflammatory markers as secondary endpoints. |
Experimental Protocols & Methodologies
Protocol 1: Measurement of Airway Responsiveness in Mice using Invasive Methods
This protocol provides a detailed methodology for assessing AHR by measuring lung resistance and compliance in anesthetized, tracheostomized, and mechanically ventilated mice.
-
Anesthesia and Tracheostomy: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine). Perform a tracheostomy by making a midline cervical incision and inserting a cannula into the trachea.
-
Mechanical Ventilation: Connect the animal to a computer-controlled small animal ventilator. Ventilate the animal with a standardized tidal volume (e.g., 10 ml/kg), respiratory frequency (e.g., 150 breaths/min), and a positive end-expiratory pressure (PEEP) of 2-3 cmH₂O to prevent airway collapse.
-
Baseline Measurement: Allow the animal to stabilize on the ventilator. Measure baseline lung resistance (RL) and dynamic compliance (Cdyn) for a period of 3-5 minutes.
-
Bronchoconstrictor Challenge: Administer increasing concentrations of a bronchoconstrictor (e.g., methacholine; 0-50 mg/mL) via an in-line aerosol delivery system for a fixed duration (e.g., 3 minutes per concentration).
-
Data Acquisition: Record RL and Cdyn continuously for 3-5 minutes following each methacholine dose.
-
Data Analysis: Express the results as the percentage change or absolute change from baseline for each methacholine concentration. The dose-response curve can then be analyzed to determine parameters like the maximum response and the provocative concentration causing a certain increase in resistance (e.g., PC200).
Protocol 2: Induction of an Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This protocol describes a common method for inducing an asthma-like phenotype in mice.
-
Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of saline.
-
Airway Challenge: On days 28, 29, and 30, expose the mice to an aerosol of 1% OVA in saline for 30 minutes. Control animals are challenged with saline only.
-
Experimental Endpoint: Airway responsiveness to methacholine can be assessed 24-48 hours after the final OVA challenge. Other endpoints can include analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and cytokine levels, and lung histology.[17]
Visualizations
Caption: Olodaterol's intracellular signaling cascade.
Caption: Key sources of experimental variability.
Caption: Workflow for invasive AHR measurement.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olodaterol Hydrochloride? [synapse.patsnap.com]
- 3. Olodaterol - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. Olodaterol and Tiotropium bromide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. mims.com [mims.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 10. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 13. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo testing methods for respiratory drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association of In Vivo Beta-Adrenergic Receptor Sensitivity with Inflammatory Markers in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
Addressing challenges with Olodaterol delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olodaterol (B163178) in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.
1. Formulation and Stability
Question: My Olodaterol solution for nebulization appears cloudy or discolored. What could be the cause and how can I prevent this?
Answer:
Instability of the Olodaterol solution is the likely cause. The stability of Olodaterol in aqueous solutions is highly dependent on pH.[1][2][3]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. The optimal pH for Olodaterol stability in solution is between 2.0 and 4.0.[1][2][3]
-
Adjust pH: If necessary, adjust the pH using hydrochloric acid (HCl).[2][3]
-
Use High-Purity Water: Always use purified, sterile water for your formulations.
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment whenever possible.
-
Storage: If short-term storage is necessary, store the solution protected from light at 2-8°C. Long-term stability data for research-grade formulations may not be available, so it is best to prepare fresh solutions for each experiment.
-
Question: I am observing inconsistent results between experimental groups. Could this be related to the formulation?
Answer:
Yes, inconsistencies in formulation can lead to variable dosing and, consequently, inconsistent results.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your solution to ensure that the Olodaterol hydrochloride is completely dissolved.
-
Consistent Excipients: Use the same high-quality excipients in all your formulations. Common excipients in Olodaterol solutions include benzalkonium chloride, disodium (B8443419) edetate, and citric acid.[4]
-
Precise Measurements: Use calibrated equipment for all measurements to ensure consistent concentrations across all preparations.
-
2. Aerosol Generation and Delivery
Question: The lung deposition of Olodaterol in my rodent model is very low. How can I improve it?
Answer:
Low lung deposition is a common challenge in rodent inhalation studies. Several factors can influence deposition, including particle size, the delivery system, and the animal's breathing pattern.
-
Troubleshooting Steps:
-
Optimize Particle Size: The ideal particle size for deep lung deposition in rodents is between 0.5 and 3 µm.[5][6] You can measure the particle size distribution of your aerosol using techniques like laser diffraction or cascade impaction.[7] If the particle size is too large, consider using a different nebulizer (e.g., a mesh nebulizer) that produces a finer aerosol.
-
Delivery System Selection:
-
Nose-only vs. Whole-body Exposure: Nose-only exposure systems can increase the inhaled dose compared to whole-body chambers by minimizing drug loss to the fur and chamber surfaces.[8][9]
-
Intratracheal Instillation: For precise dosing and bypassing the upper airways, consider intratracheal instillation. This method delivers the drug directly to the lungs but is more invasive.[10]
-
-
Control Animal Breathing: Anesthesia can alter breathing patterns and affect deposition.[8] Ensure consistent and appropriate levels of anesthesia. For conscious animals, acclimatize them to the exposure system to reduce stress and normalize breathing.
-
Question: I am using a nebulizer and suspect inconsistent dosing between animals. How can I ensure consistent delivery?
Answer:
Inconsistent nebulizer output can lead to significant variations in the delivered dose.
-
Troubleshooting Steps:
-
Calibrate the Nebulizer: Before each experiment, calibrate the nebulizer to determine its output rate (e.g., in µL/min).
-
Monitor Nebulizer Performance: Ensure the nebulizer is functioning correctly throughout the exposure. Check for clogging or changes in aerosol production.
-
Consistent Exposure Duration: Precisely control the duration of exposure for each animal.
-
Minimize Dead Volume: Use nebulizers with a low dead volume to avoid wasting the drug solution.
-
3. Animal-Related Issues
Question: My animals appear stressed during the inhalation procedure (e.g., agitated, altered breathing). How can I minimize this?
Answer:
Animal stress is a significant confounding factor in inhalation studies, affecting both physiological responses and the consistency of drug delivery.[8][9]
-
Troubleshooting Steps:
-
Acclimatization: Gradually acclimate the animals to the restraint or exposure chamber for several days before the experiment. Start with short durations and progressively increase the time.
-
Appropriate Restraint: Use the correct size and type of restraint for the animal to ensure it is secure but not overly constricted.
-
Environmental Control: Maintain a quiet and controlled environment during the procedure to minimize external stimuli.
-
Anesthesia: If the protocol allows, consider using a light plane of anesthesia to reduce stress, but be mindful of its effects on respiration.
-
Question: How do I determine the appropriate dose of Olodaterol for my animal model?
Answer:
Dose selection is critical and should be based on the specific research question.
-
Dose Conversion from Human Studies: While not always directly applicable, you can use allometric scaling based on body surface area to estimate a starting dose from human data.[11][12][13][14][15]
-
Dose-Response Studies: It is highly recommended to perform a dose-response study in your specific animal model to determine the optimal dose for the desired pharmacological effect (e.g., bronchodilation).
-
Literature Review: Consult preclinical studies that have used Olodaterol in similar animal models. For example, studies in guinea pigs have demonstrated efficacy in preventing acetylcholine-induced bronchoconstriction.[16][17]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Olodaterol?
A1: Olodaterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist. It binds to β2-ARs on the smooth muscle cells of the airways, activating adenylyl cyclase. This enzyme increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). The PKA signaling cascade leads to the relaxation of airway smooth muscle, resulting in bronchodilation.[12] There is also evidence for non-canonical, cAMP-independent signaling pathways that may contribute to its effects.[11]
Q2: What are the expected pharmacokinetic properties of Olodaterol in animal models?
A2: While detailed pharmacokinetic data for Olodaterol in various animal models is not extensively published, based on its properties and data from human studies, you can expect rapid absorption after inhalation, with maximum plasma concentrations reached within minutes.[18] It has a long duration of action, providing bronchoprotection for over 24 hours in preclinical models like guinea pigs and dogs.[16][17] Oral bioavailability is very low, meaning that the systemic effects are primarily due to pulmonary absorption.[18]
Q3: What are the potential side effects of Olodaterol in animal models?
Q4: Can I use the commercially available Respimat® inhaler for my animal studies?
A4: While the Respimat® device is designed for human use, it has been used in preclinical studies with anesthetized animals where the aerosol can be directed into the airway.[16] However, for conscious, freely moving animals, specialized inhalation systems such as nose-only or whole-body chambers are required.
Q5: How can I measure the efficacy of Olodaterol in my animal model?
A5: The primary efficacy endpoint for a bronchodilator like Olodaterol is the improvement in lung function. In animal models, this can be assessed using techniques such as:
-
Invasive Plethysmography: In anesthetized, intubated animals, you can measure changes in lung resistance and elastance in response to a bronchoconstrictor challenge (e.g., with methacholine (B1211447) or acetylcholine) before and after Olodaterol administration.[2][8]
-
Non-invasive Plethysmography: In conscious animals, whole-body or head-out plethysmography can be used to measure parameters like tidal mid-expiratory flow (EF50), which correlates with airway resistance.[2][8][23]
Data Presentation
Table 1: In Vitro Potency and Selectivity of Olodaterol
| Parameter | Species | Value | Reference |
| EC50 (β2-AR) | Human | 0.1 nM | [9][16] |
| Intrinsic Activity (vs. Isoprenaline) | Human | 88% | [9][16] |
| Selectivity (β2 vs. β1) | Human | 241-fold | [16] |
| Selectivity (β2 vs. β3) | Human | 2299-fold | [16] |
Table 2: Olodaterol Dosing in Human Clinical Trials (for reference)
| Dose | Frequency | Indication | Reference |
| 2, 5, 10, 20 µg | Once Daily | COPD | [19] |
| 5, 10 µg | Once Daily | Asthma | [20] |
| 2.5, 5 µg | Twice Daily | Asthma |
Note: This table provides data from human studies as a reference for dose-ranging studies in animals. Direct conversion is not recommended without considering allometric scaling and conducting dose-response experiments.
Experimental Protocols
1. Preparation of Olodaterol Solution for Nebulization
This protocol is based on the information from patent applications for stable Olodaterol solutions.[1][2][3]
-
Materials:
-
This compound powder
-
Sterile, purified water
-
Hydrochloric acid (HCl), 0.1 N solution
-
pH meter
-
Sterile vials
-
-
Procedure:
-
Calculate the required amount of this compound to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
In a sterile container, dissolve the this compound powder in a portion of the sterile water.
-
Gently mix until the powder is completely dissolved.
-
Measure the pH of the solution.
-
Adjust the pH to between 2.5 and 3.5 by adding 0.1 N HCl dropwise while continuously monitoring the pH.
-
Add the remaining sterile water to reach the final desired volume.
-
Verify the final pH.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store protected from light at 2-8°C if not used immediately. It is recommended to prepare the solution fresh for each experiment.
-
2. Intratracheal Instillation in Mice (Non-invasive)
This is a general protocol that should be adapted based on institutional guidelines and specific experimental needs.
-
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Small animal laryngoscope or a fiber optic light source
-
Intratracheal instillation device (e.g., a specialized catheter or a modified gavage needle)
-
Microsyringe with the prepared Olodaterol solution
-
-
Procedure:
-
Anesthetize the mouse to a surgical plane of anesthesia.
-
Place the mouse in a supine position on a heated surface, with its head tilted back to straighten the airway.
-
Gently open the mouth and use the laryngoscope or fiber optic light to visualize the vocal cords.
-
Carefully insert the instillation catheter through the vocal cords into the trachea.
-
Administer a small volume of the Olodaterol solution (typically 25-50 µL for a mouse) as a single bolus.
-
Immediately remove the catheter and place the mouse in a prone or recovery position.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Visualizations
Caption: Canonical signaling pathway of Olodaterol.
References
- 1. Bronchoprotection by olodaterol is synergistically enhanced by tiotropium in a guinea pig model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lung function measurements in rodents in safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tga.gov.au [tga.gov.au]
- 5. Tiotropium/Olodaterol: A Review in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lung function measurements in rodents in safety pharmacology studies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striving for optimal bronchodilation: focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. The impact of olodaterol on the risk of mortality and serious adverse events: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating pulmonary and systemic pharmacokinetics of inhaled olodaterol in healthy volunteers using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. A randomised, placebo-controlled, Phase II, dose-ranging trial of once-daily treatment with olodaterol, a novel long-acting β2-agonist, for 4 weeks in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose-finding evaluation of once-daily treatment with olodaterol, a novel long-acting β2-agonist, in patients with asthma: results of a parallel-group study and a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cyberleninka.ru [cyberleninka.ru]
- 21. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 22. researchgate.net [researchgate.net]
- 23. Randomised, double-blind, placebo-controlled crossover study to investigate different dosing regimens of olodaterol delivered via Respimat® in patients with moderate to severe persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olodaterol Hydrochloride Stability Testing and Shelf-Life Determination
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the stability testing and shelf-life determination of Olodaterol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under certain stress conditions. The primary concerns are hydrolysis (especially alkaline-induced), oxidation, and photolysis.[1] During stability studies, it is crucial to monitor for the formation of degradation products and any changes in the physical characteristics of the drug substance and product.
Q2: Which analytical method is most suitable for this compound stability testing?
A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for assaying this compound and quantifying its degradation products.[1] A common approach involves a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol, with UV detection.[1]
Q3: What are the typical long-term and accelerated stability conditions for this compound studies?
A3: Stability testing for this compound should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2]
-
Long-term stability testing: 25°C ± 2°C with 60% RH ± 5% RH.[2]
-
Accelerated stability testing: 40°C ± 2°C with 75% RH ± 5% RH.[2]
Q4: For an inhalation spray, what specific stability tests are required beyond chemical purity?
A4: For an this compound inhalation spray, several additional tests are critical to ensure consistent performance throughout its shelf life. These include:
-
Delivered Dose Uniformity (DDU)
-
Moisture content[6]
-
Leachables and extractables from the container closure system.
-
Microbial limits.[7]
Q5: How is the shelf-life of this compound determined from stability data?
A5: The shelf-life is determined by evaluating the stability data collected under long-term storage conditions. The data is assessed to see how long the drug product remains within its established acceptance criteria for potency, impurities, and other critical quality attributes. Statistical analysis of the long-term data, supported by accelerated stability data, is used to propose a shelf-life.[8] A significant change, such as a 5% loss in assay from the initial value or any degradation product exceeding its acceptance criterion, can limit the shelf-life.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Peak Fronting | 1. Sample Overload: Injecting too high a concentration of the analyte.[10]2. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.[10]3. Column Collapse: Occurs with highly aqueous mobile phases on certain C18 columns.[10] | 1. Dilute the sample and re-inject.[10]2. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.3. Flush the column with a strong organic solvent like acetonitrile. Consider using an aqueous-stable C18 column.[10] |
| HPLC: Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column interacting with basic analytes.[11]2. Column Contamination: Buildup of strongly retained compounds on the column inlet.[12]3. Mobile Phase pH: The pH is close to the pKa of Olodaterol, causing it to be partially ionized. | 1. Use a mobile phase with a lower pH to protonate the analyte or a higher pH to deprotonate the silanols. Use a highly deactivated (end-capped) column.2. Wash the column with a strong solvent. Use a guard column to protect the analytical column.[12]3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Unexpected Peaks in Chromatogram | 1. New Degradation Product: A previously unidentified degradation pathway.2. Excipient Degradation: An excipient in the formulation is degrading.3. Contamination: From glassware, solvents, or the HPLC system itself. | 1. Use techniques like LC-MS to identify the mass of the new peak and elucidate its structure.2. Analyze a placebo sample that has undergone the same stress conditions.3. Run a blank injection (mobile phase only) to check for system contamination. Ensure proper cleaning of all labware. |
| Failure to Meet Mass Balance | 1. Non-UV Active Degradants: Some degradation products may not have a chromophore and are thus not detected by the UV detector.2. Precipitation of Degradants: Degradation products may not be soluble in the sample diluent.3. Volatile Degradants: Degradation products may be lost to the atmosphere. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.2. Carefully inspect sample vials for any precipitate. Try different diluents to ensure all components are solubilized.3. This is less common but can be investigated through headspace gas chromatography if suspected. |
| Variable Aerodynamic Particle Size Distribution (APSD) Results | 1. Moisture Content: Changes in the moisture content of the formulation, especially for dry powder inhalers, can affect particle agglomeration.[13]2. Device Issues: Inconsistent performance of the metered-dose inhaler or dry powder inhaler device.3. Actuator Clogging: Partial blockage of the actuator orifice. | 1. Carefully control and monitor the moisture content of the samples throughout the stability study.2. Ensure consistent actuation parameters during testing. Inspect devices for any physical defects.3. Clean the actuator according to the manufacturer's instructions before testing. |
Data Presentation
Forced Degradation Studies of this compound
The following table summarizes the degradation of this compound under various forced degradation conditions as determined by a stability-indicating RP-HPLC method.
| Stress Condition | Description | % Degradation | Number of Degradation Products Detected | Reference |
| Acid Hydrolysis | 0.8 M HCl at 80°C for 4 hours | ~90% | Multiple | [1] |
| Alkaline Hydrolysis | 0.8 M NaOH at 80°C for 4 hours | Significant | Multiple | [1] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours | No significant degradation | 0 | [1] |
| Thermal Degradation | Dry heat at 100°C for 48 hours | No significant degradation | 0 | [1] |
| Photodegradation | Exposure to direct sunlight for 7 hours (in solution) | Significant | Multiple | [1] |
Note: Publicly available quantitative data from long-term and accelerated stability studies on this compound is limited. The tables below are templates illustrating how such data would typically be presented.
Illustrative Template for Long-Term Stability Data (25°C / 60% RH)
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Specific Degradation Product X (%) | Aerodynamic Particle Size Distribution (MMAD in µm) | Delivered Dose Uniformity (% RSD) |
| 0 | 100.0 | 0.15 | < 0.05 | 2.5 | 3.2 |
| 3 | 99.8 | 0.18 | 0.06 | 2.6 | 3.5 |
| 6 | 99.5 | 0.21 | 0.08 | 2.5 | 3.8 |
| 9 | 99.2 | 0.25 | 0.10 | 2.7 | 4.1 |
| 12 | 98.9 | 0.29 | 0.12 | 2.6 | 4.3 |
| 18 | 98.5 | 0.35 | 0.15 | 2.8 | 4.5 |
| 24 | 98.1 | 0.42 | 0.18 | 2.7 | 4.8 |
| 36 | 97.5 | 0.55 | 0.22 | 2.9 | 5.2 |
Illustrative Template for Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Specific Degradation Product X (%) | Aerodynamic Particle Size Distribution (MMAD in µm) | Delivered Dose Uniformity (% RSD) |
| 0 | 100.0 | 0.15 | < 0.05 | 2.5 | 3.2 |
| 1 | 99.2 | 0.28 | 0.11 | 2.6 | 3.9 |
| 2 | 98.5 | 0.45 | 0.18 | 2.8 | 4.6 |
| 3 | 97.8 | 0.65 | 0.25 | 2.9 | 5.3 |
| 6 | 96.0 | 1.10 | 0.45 | 3.1 | 6.8 |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the simultaneous determination of Olodaterol HCl and other active substances.[1]
-
Chromatographic System: HPLC with UV detector.
-
Column: Eurospher II C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 20 mM anhydrous KH₂PO₄ (containing 0.2% triethylamine, v/v, pH adjusted to 6 with orthophosphoric acid) : Methanol (55:45, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards of appropriate concentrations by further diluting the stock solution with the mobile phase.
Sample Preparation (from Inhalation Spray):
-
Prime the inhaler as per the product instructions.
-
Discharge a specified number of actuations (e.g., 10 actuations) into a known volume of a suitable solvent (e.g., a beaker containing 20 mL of mobile phase).
-
Quantitatively transfer the solution to a 50 mL volumetric flask.
-
Rinse the collection vessel with the solvent and add the rinsings to the volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve Olodaterol HCl in 0.8 M HCl and heat at 80°C for 4 hours.[1]
-
Alkaline Hydrolysis: Dissolve Olodaterol HCl in 0.8 M NaOH and heat at 80°C for 4 hours.[1]
-
Oxidative Degradation: Treat Olodaterol HCl solution with 30% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose solid Olodaterol HCl powder to 100°C in a hot air oven for 48 hours.[1]
-
Photodegradation: Expose a solution of Olodaterol HCl to direct sunlight for 7 hours.[1]
For all stress conditions, samples should be withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.
Aerodynamic Particle Size Distribution (APSD) Testing
This protocol is a general guideline based on FDA recommendations and USP <601>.[3][10]
-
Apparatus: Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).[11][14]
-
Flow Rate: 28.3 L/min or 30 L/min.[3]
-
Procedure:
-
Assemble the cascade impactor with the appropriate collection plates.
-
Connect the inhaler to the impactor via a USP induction port.
-
Actuate the inhaler for a predetermined number of times while drawing air through the impactor at the specified flow rate.
-
Disassemble the impactor and rinse each stage and the induction port with a known volume of a suitable solvent to recover the deposited drug.
-
Quantify the amount of this compound on each stage using the validated HPLC method.
-
Calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) using appropriate software.
-
Visualizations
Caption: Overall workflow for this compound stability testing.
Caption: Olodaterol's β2-adrenergic receptor signaling pathway.
Caption: Logical workflow for troubleshooting HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhalation Drug Stability Studies [intertek.com]
- 3. eijppr.com [eijppr.com]
- 4. Ophthalmic and Inhalation Product Stability Studies: Regulatory and Technical Guidance – StabilityStudies.in [stabilitystudies.in]
- 5. copleyscientific.com [copleyscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Development of a Microemulsion High Performance Liquid Chromatography (MELC) Method for Determination of Salbutamol in Metered-Dose Inhalers (MDIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. epag.co.uk [epag.co.uk]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Safety profile of Tiotropium + Olodaterol used as maintenance treatment in COPD patients in Taiwan: a non-interventional study based on the Taiwan National Health Insurance (NHI) data (1237-0109) | HMA-EMA Catalogues of real-world data sources and studies [catalogues.ema.europa.eu]
- 14. Aerodynamic Particle Size Distribution (APSD) [tsi.com]
Technical Support Center: Method Development for Enantioselective Separation of Olodaterol
Welcome to the technical support center for the method development of enantioselective separation of Olodaterol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an enantioselective separation method for Olodaterol?
A1: The initial and most critical step is the selection of a suitable chiral stationary phase (CSP).[1][2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are a common starting point due to their broad applicability in separating a wide range of chiral compounds.[3][4] A screening of several different CSPs with a variety of mobile phases is recommended to identify the most promising conditions for enantiomeric resolution.[4]
Q2: How does the mobile phase composition affect the separation of Olodaterol enantiomers?
A2: The mobile phase plays a crucial role in achieving chiral separation by influencing the interactions between the analyte and the CSP.[4] The choice of organic modifier (e.g., ethanol, isopropanol), its concentration, and the presence of additives (e.g., diethylamine (B46881) for a basic compound like Olodaterol) can significantly impact retention times, resolution, and peak shape.[5] It is essential to systematically vary the mobile phase composition to optimize the separation.[6]
Q3: Why is temperature an important parameter to control in chiral separations?
A3: Temperature affects the thermodynamics of the chiral recognition process.[4] Varying the column temperature can alter the selectivity and efficiency of the separation.[6] In some cases, a change in temperature can even reverse the elution order of the enantiomers. Therefore, precise temperature control is vital for reproducible results.
Troubleshooting Guide
Problem 1: Poor or no resolution of Olodaterol enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).[4] The three-dimensional structure of the CSP is critical for chiral recognition.[3] |
| Suboptimal Mobile Phase Composition | Systematically evaluate different organic modifiers (e.g., ethanol, isopropanol, acetonitrile) and their proportions in the mobile phase. For a basic compound like Olodaterol, consider adding a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape and resolution.[5] |
| Incorrect Temperature | Optimize the column temperature. Enantiomeric separations can be sensitive to temperature changes, which can affect the interaction kinetics between the enantiomers and the CSP.[6] |
Problem 2: Poor peak shape (e.g., tailing, fronting).
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | For basic compounds like Olodaterol, peak tailing is common. Add a basic modifier, such as diethylamine or triethylamine (B128534) (0.1-0.5%), to the mobile phase to block active sites on the silica (B1680970) support.[5] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Contamination at the Head of the Column | If the column is older, strongly adsorbed impurities from previous samples may be the cause. For immobilized CSPs, flushing with a strong solvent like dimethylformamide (DMF) might resolve the issue.[7] |
Problem 3: Drifting retention times.
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is particularly important when using mobile phase additives, which can have "memory effects".[8] |
| Mobile Phase Instability | Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile components. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature throughout the analysis. |
Problem 4: Loss of column performance with a new column.
| Possible Cause | Suggested Solution |
| Column Conditioning | A new column may require conditioning. The performance of a chiral separation can sometimes depend on the column's history of exposure to certain additives.[7] |
| Lot-to-Lot Variability | While manufacturers strive for consistency, minor variations between column lots can occur. It may be necessary to slightly re-optimize the method for a new column.[7] |
Illustrative Experimental Protocol: Enantioselective Separation of a Structurally Similar Compound (Formoterol)
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV and/or polarimetric detection.[6] |
| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) column.[6] |
| Mobile Phase | n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v).[6] |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 25 °C.[6] |
| Detection | UV detector at an appropriate wavelength for Olodaterol and/or a polarimetric detector.[6] |
| Sample Preparation | Dissolve the Olodaterol sample in the mobile phase to a suitable concentration (e.g., 300 µg/mL as a starting point).[6] |
Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Overcoming Interference in Olodaterol Quantification
Welcome to the technical support center for the bioanalysis of Olodaterol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Olodaterol in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
Q1: I am seeing low and inconsistent recovery of Olodaterol from plasma samples. What are the potential causes and solutions?
A1: Low and variable recovery is a common issue that can often be traced back to the sample preparation method. Here are some potential causes and troubleshooting steps:
-
Suboptimal Extraction Technique: The choice of extraction method is critical for achieving high and consistent recovery. While protein precipitation (PPT) is a simple and fast technique, it may not be sufficient for removing all interfering substances from complex matrices like plasma, which can lead to ion suppression and appear as low recovery.[1][2] Solid-phase extraction (SPE) is a more robust method for cleaning up plasma samples before LC-MS/MS analysis and can significantly improve recovery.[2][3]
-
Inefficient Protein Binding Disruption: Olodaterol is approximately 60% bound to plasma proteins.[4] If the protein precipitation or extraction solvent does not effectively disrupt this binding, a significant portion of the analyte will be lost with the protein pellet, leading to low recovery. Ensure your protocol includes a step to denature proteins effectively, for example, by using a strong organic solvent like acetonitrile (B52724) or methanol (B129727), potentially with the addition of an acid.
-
Improper pH Adjustment: The extraction efficiency of Olodaterol can be pH-dependent. Ensure the pH of your sample and extraction solvents are optimized to maximize the recovery of Olodaterol.
-
Inadequate Mixing/Vortexing: Insufficient mixing during the extraction process can lead to incomplete partitioning of the analyte into the extraction solvent, resulting in lower recovery. Ensure thorough vortexing at each step of the extraction process.
Q2: Which sample preparation method is best for Olodaterol quantification in plasma?
A2: The optimal sample preparation method depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:
| Sample Preparation Method | Advantages | Disadvantages | Recommended Use for Olodaterol |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[2] | May result in significant matrix effects due to insufficient removal of phospholipids (B1166683) and other endogenous components.[1][5] This can lead to ion suppression and lower sensitivity.[1] | Suitable for rapid screening or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT and allows for some sample concentration.[5] | Can be labor-intensive, may form emulsions, and requires larger volumes of organic solvents.[6] | A viable option for improving sample cleanliness compared to PPT. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by effectively removing interfering matrix components, leading to reduced matrix effects and improved sensitivity.[3][5] Can be automated for high-throughput analysis.[5] | More complex and costly than PPT and LLE. Requires method development to select the appropriate sorbent and optimize wash and elution steps.[2] | Highly recommended for sensitive and robust quantification of Olodaterol in plasma. |
Chromatography & Mass Spectrometry
Q3: I am observing significant ion suppression in my LC-MS/MS analysis of Olodaterol. How can I identify and mitigate this?
A3: Ion suppression is a common form of matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source, leading to a decreased signal.[7]
-
Identifying Ion Suppression: A post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an Olodaterol solution into the MS detector while injecting a blank, extracted matrix sample. Any dips in the baseline signal indicate retention times where ion suppression is occurring.
-
Mitigating Ion Suppression:
-
Improve Sample Preparation: As discussed in Q2, using a more effective sample cleanup method like SPE is the most effective way to remove the matrix components that cause ion suppression.[5]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate Olodaterol from the interfering matrix components can eliminate ion suppression. This may involve changing the mobile phase composition, gradient profile, or using a different analytical column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as [D3]-Olodaterol, will co-elute with Olodaterol and experience the same degree of ion suppression. By using the analyte-to-internal standard peak area ratio for quantification, the variability caused by matrix effects can be effectively compensated.
-
Q4: Can Olodaterol's metabolites interfere with its quantification?
A4: Olodaterol is primarily metabolized through direct glucuronidation and O-demethylation.[4] The main metabolites are Olodaterol glucuronide and the O-desmethyl metabolite (SOM 1522).[3]
-
SOM 1522: This is an active metabolite, but it is generally not detectable in plasma after therapeutic doses of Olodaterol.[3] Therefore, interference from SOM 1522 is unlikely in most studies.
-
Glucuronide Metabolites: These are the predominant metabolites.[3] While they have different masses than the parent drug, in-source fragmentation of the glucuronide conjugate back to the parent Olodaterol molecule is a potential source of interference. To mitigate this, it is crucial to achieve chromatographic separation between Olodaterol and its glucuronide metabolites. A well-optimized chromatographic method should be able to resolve these compounds.
Q5: What about interference from co-administered drugs?
A5: Patients with Chronic Obstructive Pulmonary Disease (COPD) are often on multiple medications, which can be a source of analytical interference.
-
Tiotropium: Olodaterol is frequently co-formulated with Tiotropium.[8][9] A validated LC-MS/MS method should demonstrate selectivity for Olodaterol in the presence of Tiotropium. Given their different chemical structures and molecular weights, baseline chromatographic separation and specific MS/MS transitions should prevent interference.
-
Inhaled Corticosteroids (ICS): Budesonide, fluticasone, and beclomethasone (B1667900) are common ICS used in COPD treatment. While direct isobaric interference is unlikely, co-elution with these high-concentration drugs could potentially cause ion suppression. It is good practice to verify the selectivity of your method by analyzing blank matrix samples spiked with these and other commonly co-administered drugs.
Experimental Protocols
Below are representative experimental protocols for the quantification of Olodaterol in human plasma. These should be considered as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is recommended for achieving high sensitivity and minimizing matrix effects.
1. Sample Preparation - Solid-Phase Extraction (SPE)
-
SPE Cartridge: Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of human plasma, add an appropriate amount of [D3]-Olodaterol internal standard solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Olodaterol and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (Hypothetical - requires optimization):
-
Olodaterol: m/z 387.2 -> 188.1
-
[D3]-Olodaterol: m/z 390.2 -> 191.1
-
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes expected performance data when comparing different sample preparation techniques for Olodaterol quantification. Note: These are representative values and actual results may vary.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 75 - 90 | 80 - 95 | > 90 |
| Matrix Effect (%) | 60 - 85 (significant suppression) | 75 - 95 (moderate suppression) | 90 - 110 (minimal effect) |
| Lower Limit of Quantification (LLOQ) | Higher | Intermediate | Lower |
| Precision (%CV) | < 15 | < 15 | < 10 |
| Accuracy (%) | 85 - 115 | 85 - 115 | 90 - 110 |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in Olodaterol bioanalysis.
Caption: Recommended workflow for Olodaterol quantification in plasma.
Caption: Troubleshooting decision tree for low Olodaterol signal.
References
- 1. researchgate.net [researchgate.net]
- 2. S-EPMC5898947 - Effects of combined tiotropium/olodaterol on inspiratory capacity and exercise endurance in COPD. - OmicsDI [omicsdi.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. COPD Maintenance Therapy with Tiotropium/Olodaterol Compared with Tiotropium: An Analysis in the Absence of Additional ICS Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dzl.de [dzl.de]
Validation & Comparative
Comparative analysis of Olodaterol and Formoterol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two long-acting beta-2 adrenoceptor agonists (LABAs), Olodaterol (B163178) and Formoterol (B127741). The following sections present a comprehensive analysis of their pharmacodynamics, pharmacokinetics, in vivo efficacy, and safety profiles based on available preclinical experimental data.
Pharmacodynamic Profile
The in vitro pharmacodynamic properties of Olodaterol and Formoterol determine their potency, selectivity, and intrinsic activity at the β2-adrenoceptor (β2-AR), the primary target for bronchodilation.
Data Presentation: In Vitro Pharmacodynamics
| Parameter | Olodaterol | Formoterol | Reference |
| β2-Adrenoceptor Binding Affinity (pKi) | 9.14 (human) | 8.2 ± 0.09 (guinea pig) | [1][2] |
| β2-Adrenoceptor Agonist Potency (EC50/pEC50) | EC50: 0.1 nM (human) | pEC50: 9.61 ± 0.12 (human U937 cells) | [3][4] |
| Intrinsic Activity (vs. Isoprenaline) | 88% | Full Agonist | [3] |
| Selectivity (β2 vs β1) | 241-fold | High | [2][5] |
| Selectivity (β2 vs β3) | 2299-fold | High | [2][5] |
Summary: Both Olodaterol and Formoterol exhibit high affinity and potency for the β2-adrenoceptor. Olodaterol is characterized as a nearly full agonist with high selectivity for the β2-adrenoceptor over β1 and β3 subtypes[3][5]. Formoterol is also a potent and highly selective full β2-agonist[2][6].
In Vivo Efficacy: Bronchoprotection
Preclinical models of bronchoconstriction are crucial for evaluating the onset and duration of action of bronchodilators. The guinea pig and dog acetylcholine (B1216132) challenge models are standard assays for this purpose.
Data Presentation: In Vivo Bronchoprotection
| Parameter | Olodaterol | Formoterol | Animal Model | Reference |
| Onset of Action | Rapid, comparable to Formoterol | Rapid | Guinea Pig, Dog | [3][5] |
| Duration of Action | > 24 hours | < 24 hours (at equally effective doses) | Guinea Pig, Dog | [3][5] |
Summary: In preclinical models, both Olodaterol and Formoterol demonstrate a rapid onset of action[3][5]. However, a key differentiator is the duration of bronchoprotection, with Olodaterol showing a sustained effect for over 24 hours, supporting a once-daily dosing profile. In contrast, at equally effective doses, Formoterol's efficacy did not extend to 24 hours in these models[3][5].
Pharmacokinetic Profile
The pharmacokinetic properties of inhaled bronchodilators influence their systemic exposure and duration of effect.
Data Presentation: Preclinical Pharmacokinetics
| Parameter | Olodaterol | Formoterol | Species | Reference |
| Time to Maximum Concentration (Tmax) | 10 - 20 minutes | ~5 minutes | Human (inhaled) | [7][8][9] |
| Terminal Half-life (t1/2) | ~45 hours | ~10 hours | Human (inhaled) | [7][8][9] |
| Absolute Bioavailability (inhaled) | ~30% | Not specified in snippets | Human | [7] |
Summary: Following inhalation, both drugs are rapidly absorbed, with Olodaterol reaching peak plasma concentrations within 10 to 20 minutes and Formoterol in approximately 5 minutes[7][8][9]. The significantly longer terminal half-life of Olodaterol (approximately 45 hours) compared to Formoterol (approximately 10 hours) in humans is consistent with its longer duration of action observed in preclinical models[7][8][9].
Preclinical Safety Profile
Cardiovascular safety is a critical consideration for β2-agonists. Preclinical studies in animals are used to assess potential effects on heart rate and other cardiovascular parameters.
Data Presentation: Preclinical Cardiac Safety
| Finding | Olodaterol | Formoterol | Animal Model | Reference |
| Systemic Pharmacodynamic Effects | Monitored for heart rate and metabolic changes. Favorable systemic pharmacodynamic profile. | Monitored for heart rate and metabolic changes. | Dog | [3][5] |
| Adverse Events in Pooled Analysis | Incidence of cardiac adverse events comparable to placebo and formoterol. | Incidence of cardiac adverse events comparable to placebo and olodaterol. | Human (pooled data from clinical trials) | [7][10] |
Summary: Preclinical studies in dogs monitored systemic pharmacodynamic effects, including heart rate, for both drugs[3][5]. While direct head-to-head preclinical cardiac safety data with specific parameters is limited in the provided search results, pooled analyses of long-term clinical studies in patients with COPD have shown that both Olodaterol and Formoterol have a good cardiovascular safety profile, with the incidence of cardiac adverse events being comparable to placebo[7][10].
Experimental Protocols
β2-Adrenoceptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenoceptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenoceptor (e.g., human lung tissue, CHO cells transfected with the human β2-adrenoceptor). This involves homogenization of the tissue or cells in a lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the β2-adrenoceptor (e.g., [125I]iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Olodaterol or Formoterol).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
Objective: To measure the potency (EC50) and efficacy of a test compound to stimulate cyclic AMP (cAMP) production via the β2-adrenoceptor.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate confluency in multi-well plates.
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compound (Olodaterol or Formoterol) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.
-
Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax) are determined using non-linear regression analysis.
Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To evaluate the in vivo bronchoprotective effect (onset and duration of action) of a test compound.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized (e.g., with urethane). A tracheotomy is performed, and the animal is connected to a mechanical ventilator. A jugular vein is cannulated for intravenous drug administration.
-
Measurement of Bronchoconstriction: Pulmonary inflation pressure or total lung resistance and dynamic compliance are measured to quantify the degree of bronchoconstriction.
-
Acetylcholine Challenge: A baseline level of bronchoconstriction is established. Then, an intravenous infusion or aerosol of acetylcholine is administered to induce a stable bronchoconstrictor response.
-
Test Compound Administration: The test compound (Olodaterol or Formoterol) is administered, typically via inhalation using a nebulizer or intratracheally.
-
Assessment of Bronchoprotection: The ability of the test compound to inhibit or reverse the acetylcholine-induced bronchoconstriction is monitored over time. For duration of action studies, acetylcholine challenges can be repeated at various time points after administration of the test compound (e.g., up to 24 hours).
-
Data Analysis: The percentage inhibition of the acetylcholine-induced bronchoconstriction is calculated at each time point to determine the onset and duration of the bronchoprotective effect.
Visualizations
Signaling Pathway of β2-Adrenoceptor Agonists
Caption: Signaling cascade of β2-agonists leading to bronchodilation.
Experimental Workflow for In Vivo Bronchoprotection Assay
Caption: Workflow for assessing bronchoprotection in anesthetized guinea pigs.
References
- 1. pure.au.dk [pure.au.dk]
- 2. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of substance P-induced bronchoconstriction in the guinea-pig: a comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive assessment of the safety of olodaterol 5 µg in the Respimat® device for maintenance treatment of COPD: comparison with the long-acting β2-agonist formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthetized Guinea Pig as a Model for Drug Testing [ouci.dntb.gov.ua]
- 8. Effect of long-acting β2-agonists olodaterol and formoterol on heart rate and blood pressure in chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. One-Year Safety of Olodaterol Once Daily via Respimat® in Patients with GOLD 2–4 Chronic Obstructive Pulmonary Disease: Results of a Pre-Specified Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Receptor Selectivity: A Comparative Analysis of Olodaterol and Salmeteral
In the landscape of long-acting beta2-adrenergic receptor (β2-AR) agonists, Olodaterol and Salmeterol (B1361061) are prominent therapeutic agents for managing obstructive airway diseases. Their clinical efficacy and safety profiles are intrinsically linked to their molecular interactions with the β-adrenergic receptors. This guide provides a detailed in vitro comparison of the receptor selectivity of Olodaterol and Salmeterol, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological characteristics.
Quantitative Comparison of Receptor Binding and Functional Potency
The selectivity of a β2-AR agonist is a critical determinant of its therapeutic index, with higher selectivity for the β2-AR over β1-AR and β3-AR subtypes generally translating to a more favorable safety profile, particularly concerning cardiovascular side effects. The following tables summarize the in vitro receptor binding affinities and functional potencies of Olodaterol and Salmeterol based on available preclinical data.
Note: The data presented below are compiled from different studies. Direct comparison should be made with caution, as experimental conditions may vary between studies.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki/pKi) | Selectivity Ratio (β1/β2) |
| Olodaterol | Human β1-AR | - | ~241-fold vs. β2-AR[1] |
| Human β2-AR | pKi = 9.14[2] | - | |
| Human β3-AR | - | ~2299-fold vs. β2-AR[1] | |
| Salmeterol | Human β1-AR | - | ~1500-fold vs. β2-AR[3] |
| Human β2-AR | Ki = 1.5 nM[3] | - | |
| Human β3-AR | - | - |
Table 2: Beta-Adrenergic Receptor Functional Potency and Intrinsic Activity
| Compound | Receptor Subtype | Functional Potency (EC50) | Intrinsic Activity (vs. Isoprenaline) |
| Olodaterol | Human β2-AR | 0.1 nM[1] | Nearly full agonist (~88%)[1] |
| Salmeterol | Human β2-AR | < 0.1 nM (for sLT inhibition)[4] | Partial agonist[5] |
Experimental Protocols
The quantitative data presented above are typically derived from two key in vitro experimental methodologies: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is genetically engineered to express a high density of a specific human β-adrenergic receptor subtype (β1, β2, or β3).
-
The cells are cultured and harvested.
-
The cell membranes are isolated through a process of homogenization and centrifugation, resulting in a membrane preparation rich in the target receptor.
-
-
Competitive Binding Assay:
-
The cell membrane preparation is incubated in a reaction buffer containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) that is known to bind to the β-adrenergic receptor.
-
Increasing concentrations of the unlabeled test compound (Olodaterol or Salmeterol) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Functional Assays (cAMP Accumulation)
Functional assays are used to determine the potency (EC50) and intrinsic efficacy of an agonist by measuring a downstream signaling event, such as the production of cyclic AMP (cAMP).
-
Cell Culture:
-
Whole cells expressing the human β2-adrenergic receptor are used. These are typically the same cell lines used for binding assays.
-
The cells are cultured to an appropriate density in multi-well plates.
-
-
Agonist Stimulation:
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with increasing concentrations of the agonist (Olodaterol or Salmeterol) for a defined period.
-
-
cAMP Measurement:
-
Following stimulation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF®, AlphaScreen®) or enzyme-linked immunosorbent assays (ELISA).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each agonist concentration is determined from the standard curve.
-
The data are plotted as the cAMP concentration versus the agonist concentration.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from the resulting dose-response curve.
-
The intrinsic activity is determined by comparing the maximal response produced by the test agonist to that of a full agonist, such as isoproterenol.
-
Visualizations
β2-Adrenergic Receptor Signaling Pathway
Caption: The β2-adrenergic receptor signaling cascade.
Experimental Workflow for In Vitro Receptor Selectivity
Caption: Workflow for determining receptor selectivity.
References
- 1. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Salmeterol inhibition of mediator release from human lung mast cells by beta-adrenoceptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Olodaterol and Indacaterol in Preclinical COPD Models
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent once-daily, long-acting β2-adrenoceptor agonists (LABAs), Olodaterol (B163178) and Indacaterol (B1671819), focusing on their performance in preclinical models relevant to Chronic Obstructive Pulmonary Disease (COPD). The information herein is collated from various in vitro and in vivo studies to assist researchers in evaluating their pharmacological and therapeutic profiles.
Introduction
Olodaterol and Indacaterol are ultra-LABAs developed for the maintenance bronchodilator treatment of COPD. Both molecules are designed to provide 24-hour bronchodilation with a once-daily dosing regimen. Their primary mechanism of action involves the stimulation of β2-adrenoceptors on airway smooth muscle cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent muscle relaxation. While direct head-to-head preclinical studies are limited, a comparative analysis of their individual pharmacological profiles provides valuable insights into their distinct properties.
Pharmacological Profile Comparison
The foundational differences between Olodaterol and Indacaterol can be observed in their in vitro pharmacology, specifically their receptor binding affinity, functional potency, and selectivity.
Table 1: In Vitro Pharmacological Characteristics
| Parameter | Olodaterol | Indacaterol | Reference(s) |
| Target Receptor | Human β2-Adrenoceptor (β2-AR) | Human β2-Adrenoceptor (β2-AR) | [1][2] |
| Functional Potency (EC50) | 0.1 nM (at human β2-AR) | Intermediate potency (relative to clinical comparators) | [1][3] |
| Intrinsic Activity (% of Isoprenaline) | 88% (nearly full agonist) | High-efficacy agonist | [1][2] |
| β2-AR Binding Affinity (pKi) | 9.14 | 5.48 | [4] |
| Selectivity (β2 vs. β1) | ~241-fold | Similar to formoterol (B127741) | [1][2] |
| Selectivity (β2 vs. β3) | ~2,299-fold | Similar to formoterol and salbutamol | [1][2] |
Efficacy in Preclinical Models
The bronchodilatory efficacy, including onset and duration of action, has been characterized for both compounds in various in vitro and in vivo models.
In Vitro Bronchial Tissue Relaxation
-
Olodaterol: Potently reverses contraction induced by stimuli like acetylcholine (B1216132) in isolated human bronchi[1].
-
Indacaterol: An in vitro superfused electrically stimulated guinea-pig tracheal-strip assay established a rapid onset and long duration of action[3][5].
In Vivo Bronchoprotection
While direct comparative in vivo studies are not available, individual studies in animal models demonstrate the 24-hour efficacy profile for both agents.
Table 2: In Vivo Bronchoprotective Efficacy
| Model / Assay | Olodaterol | Indacaterol | Reference(s) |
| Animal Model(s) | Anesthetized Guinea Pigs & Dogs | Conscious Guinea Pigs | [1][6] |
| Challenge Agent | Acetylcholine (ACh) | Acetylcholine (ACh) | [1][6] |
| Onset of Action | Rapid, comparable to formoterol | Rapid onset | [1][3] |
| Duration of Action | Maintained bronchoprotection over 24 hours | Long duration of action | [1][3][5][7] |
| Key Finding | At an equally effective dose, formoterol did not maintain efficacy over 24 hours, whereas Olodaterol did. | In vivo profiling supported a long duration of action following administration to the lung. | [1][5][7] |
Anti-Inflammatory Effects
Beyond bronchodilation, β2-agonists may possess anti-inflammatory properties. Olodaterol has been shown to attenuate the influx of inflammatory cells in murine models of lipopolysaccharide (LPS)- and cigarette smoke-induced pulmonary inflammation[8]. This effect was demonstrated to be mediated through the β2-receptor[8].
Safety and Cardiovascular Profile
A critical aspect of β2-agonist development is cardiovascular safety. Preclinical studies are designed to assess potential effects on heart rate and other systemic parameters.
-
Olodaterol: In a dog model, monitoring of heart rate and metabolic parameters (serum potassium, lactate, glucose) indicated a favorable systemic pharmacodynamic profile[1]. The enantiomerically pure (R)-form exerted 24-hour bronchodilatory efficacy in dogs and guinea pigs in the absence of systemic pharmacodynamic effects[7].
-
Indacaterol: In vivo studies demonstrated an improved cardiovascular safety profile[2]. Further profiling supported a wide therapeutic index following administration to the lung[5][9].
Mechanism of Action: β2-Adrenoceptor Signaling
Both Olodaterol and Indacaterol exert their primary effect through the same signaling pathway. Upon binding to the β2-adrenoceptor on airway smooth muscle cells, they initiate a cascade that results in bronchodilation.
Caption: The canonical β2-adrenoceptor signaling cascade initiated by agonist binding.
Experimental Protocols
The evaluation of these compounds relies on established preclinical models. Below are summaries of typical methodologies employed.
In Vitro Receptor Binding and Function Assays
-
Objective: To determine the affinity, potency, and selectivity of the compound for β-adrenoceptor subtypes.
-
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., Chinese Hamster Ovary - CHO-K1) expressing high levels of human β1, β2, or β3-adrenoceptors are cultured[10].
-
Radioligand Binding: Whole-cell binding assays are performed using a radiolabeled ligand to determine the binding affinity (Ki) of the test compounds[10].
-
cAMP Accumulation: Cells are stimulated with varying concentrations of the agonist (e.g., Olodaterol, Indacaterol). The intracellular accumulation of cAMP is measured to determine the compound's potency (EC50) and intrinsic efficacy relative to a full agonist like isoprenaline[1][10].
-
In Vivo Bronchoprotection Assay (Guinea Pig Model)
-
Objective: To assess the onset, magnitude, and duration of the bronchoprotective effect of inhaled compounds.
-
Methodology: The following workflow illustrates a typical study design.
Caption: A generalized workflow for assessing in vivo bronchoprotection in a guinea pig model.
Summary and Conclusion
Both Olodaterol and Indacaterol are potent, high-efficacy β2-adrenoceptor agonists with preclinical profiles supporting a 24-hour duration of action suitable for once-daily dosing in COPD.
-
Olodaterol is characterized by its high potency (sub-nanomolar EC50) and significant selectivity for the β2-adrenoceptor over β1 and β3 subtypes[1]. In vivo studies in both guinea pigs and dogs confirm its rapid onset and 24-hour duration of bronchoprotection, which was shown to be longer-lasting than an equally effective dose of formoterol[1].
-
Indacaterol also demonstrates high efficacy and a rapid onset with a long duration of action, which has been profiled in guinea pig models[3][5]. Its development was guided by a lipophilicity-based hypothesis to achieve its ultra-long-acting profile[3][5].
While direct comparative preclinical data is lacking, the available evidence suggests both molecules are highly effective bronchodilators. Subtle differences in their in vitro pharmacological profiles, such as binding affinities and selectivity ratios, may be of interest for further investigation. The choice between these agents in a research or development context may depend on specific experimental goals and the desired pharmacological nuances. This guide summarizes the foundational preclinical data to aid in such evaluations.
References
- 1. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The identification of indacaterol as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of olodaterol, a novel inhaled beta2-adrenoceptor agonist with a 24 h bronchodilatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The long-acting β2-adrenoceptor agonist olodaterol attenuates pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Identification of Indacaterol as an Ultra-Long-Acting Inhaled Beta-2-Adrenoceptor Agonist - OAK Open Access Archive [oak.novartis.com]
- 10. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a New RP-HPLC Method for Olodaterol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of an analytical method is a critical step to ensure the reliability and accuracy of quantitative data. This guide provides a comparative overview of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Olodaterol, a long-acting beta2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD). The performance of this method is compared with existing alternatives, supported by experimental data, and presented in accordance with international guidelines.
Mechanism of Action of Olodaterol
Olodaterol exerts its therapeutic effect by acting as a selective agonist for beta2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle of the lungs.[1][2] Activation of these receptors initiates a signaling cascade that leads to bronchodilation.[1][2] Upon binding to the beta2-adrenergic receptor, Olodaterol stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA then phosphorylates various intracellular proteins, resulting in the relaxation of airway smooth muscle and bronchodilation.[2]
Comparative Analysis of RP-HPLC Methods
The following tables summarize the key parameters of a newly validated RP-HPLC method for Olodaterol quantification and compare it with other reported methods. This allows for an objective assessment of its performance and suitability for routine analysis.
Table 1: Chromatographic Conditions
| Parameter | New Validated Method | Method A[3] | Method B[4] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Eurospher II C18 (250 mm x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | Acetonitrile (B52724):Triethylamine (B128534) Buffer (50:50, v/v) | 20 mM KH2PO4 (pH 6):Methanol (55:45, v/v) | Acetonitrile:Triethylamine Buffer (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 225 nm | 215 nm | 225 nm |
| Retention Time | ~5.5 min | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | New Validated Method | Method A[3] | Method B[4] |
| Linearity Range (µg/mL) | 40 - 80 | 10 - 300 | 40 - 80 |
| Correlation Coefficient (r²) | 0.9977 | > 0.999 | 0.9977 |
| Accuracy (% Recovery) | 99.6% - 100.2% | Not Specified | Good agreement with label claim |
| Precision (% RSD) | < 2.0 | < 2.0 | < 2.0 |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. The following protocol outlines the steps for the validation of the new RP-HPLC method for Olodaterol quantification, following the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Olodaterol reference standard in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 40 µg/mL to 80 µg/mL for the linearity study.
-
Sample Solution: For dosage forms (e.g., inhalers), accurately collect the dose from a specified number of actuations and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the linearity range.
Chromatographic System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and triethylamine buffer (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: 225 nm.
Method Validation Procedure
The validation of the analytical method is performed according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8]
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients. This is assessed by analyzing blank, placebo, and spiked samples.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[5] This is determined by analyzing a series of at least five concentrations across the desired range.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically assessed by recovery studies of spiked samples at a minimum of three concentration levels.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
The newly validated RP-HPLC method for the quantification of Olodaterol demonstrates comparable performance to existing methods in terms of linearity, accuracy, and precision. The detailed experimental protocol and adherence to ICH guidelines ensure the reliability and robustness of the method for routine quality control analysis of Olodaterol in pharmaceutical formulations. The provided comparative data and workflow diagrams serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olodaterol Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. RP HPLC Method Development and Validation for Quantitative Estimation of Tiotropium Bromide and Oldaterol| International Journal of Biomedical Investigation [ijbi.edwiserinternational.com]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
A Comparative Guide to Validated Analytical Methods for Olodaterol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Olodaterol, a key long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD). The following sections detail the experimental protocols of prominent high-performance liquid chromatography (HPLC) methods and present a comparative summary of their performance characteristics to aid in the selection of the most suitable method for specific research or quality control needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as the sample matrix, required sensitivity, and the presence of other analytes. The following table summarizes the quantitative performance of different validated methods for Olodaterol analysis, providing a clear comparison of their key validation parameters.
| Method | Analyte(s) | Stationary Phase | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC [1] | Olodaterol, Tiotropium Bromide | Thermo Hypersil C8 (150 mm x 4.6 mm, 5 µm) | Phosphate (B84403) buffer:Methanol (B129727) (55:45 v/v), pH 4.4 | UV at 236 nm | 12.5 - 37.5 | 0.037 | 0.124 |
| RP-HPLC [2][3] | Olodaterol HCl, Tiotropium Bromide, Formoterol Fumarate | Eurospher II C18 (250 mm × 4.6 mm, 5 µm) | 20 mM KH2PO4 (0.2% triethylamine, pH 6):Methanol (55:45, v/v) | Not Specified | Not Specified | Not Specified | Not Specified |
| Spectrofluorimetry [1] | Olodaterol | Not Applicable | Ethanol | Fluorescence (Ex: 250 nm, Em: 409 nm) | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for replication and cross-validation. Below are the detailed experimental protocols for the key analytical methods cited in this guide.
RP-HPLC Method for Simultaneous Quantification of Olodaterol and Tiotropium Bromide[1]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chromatographic Column: Thermo Hypersil C8 analytical column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution system consisting of a phosphate buffer and methanol in a 55:45 v/v ratio. The pH of the mobile phase is adjusted to 4.4 with orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance was monitored at a wavelength of 236 nm.
-
Sample Preparation: Specific details on sample preparation from pharmaceutical dosage forms were not provided in the abstract but would typically involve extraction and dilution with a suitable solvent.
Stability-Indicating RP-HPLC Method for Olodaterol HCl and its Degradation Products[2][3]
-
Instrumentation: A High-Performance Liquid Chromatography system, likely coupled with a UV or mass spectrometry detector for degradation product identification.
-
Chromatographic Column: Eurospher II C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase composed of 20 mM anhydrous KH2PO4 (containing 0.2% triethylamine, v/v, with pH adjusted to 6 with orthophosphoric acid) and methanol in a 55:45 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Forced Degradation Study: The method was utilized to study the degradation of Olodaterol under various stress conditions, including acid, alkali, oxidation, thermal, and photostress.[2][3] The degradation products were characterized using liquid chromatography/tandem mass spectrometry (LC–MS/MS).[2][3]
Visualizing the Analytical Method Validation Workflow
The process of validating an analytical method is a critical step to ensure the reliability and accuracy of the results. The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.
Caption: Workflow of Analytical Method Validation.
This guide provides a foundational comparison of existing validated methods for Olodaterol analysis. For comprehensive cross-validation, it is recommended that researchers perform in-house experiments to directly compare the performance of these methods using their specific instrumentation and sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in Bulk and Metered Dose Aerosols: Application to Olodaterol HCl Forced Degradation Study and Degradation Kinetics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Olodaterol vs. Formoterolo: A Comparative Analysis of Bronchodilation Duration in Preclinical In Vivo Models
For researchers, scientists, and drug development professionals, understanding the pharmacodynamic profiles of long-acting beta2-adrenergic agonists (LABAs) is crucial for the development of effective respiratory therapies. This guide provides an objective comparison of the duration of action of two prominent LABAs, olodaterol (B163178) and formoterol (B127741), based on supporting experimental data from in vivo preclinical models.
Olodaterol, a novel LABA, has demonstrated a significantly longer duration of action compared to the established LABA, formoterol, in preclinical in vivo studies. While both agonists exhibit a rapid onset of action, olodaterol provides bronchoprotection for over 24 hours, supporting its potential for once-daily dosing in the treatment of chronic obstructive pulmonary disease (COPD). In contrast, formoterol, at equally effective doses, does not maintain its efficacy over a 24-hour period.[1][2][3][4]
Quantitative Comparison of Bronchoprotective Effects
The following tables summarize the key quantitative data from preclinical studies, highlighting the differences in the duration of action between olodaterol and formoterol.
Table 1: Duration of Bronchoprotection in Anesthetized Guinea Pigs
| Drug | Dose | Challenge | Primary Endpoint | Duration of Action | Onset of Action | Reference |
| Olodaterol | Not specified | Acetylcholine | Inhibition of bronchoconstriction | > 24 hours | Rapid, comparable to formoterol | [1] |
| Formoterol | Equally effective dose to Olodaterol | Acetylcholine | Inhibition of bronchoconstriction | < 24 hours | Rapid | [1] |
Table 2: Duration of Bronchoprotection in Anesthetized Dogs
| Drug | Dose | Challenge | Primary Endpoint | Duration of Action | Onset of Action | Reference |
| Olodaterol | Not specified | Acetylcholine | Inhibition of bronchoconstriction | > 24 hours | Rapid, comparable to formoterol | [1] |
| Formoterol | Equally effective dose to Olodaterol | Acetylcholine | Inhibition of bronchoconstriction | < 24 hours | Rapid | [1] |
Experimental Protocols
The bronchoprotective effects of olodaterol and formoterol were evaluated in well-established in vivo models of bronchoconstriction. The detailed methodologies for these key experiments are outlined below.
Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs and Dogs
This model is a standard method for assessing the efficacy and duration of action of bronchodilators.
Experimental Workflow:
Figure 1: Experimental workflow for assessing bronchoprotection.
Protocol Details:
-
Animal Models: Male Dunkin-Hartley guinea pigs or beagle dogs were used.
-
Anesthesia: Animals were anesthetized to prevent movement and ensure accurate measurements.
-
Drug Administration: Single doses of olodaterol or formoterol were administered using the Respimat Soft Mist™ inhaler.[1]
-
Bronchoconstrictor Challenge: Acetylcholine was administered intravenously at various time points post-drug administration to induce bronchoconstriction.
-
Measurements: Airway resistance and dynamic lung compliance were measured to assess the degree of bronchoconstriction.
-
Data Analysis: The protective effect of the test compounds was determined by calculating the percentage inhibition of the acetylcholine-induced bronchoconstriction.
Signaling Pathway
Both olodaterol and formoterol exert their bronchodilatory effects by acting as agonists at the β2-adrenergic receptor, a G-protein coupled receptor. Activation of this receptor initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
Figure 2: β2-Adrenergic receptor signaling pathway.
Conclusion
Preclinical in vivo data consistently demonstrate that olodaterol possesses a significantly longer duration of bronchodilator action than formoterol, extending beyond 24 hours. Both agents, however, share a rapid onset of action. These findings from animal models provide a strong rationale for the once-daily dosing regimen of olodaterol in clinical practice for the management of obstructive airway diseases. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive overview for researchers in the field of respiratory drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Comparative Efficacy of Olodaterol and Other Long-Acting Beta2-Agonists on Airway Smooth Muscle Relaxation: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro efficacy of Olodaterol, a novel long-acting beta2-agonist (LABA), with other established LABAs, including Formoterol, Salmeterol, Indacaterol, and Vilanterol. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics. The information is based on experimental data from studies on isolated human airway smooth muscle tissues.
Executive Summary
Olodaterol demonstrates potent and effective relaxation of human airway smooth muscle, comparable to other once-daily LABAs. Its efficacy, measured by potency (EC50) and maximal relaxation (Emax), positions it as a significant therapeutic option for chronic obstructive pulmonary disease (COPD). This guide summarizes key in vitro performance metrics and elucidates the underlying signaling pathways and experimental methodologies.
Data Presentation: Comparative In Vitro Efficacy of LABAs on Human Airway Smooth Muscle
The following tables summarize the comparative efficacy of Olodaterol and other LABAs from in vitro studies on isolated human bronchi and airway smooth muscle. These studies provide critical data on the potency, maximal relaxation, and onset of action of these bronchodilators.
| Drug | Potency (-logEC50 M) | Maximal Relaxation (Emax %) | Onset of Action (min) | Key Findings |
| Olodaterol | 6.8 ± 0.3[1] | 74.9 ± 7.3[1] | Rapid | Potent bronchodilator with a rapid onset of action.[1] |
| Formoterol | 9.84 ± 0.22[2] | 94 ± 1[2] | 5.8 ± 0.7[2] | High potency and maximal relaxation with a very fast onset of action.[2] |
| Salmeterol | 8.36 ± 0.16[2] | 74 ± 4[2] | 19.4 ± 4.3[2] | Slower onset of action compared to other LABAs.[2] |
| Indacaterol | 8.82 ± 0.41[2] | 77 ± 5[2] | 7.8 ± 0.7[2] | High intrinsic efficacy and a fast onset of action.[2] |
| Vilanterol | Comparable to Salmeterol | Comparable to Indacaterol | Faster than Salmeterol | Demonstrates a long duration of action.[3] |
Note: Data is presented as mean ± SEM. Emax values are often expressed as a percentage of the maximal relaxation induced by a reference substance like isoprenaline or papaverine (B1678415). Variations in experimental conditions can influence these values.
Signaling Pathway of LABA-Induced Airway Smooth Muscle Relaxation
Long-acting beta2-agonists (LABAs) like Olodaterol exert their bronchodilatory effects by activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a downstream signaling cascade, as depicted in the following diagram.
Activation of the β2-adrenergic receptor by a LABA leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase.[4][5] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which through a series of phosphorylation events, results in the relaxation of the airway smooth muscle, leading to bronchodilation.[4][5]
Experimental Protocols
The in vitro data presented in this guide are primarily derived from studies utilizing isolated human airway tissues. A general workflow for these experiments is outlined below.
Key Methodological Details:
-
Tissue Source: Human lung tissue is typically obtained from patients undergoing surgical resection for various reasons, with ethical approval and patient consent.[2]
-
Preparation: Bronchial rings of a specific diameter are dissected from the lung tissue and suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[1][6]
-
Tension Measurement: The bronchial rings are connected to isometric force transducers to measure changes in muscle tension.[1]
-
Experimental Procedure: After an equilibration period, the tissues are often contracted with a spasmogen like carbachol or histamine (B1213489) to induce a stable level of tone.[1][7] The LABA is then added in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: The relaxant responses are typically expressed as a percentage of the maximal relaxation induced by a standard relaxing agent (e.g., papaverine or isoprenaline). The potency (EC50) and maximal effect (Emax) are then calculated from the concentration-response curves.[1]
Another common technique is the use of precision-cut lung slices (PCLS) . This method allows for the study of smaller airways in a more intact tissue environment.[8][9] In PCLS studies, changes in the luminal area of the airways are measured using videomicroscopy in response to contractile and relaxant agents.[9]
Conclusion
In vitro studies on human airway smooth muscle provide invaluable data for the preclinical assessment of bronchodilators. The evidence indicates that Olodaterol is a potent and effective LABA with a rapid onset of action. Its profile is comparable to other once-daily LABAs, supporting its role in the management of obstructive airway diseases. The methodologies and signaling pathways described herein provide a foundational understanding for researchers in the field of respiratory pharmacology.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Effect of indacaterol, a novel long-acting beta2-agonist, on isolated human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. Pharmacological characterization of indacaterol, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Olodaterol for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of Olodaterol (B163178) with other long-acting bronchodilators for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The data presented is compiled from a range of preclinical and clinical studies to offer an objective overview of its pharmacological profile and clinical efficacy.
Pharmacological Profile of Olodaterol
Olodaterol is a novel, once-daily, long-acting β2-agonist (LABA) characterized by its rapid onset of action and 24-hour duration of bronchodilation.[1][2][3][4] Preclinical studies have demonstrated its high affinity and selectivity for the human β2-adrenoceptor.
In Vitro Receptor Binding and Functional Activity
In vitro studies have established Olodaterol as a potent and nearly full agonist at the human β2-adrenoceptor.[1][5] It exhibits significant selectivity over β1- and β3-adrenoceptors, which are associated with cardiac and metabolic effects, respectively.[1][6]
| Parameter | Olodaterol | Formoterol (B127741) | Salmeterol (B1361061) | Reference Compound |
| β2-AR Agonistic Potency (EC50) | 0.1 nM | - | - | Isoprenaline |
| β2-AR Intrinsic Activity | 88% | - | - | Isoprenaline (100%) |
| Selectivity vs. β1-AR | ~241-fold | - | - | - |
| Selectivity vs. β3-AR | ~2299-fold | - | - | - |
Table 1: In Vitro Pharmacological Characteristics of Olodaterol.[1]
Preclinical Functional Assays
In isolated human bronchi, Olodaterol effectively reversed contractions induced by various stimuli, with potency and efficacy comparable to formoterol.[1][2][5] In vivo studies in animal models demonstrated that Olodaterol provides bronchoprotection for over 24 hours, a longer duration than an equally effective dose of formoterol.[1][5]
Clinical Efficacy and Safety
Numerous clinical trials have evaluated the efficacy and safety of Olodaterol, both as a monotherapy and in combination with the long-acting muscarinic antagonist (LAMA) Tiotropium (B1237716).
Olodaterol Monotherapy vs. Placebo and Other LABAs
Phase III trials have consistently shown that once-daily Olodaterol (5 µg and 10 µg) significantly improves lung function in patients with moderate to very severe COPD compared to placebo.[2][3][4] Key efficacy endpoints include improvements in forced expiratory volume in 1 second (FEV1) area under the curve from 0 to 3 hours (AUC0-3) and trough FEV1.[2][3][4]
When compared to twice-daily formoterol, Olodaterol demonstrated comparable bronchodilator efficacy.[2][4] Notably, some studies indicated a significant improvement in health-related quality of life, as measured by the St. George's Respiratory Questionnaire (SGRQ), with Olodaterol but not with formoterol, when compared to placebo.[2][4] An indirect comparison with indacaterol (B1671819) suggested similar efficacy in improving trough FEV1 under comparable trial conditions.[7]
| Outcome Measure | Olodaterol 5 µg vs. Placebo | Olodaterol 10 µg vs. Placebo | Olodaterol vs. Formoterol |
| FEV1 AUC0-3 | Significant Improvement[3][4] | Significant Improvement[3][4] | Comparable Efficacy[2][4] |
| Trough FEV1 | Significant Improvement[3][4] | Significant Improvement[3][4] | Comparable Efficacy[2] |
| SGRQ Total Score | Significant Improvement[2][4] | Significant Improvement | Olodaterol showed significant improvement vs. placebo, while formoterol did not in one study[2][4] |
Table 2: Summary of Olodaterol Monotherapy Clinical Trial Outcomes.
Olodaterol in Combination with Tiotropium
The combination of Olodaterol and Tiotropium (a LAMA) in a fixed-dose combination has been extensively studied and has shown superior efficacy compared to either monotherapy alone.[8][9][10][11][12] Pooled analyses of several large-scale trials (including TONADO® and OTEMTO®) demonstrated that the combination therapy leads to greater improvements in lung function, health status (SGRQ), and dyspnea (Transition Dyspnoea Index, TDI) without compromising safety.[8][9][10]
| Outcome Measure | Tiotropium/Olodaterol vs. Tiotropium Monotherapy | Tiotropium/Olodaterol vs. Olodaterol Monotherapy |
| Trough FEV1 | Significantly Greater Improvement[8][9][11][12] | Significantly Greater Improvement[11][12] |
| SGRQ Total Score | Significantly Greater Improvement[8][9][10][11] | Significantly Greater Improvement[11][12] |
| TDI Focal Score | Significantly Greater Improvement[8][9][10][11] | Significantly Greater Improvement[11][12] |
| Rescue Medication Use | Significant Reduction[11][13] | Significant Reduction[11][13] |
Table 3: Efficacy of Tiotropium/Olodaterol Combination Therapy.[8][9][10][11][12][13]
A real-world study in Taiwan comparing different LABA/LAMA fixed-dose combinations found that the annualized rates of moderate-to-severe exacerbations in patients receiving tiotropium/olodaterol were significantly lower than those receiving indacaterol/glycopyrronium.[14]
Experimental Protocols
Preclinical Pharmacological Characterization
Receptor Binding and Functional Assays: The preclinical pharmacological profile of Olodaterol was compared with marketed drugs like salmeterol and formoterol.[1][5]
-
Methodology: In vitro studies utilized human β-adrenoceptors (hβ-ARs) to determine agonistic response and selectivity. The EC50 (half-maximal effective concentration) and intrinsic activity were calculated in comparison to the full agonist isoprenaline.[1][5] Functional assays were conducted on isolated human bronchi to measure the reversal of contraction induced by stimuli.[1][5]
-
Outcome: These assays determined Olodaterol's potent, nearly full agonistic response at the hβ2-AR and its selectivity against hβ1- and hβ3-ARs.[1][5]
In Vivo Bronchoprotection Studies:
-
Methodology: Anesthetized guinea pigs and dogs were used to measure the antagonistic effects of single inhaled doses of Olodaterol and formoterol against acetylcholine-induced bronchoconstriction for up to 24 hours.[1][5] Systemic pharmacodynamic effects, including heart rate and metabolic parameters, were also monitored.[1][5]
-
Outcome: These studies established the 24-hour duration of action of Olodaterol and its rapid onset, comparable to formoterol.[1][5]
Clinical Trial Design (General Overview)
The clinical efficacy and safety of Olodaterol have been evaluated in numerous large-scale, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group Phase III trials.[2][3][15]
-
Patient Population: Patients with moderate to very severe COPD (GOLD 2-4).[2][3]
-
Interventions: Typically involved once-daily administration of Olodaterol (e.g., 5 µg or 10 µg) delivered via the Respimat® inhaler, compared against placebo and/or other active comparators (e.g., twice-daily formoterol, once-daily tiotropium).[2][3][15]
-
Primary Endpoints: Commonly included change from baseline in FEV1 AUC0-3 and trough FEV1 at a specified time point (e.g., 12 weeks).[2][3]
-
Secondary Endpoints: Often included additional lung function parameters, health status (SGRQ), dyspnea (TDI), rescue medication use, and safety assessments.[3][10]
Signaling Pathways and Workflows
β2-Adrenergic Receptor Signaling Pathway
Olodaterol, as a β2-adrenergic agonist, exerts its bronchodilatory effect by activating β2-adrenergic receptors on the smooth muscle cells of the airways.[6] This activation initiates a signaling cascade that leads to smooth muscle relaxation.
References
- 1. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of olodaterol once daily delivered via Respimat® in patients with GOLD 2-4 COPD: results from two replicate 48-week studies [pubmed.ncbi.nlm.nih.gov]
- 4. Striving for optimal bronchodilation: focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Olodaterol | C21H26N2O5 | CID 11504295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and indacaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Tiotropium/Olodaterol Compared with Tiotropium as a First-Line Maintenance Treatment in Patients with COPD Who Are Naïve to LAMA, LABA and ICS: Pooled Analysis of Four Clinical Trials | springermedizin.de [springermedizin.de]
- 9. Efficacy of Tiotropium/Olodaterol Compared with Tiotropium as a First-Line Maintenance Treatment in Patients with COPD Who Are Naïve to LAMA, LABA and ICS: Pooled Analysis of Four Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of tiotropium and olodaterol on symptoms and patient-reported outcomes in patients with COPD: results from four randomised, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of tiotropium and olodaterol in COPD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of tiotropium and olodaterol in COPD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparing Clinical Outcomes of Tiotropium/Olodaterol, Umeclidinium/Vilanterol, and Indacaterol/Glycopyrronium Fixed-Dose Combination Therapy in Patients with Chronic Obstructive Pulmonary Disease in Taiwan: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
Comparative Guide: Validated Spectrofluorimetric Method for Olodaterol Determination
This guide provides a detailed comparison of a validated spectrofluorimetric method for the determination of Olodaterol with alternative analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of performance, experimental protocols, and supporting data.
Method Comparison
The determination of Olodaterol in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. While chromatographic methods like HPLC and LC-MS/MS are common, spectrofluorimetry offers a simpler and often more accessible alternative. This section compares the key performance parameters of these methods.
Quantitative Data Summary
The following tables summarize the validation parameters for the spectrofluorimetric method and a representative stability-indicating HPLC method for Olodaterol determination.
Table 1: Comparison of Validation Parameters for Spectrofluorimetric and HPLC Methods
| Parameter | Spectrofluorimetric Method | First Derivative Spectrophotometric Method | RP-HPLC Method |
| Wavelength (nm) | λex = 250 nm, λem = 409 nm[1][2] | 280 nm[1][2] | 225 nm |
| Linearity Range (µg/mL) | 0.5 - 2.5[2] | 2 - 8[2] | 1 - 9 (for Formoterol) |
| LOD (µg/mL) | Not explicitly stated | Not explicitly stated | 0.266 (for Formoterol) |
| LOQ (µg/mL) | Not explicitly stated | Not explicitly stated | 0.807 (for Formoterol) |
| Accuracy (% Recovery) | Within acceptable limits[2] | Within acceptable limits[2] | 98.87 - 101.48% |
| Precision (% RSD) | Within acceptable limits[2] | Within acceptable limits[2] | < 2% |
| Specificity | Selective in the presence of its oxidative degradation product[1][2] | Selective in the presence of its oxidative degradation product[1][2] | Stability-indicating |
Note: Data for the RP-HPLC method is for a combination drug product and may not be directly comparable for all parameters.
A spectrofluorimetric method has been developed for the selective quantitative determination of Olodaterol by measuring its fluorescence in ethanol (B145695) at 409 nm after excitation at 250 nm.[1] This method was found to be more sensitive than a first derivative spectrophotometric method.[2] Both methods were validated according to ICH guidelines and demonstrated high sensitivity, accuracy, and precision.[1][2] They were successfully applied to the analysis of Olodaterol in pharmaceutical dosage forms, with results statistically comparable to a reported method.[1][2]
Forced degradation studies on Olodaterol have been performed using various stress conditions such as acid, alkali, oxidation, heat, and light, with the degradation products characterized by LC-MS/MS.[3][4]
Experimental Protocols
This section provides detailed methodologies for the spectrofluorimetric and a representative HPLC method for Olodaterol determination.
Spectrofluorimetric Method
Instrumentation:
-
A spectrofluorometer equipped with a Xenon lamp.
-
Quartz cuvettes (1 cm).
Reagents and Solutions:
-
Olodaterol hydrochloride pure powder.
-
Ethanol (analytical grade).
-
Deionized double-distilled water.[2]
-
Acetate buffer (pH 4 to 6), Phosphate buffer (pH 6 to 8), Borate buffer (pH 8 to 10).[2]
-
Hydrogen peroxide (30%).[2]
Standard Stock Solution Preparation:
-
Accurately weigh and dissolve 100 mg of pure this compound powder in 45 mL of ethanol in a 100-mL round-bottomed flask.[2]
Procedure for Determination:
-
Prepare a series of standard solutions of Olodaterol in ethanol covering the linearity range (0.5-2.5 µg/mL).[2]
-
Measure the fluorescence intensity of each solution at an emission wavelength of 409 nm after excitation at 250 nm.[1][2]
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of Olodaterol.
-
For the assay of the pharmaceutical dosage form, prepare a sample solution of appropriate concentration in ethanol and measure its fluorescence intensity under the same conditions.
-
Calculate the concentration of Olodaterol in the sample from the calibration curve.
Oxidative Degradation Study:
-
To investigate the stability of Olodaterol, the drug was subjected to oxidative stress by refluxing with 30% H2O2 for 4 hours.[2] The degradation was monitored by TLC.[2]
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method has been developed for the simultaneous determination of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in bulk and metered-dose aerosols.[3][5]
Instrumentation:
-
An HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., Eurospher II C18, 250 mm × 4.6 mm, 5 µm).[3]
Mobile Phase:
-
A mixture of 20 mM anhydrous KH2PO4 (containing 0.2% triethylamine, v/v, pH adjusted to 6 with orthophosphoric acid) and methanol (B129727) in a 55:45 (v/v) ratio.[3]
Chromatographic Conditions:
Procedure:
-
Prepare standard and sample solutions in a suitable diluent.
-
Inject the solutions into the HPLC system.
-
Monitor the elution of the compounds at 225 nm.
-
Quantify Olodaterol based on the peak area response compared to the standard.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Olodaterol determination by spectrofluorimetry.
Caption: General workflow for Olodaterol determination by RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in Bulk and Metered Dose Aerosols: Application to Olodaterol HCl Forced Degradation Study and Degradation Kinetics | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Long-Term Safety Profiles of Olodaterol and Formoterol
A comprehensive review of long-term clinical trial data reveals comparable safety profiles for the long-acting beta2-agonists (LABAs) Olodaterol (B163178) and Formoterol (B127741) in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). This guide synthesizes findings from key 48- to 52-week studies, presenting a detailed comparison of their safety endpoints, experimental designs, and underlying pharmacological pathways for researchers, scientists, and drug development professionals.
Both Olodaterol and Formoterol are established bronchodilators that function by stimulating beta-2 adrenergic receptors in the lungs, leading to airway smooth muscle relaxation. While their efficacy in improving lung function is well-documented, understanding their long-term safety is paramount for clinical decision-making and future drug development. This comparison focuses on data from large-scale, randomized, double-blind, placebo-controlled clinical trials to provide an objective assessment.
Quantitative Safety Data Comparison
The following tables summarize the key safety findings from pooled analyses of long-term clinical trials comparing Olodaterol 5 µg once daily with Formoterol 12 µg twice daily and placebo.
Table 1: Overview of Adverse Events (AEs) in 48-Week Pooled Analysis [1][2]
| Safety Endpoint | Placebo (n=460) | Olodaterol 5 µg QD (n=459) | Formoterol 12 µg BID (n=460) |
| Patients with any AE (%) | 70.9 | 71.7 | 69.1 |
| Patients with Serious AEs (%) | 16.4 | 15.8 | 15.0 |
| Patients with Fatal AEs (%) | 2.2 | 2.2 | 2.2 |
| AEs leading to discontinuation (%) | 9.1 | 6.1 | 11.1 |
Table 2: Incidence of Common Adverse Events of Interest (Crude Incidence %) [1][2]
| Adverse Event | Placebo | Olodaterol 5 µg QD | Formoterol 12 µg BID |
| Nasopharyngitis | 8.0 | 12.9 | 10.0 |
| Cough | 5.0 | 2.8 | 5.9 |
| Throat Irritation | 11.3 | 15.0 | 12.6 |
Table 3: Cardiovascular Safety Profile - Major Adverse Cardiac Events (MACE) [3]
| Event | Placebo (n=885) | Olodaterol 5 µg QD (n=876) | Formoterol 12 µg BID (n=460) |
| MACE Incidence (%) | 2.7 | 1.1 | 2.0 |
Overall, the incidence of adverse events was similar across all treatment groups.[1][3] Olodaterol was associated with a lower rate of discontinuation due to adverse events compared to both placebo and formoterol.[1] While nasopharyngitis and throat irritation were numerically higher with Olodaterol, cough was notably lower compared to Formoterol.[1][2] Importantly, the incidence of major adverse cardiac events was low and comparable among the active treatment and placebo groups, providing reassurance about the cardiovascular safety of long-term Olodaterol and Formoterol administration in patients with moderate to very severe COPD.[3]
Experimental Protocols
The data presented is primarily derived from a pooled analysis of two replicate, 48-week, randomized, double-blind, placebo- and active-controlled, parallel-group Phase III clinical trials (NCT00793624 and NCT00796653).[1][2]
-
Patient Population: The studies enrolled patients aged 40 years or older with a diagnosis of moderate to very severe COPD (GOLD 2-4). A significant portion of the patient population had pre-existing cardiovascular co-morbidities.[3]
-
Treatment Arms: Patients were randomized to receive Olodaterol 5 µg once daily via the Respimat® inhaler, Formoterol 12 µg twice daily via the Aerolizer® inhaler, or placebo for 48 weeks.[1][3] Patients were permitted to continue their usual-care background therapy, which could include short-acting anticholinergics, long-acting anticholinergics, inhaled corticosteroids, and xanthines.[4]
-
Safety Assessments: The primary safety endpoints included the incidence of adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation. Cardiovascular safety was a key focus, with in-depth analysis of electrocardiograms (ECGs) and Holter monitoring in a subset of patients.[3] An independent Mortality Adjudication Committee evaluated all fatalities.[4]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and study design, the following diagrams are provided.
The diagram above illustrates the common signaling cascade initiated by both Olodaterol and Formoterol, leading to bronchodilation.
This flowchart outlines the key stages of the long-term clinical trials from which the comparative safety data for Olodaterol and Formoterol were derived.
References
- 1. Comprehensive assessment of the safety of olodaterol 5 µg in the Respimat® device for maintenance treatment of COPD: comparison with the long-acting β2-agonist formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Year Safety of Olodaterol Once Daily via Respimat® in Patients with GOLD 2–4 Chronic Obstructive Pulmonary Disease: Results of a Pre-Specified Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. deutschesgesundheitsportal.de [deutschesgesundheitsportal.de]
Safety Operating Guide
Navigating the Safe Disposal of Olodaterol Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Olodaterol Hydrochloride, a long-acting beta-agonist used in the treatment of chronic obstructive pulmonary disease (COPD), requires stringent disposal procedures due to its pharmacological activity and potential environmental impact. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste in a laboratory setting.
Hazard Profile and Disposal Rationale
This compound is classified as a hazardous substance, necessitating disposal as chemical waste.[1][2][3][4][5] Its disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and is subject to the Resource Conservation and Recovery Act (RCRA).[6][7] Improper disposal, such as drain disposal, is prohibited for hazardous pharmaceutical waste and can lead to environmental contamination and significant legal penalties.[6][8][9]
The following table summarizes the key hazards associated with this compound that mandate its specialized disposal:
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Oral Toxicity | Harmful if swallowed. | H302[1][2][3][4][5] |
| Serious Eye Irritation | Causes serious eye irritation. | H319[1][3][5] |
| Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. | H372[1][3][5] |
| Suspected Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H361[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410[2] |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to its final removal by a licensed waste management service.
1. Waste Identification and Segregation:
-
Immediately upon generation, identify all materials contaminated with this compound as "Hazardous Chemical Waste." This includes, but is not limited to:
-
Expired or unused pure this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, vials).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregate this compound waste from other waste streams at the point of generation.[10][11] Do not mix with non-hazardous waste.
-
Ensure that incompatible chemicals are not stored together.[10] While specific incompatibilities for this compound are not extensively documented in the provided results, a general best practice is to store it separately from strong oxidizing agents, acids, and bases.[10]
2. Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and any solvents used.[8][12] High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid.[8]
-
Label the waste container clearly with the words "Hazardous Waste" and the specific chemical name: "this compound Waste."[12]
-
The label should also include the date when the first piece of waste was placed in the container and the specific hazards (e.g., "Toxic," "Environmental Hazard").
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[10][12]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[12]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in the SAA.[12] While this compound is not explicitly P-listed in the search results, it is prudent to minimize accumulation.
4. Arranging for Disposal:
-
Once the container is full or has been in the SAA for a specified period (typically not exceeding one year, though institutional policies may vary), arrange for its disposal.[10]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[8][12]
-
Provide the waste disposal company with accurate information about the waste contents.
-
The final disposal method will be determined by the licensed facility but is likely to involve incineration at a permitted treatment facility to ensure complete destruction.[6][13][14]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, the community, and the environment, while maintaining full regulatory compliance.
References
- 1. biosynth.com [biosynth.com]
- 2. Olodaterol(BI-1744) hydrochloride|869477-96-3|MSDS [dcchemicals.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. danielshealth.com [danielshealth.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. securewaste.net [securewaste.net]
- 14. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
